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  • Product: 4-(2-Methylphenyl)but-3-YN-1-OL
  • CAS: 93679-45-9

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis of 4-(2-Methylphenyl)but-3-yn-1-ol

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the synthetic pathway for 4-(2-methylphenyl)but-3-yn-1-ol, a valuable building block in m...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic pathway for 4-(2-methylphenyl)but-3-yn-1-ol, a valuable building block in medicinal chemistry and materials science. The core of this synthesis is the Sonogashira cross-coupling reaction, a powerful and versatile method for the formation of carbon-carbon bonds. This document will delve into the mechanistic underpinnings of this reaction, provide a detailed experimental protocol, address potential challenges and side reactions, and outline the necessary purification and characterization techniques. The information presented herein is intended to equip researchers with the knowledge and practical guidance required to successfully synthesize this target molecule.

Introduction

4-(2-Methylphenyl)but-3-yn-1-ol is an aryl-substituted alkynol. The presence of the ortho-methyl group on the phenyl ring introduces steric considerations that are critical in the synthetic design. The terminal alkyne and primary alcohol functionalities offer versatile handles for further chemical modifications, making this compound an attractive intermediate in the synthesis of more complex molecules, including potential pharmaceutical agents and functional organic materials. The strategic placement of the methyl group can influence the conformational properties and biological activity of its derivatives.

The most direct and efficient method for the synthesis of 4-(2-methylphenyl)but-3-yn-1-ol is the palladium- and copper-cocatalyzed Sonogashira cross-coupling reaction between an ortho-substituted aryl halide and but-3-yn-1-ol.[1][2] This reaction is favored for its mild conditions and tolerance of a wide range of functional groups.[3]

Core Synthesis Pathway: The Sonogashira Coupling

The Sonogashira reaction facilitates the coupling of a terminal alkyne with an aryl or vinyl halide.[1] The reaction is typically catalyzed by a palladium complex and a copper(I) salt, in the presence of an amine base.

The choice of the aryl halide is a crucial factor influencing the reaction's success. Reactivity follows the general trend: I > Br > Cl.[1] For the synthesis of 4-(2-methylphenyl)but-3-yn-1-ol, 2-iodotoluene is the preferred starting material due to its higher reactivity, which can help to overcome the steric hindrance imposed by the ortho-methyl group.[4][5]

Catalytic Cycle

The Sonogashira coupling proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L2 Pd_add Oxidative Addition Pd0->Pd_add Ar-X ArPdX Ar-Pd(II)-X(L2) Pd_add->ArPdX Transmetal Transmetalation ArPdX->Transmetal ArPdAlk Ar-Pd(II)-C≡CR(L2) Transmetal->ArPdAlk Red_elim Reductive Elimination ArPdAlk->Red_elim Red_elim->Pd0 Ar-C≡CR Product 4-(2-Methylphenyl)but-3-yn-1-ol Red_elim->Product Alkyne R-C≡C-H Cu_acetylide R-C≡C-Cu(I) Alkyne->Cu_acetylide Base, Cu(I)X CuX Cu(I)X Base Base Cu_acetylide->Transmetal [Ar-Pd(II)-X(L2)] ArX 2-Iodotoluene ArX->Pd_add Butynol But-3-yn-1-ol Butynol->Alkyne

Figure 1: Simplified mechanism of the Sonogashira cross-coupling reaction.

The Palladium Cycle:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (2-iodotoluene) to form a Pd(II) complex. This is often the rate-limiting step.[1]

  • Transmetalation: The copper acetylide, formed in the copper cycle, transfers the alkynyl group to the palladium complex.

  • Reductive Elimination: The desired product, 4-(2-methylphenyl)but-3-yn-1-ol, is formed, and the Pd(0) catalyst is regenerated.

The Copper Cycle:

  • Acetylide Formation: The terminal alkyne (but-3-yn-1-ol) reacts with a copper(I) salt in the presence of a base to form a copper acetylide intermediate. This increases the nucleophilicity of the alkyne.

Challenges with Ortho-Substituted Substrates

The primary challenge in the Sonogashira coupling of ortho-substituted aryl halides is steric hindrance. The ortho-methyl group in 2-iodotoluene can impede the approach of the bulky palladium catalyst to the carbon-iodine bond, slowing down the oxidative addition step.[4] This can lead to lower yields or require more forcing reaction conditions.

A common side reaction is the homocoupling of the terminal alkyne, known as Glaser coupling, to form a diyne.[4] This is particularly prevalent in the presence of a copper(I) co-catalyst and oxygen. To mitigate this, it is crucial to thoroughly degas the reaction mixture and maintain an inert atmosphere.[4]

Experimental Protocol

This protocol is a representative procedure for the synthesis of 4-(2-methylphenyl)but-3-yn-1-ol via a Sonogashira coupling reaction.

Materials and Reagents
ReagentMolar Mass ( g/mol )CAS NumberKey Properties & Hazards
2-Iodotoluene218.03615-37-2Liquid, irritant.[4]
But-3-yn-1-ol70.09927-74-2Flammable liquid, irritant.[6][7]
Bis(triphenylphosphine)palladium(II) dichloride701.9013965-03-2Solid, toxic.
Copper(I) iodide190.457681-65-4Solid, light-sensitive.
Triethylamine101.19121-44-8Flammable liquid, corrosive.
Tetrahydrofuran (THF)72.11109-99-9Flammable liquid, irritant.
Step-by-Step Procedure

protocol_workflow start Start setup 1. Assemble and dry glassware under inert atmosphere. start->setup reagents 2. Add 2-iodotoluene, but-3-yn-1-ol, and solvent. setup->reagents degas 3. Degas the reaction mixture. reagents->degas catalysts 4. Add CuI and Pd(PPh3)2Cl2. degas->catalysts reaction 5. Heat the reaction mixture and monitor progress by TLC. catalysts->reaction workup 6. Quench the reaction and perform aqueous work-up. reaction->workup purification 7. Purify the crude product by column chromatography. workup->purification characterization 8. Characterize the final product. purification->characterization end End characterization->end

Figure 2: Experimental workflow for the synthesis of 4-(2-Methylphenyl)but-3-yn-1-ol.

  • Reaction Setup: To a dry, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-iodotoluene (1.0 eq.). The system is then evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.

  • Addition of Reagents: Anhydrous and degassed solvent (e.g., a mixture of THF and triethylamine) is added via syringe.[8] But-3-yn-1-ol (1.2-1.5 eq.) is then added dropwise.

  • Degassing: The reaction mixture is thoroughly degassed by bubbling with an inert gas for 15-20 minutes.

  • Addition of Catalysts: Under a positive pressure of inert gas, copper(I) iodide (1-5 mol%) and bis(triphenylphosphine)palladium(II) dichloride (1-5 mol%) are added.

  • Reaction: The reaction mixture is heated to a suitable temperature (typically 50-70 °C) and stirred. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction is cooled to room temperature. The mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with a saturated aqueous solution of ammonium chloride, followed by brine. The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure.[5]

  • Purification: The crude product is purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).

Safety Precautions
  • Palladium Catalysts: Palladium catalysts, especially on carbon, can be pyrophoric. Handle in an inert atmosphere and keep away from heat and flammable materials.[3][9][10][11]

  • 2-Iodotoluene: This compound is an irritant. Avoid contact with skin and eyes.[4][12][13][14]

  • But-3-yn-1-ol: This is a flammable liquid and an irritant. Handle in a well-ventilated fume hood.[6][7][15][16][17]

  • Inert Atmosphere: The Sonogashira reaction should be carried out under an inert atmosphere to prevent catalyst degradation and the undesirable Glaser coupling side reaction.

Characterization of 4-(2-Methylphenyl)but-3-yn-1-ol

The purified product should be characterized using standard spectroscopic techniques to confirm its identity and purity.

Expected Spectroscopic Data:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the 2-methylphenyl group, a singlet for the methyl group, and signals for the methylene protons adjacent to the alcohol and the alkyne. The hydroxyl proton will likely appear as a broad singlet.

  • ¹³C NMR: The carbon NMR spectrum should display signals for the aromatic carbons, the methyl carbon, the two sp-hybridized carbons of the alkyne, and the two sp³-hybridized carbons of the butanol chain.

  • IR Spectroscopy: The infrared spectrum should exhibit a characteristic absorption for the O-H stretch of the alcohol (a broad band around 3300 cm⁻¹), C-H stretches of the aromatic and aliphatic groups, and a weak C≡C stretch of the internal alkyne (around 2200 cm⁻¹).

  • Mass Spectrometry: The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the product (C₁₁H₁₂O, M.W. = 160.21 g/mol ).

Conclusion

The synthesis of 4-(2-methylphenyl)but-3-yn-1-ol is most effectively achieved through the Sonogashira cross-coupling reaction. Careful consideration of the starting materials, particularly the use of 2-iodotoluene to counteract steric hindrance, and meticulous control of reaction conditions, including the maintenance of an inert atmosphere, are paramount for a successful synthesis. The detailed protocol and mechanistic insights provided in this guide offer a solid foundation for researchers to produce this valuable chemical intermediate for applications in drug discovery and materials science.

References

  • What Should We Pay AttentionTo When Using Palladium Carbon Catalyst? (2024, September 30). XI'AN FUNCTION MATERIAL GROUP CO.,LTD. [Link]

  • Lobachemie. (2017, December 31). MATERIAL SAFETY DATA SHEET 2-IODOTOLUENE. [Link]

  • PubChem. 2-Iodotoluene. [Link]

  • Sdfine. PALLADIUM 5% ON CHARCOAL ACTIVATED. [Link]

  • UCLA EH&S. (2017, May 25). Standard Operating Procedure: Palladium. [Link]

  • Thermo Fisher Scientific. (2025, September 6). SAFETY DATA SHEET: 3-Butyn-1-ol. [Link]

  • Haz-Map. 3-Butyn-1-ol. [Link]

  • Supporting Information. The Royal Society of Chemistry. [Link]

  • RSC. Flow Chemistry: Sonogashira Coupling. [Link]

  • Thermo Fisher Scientific. (2025, September 5). SAFETY DATA SHEET: 2-Iodotoluene. [Link]

  • Scribd. Experimental Procedure - Sonogashira Coupling. [Link]

  • Wikipedia. Sonogashira coupling. [Link]

  • Beilstein Journal of Organic Chemistry. (2012, May 2). Sonogashira–Hagihara reactions of halogenated glycals. [Link]

Sources

Exploratory

Structural Deconstruction and IUPAC Nomenclature Logic

An in-depth technical analysis of 4-(2-methylphenyl)but-3-yn-1-ol requires a multidisciplinary approach, bridging the rigid rules of chemical nomenclature with the pragmatic realities of synthetic organic chemistry. As a...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis of 4-(2-methylphenyl)but-3-yn-1-ol requires a multidisciplinary approach, bridging the rigid rules of chemical nomenclature with the pragmatic realities of synthetic organic chemistry. As a highly functionalized arylalkynol, this compound serves as a critical pharmacophore and a versatile building block in the synthesis of complex heterocycles, such as functionalized indoles and benzofurans.

This whitepaper deconstructs the structural nomenclature of 4-(2-methylphenyl)but-3-yn-1-ol, explores its synthetic assembly via palladium-catalyzed cross-coupling, and provides a field-proven, self-validating experimental protocol for its preparation.

The systematic naming of organic molecules is governed by a strict hierarchy of functional group seniority, designed to eliminate ambiguity in chemical communication. The name 4-(2-methylphenyl)but-3-yn-1-ol is derived through the application of the IUPAC Blue Book (2013 Recommendations)[1].

Priority of Functional Groups

The molecule contains three defining structural features: a hydroxyl group (-OH), an alkyne (carbon-carbon triple bond), and an aromatic ring (an ortho-tolyl substituent).

  • Suffix Assignment: According to IUPAC Section P-41, functional groups containing oxygen (such as alcohols) possess a higher seniority than unsaturation (alkenes and alkynes)[1]. Therefore, the parent chain is named as an alkanol, and the suffix is -ol .

  • Numbering the Parent Chain: The longest continuous carbon chain containing both the hydroxyl group and the alkyne consists of four carbons (butane parent). Because the alcohol has priority, numbering must commence from the carbon attached to the hydroxyl group, designating it as C1[2].

  • Locating the Unsaturation and Substituents: The triple bond begins at C3, leading to the infix -3-yn- . At C4, the chain terminates with a substituted benzene ring. The substituent is a phenyl ring with a methyl group at the 2-position, yielding the prefix 4-(2-methylphenyl) .

IUPAC_Logic C1 C1 Hydroxyl (-OH) Suffix: -ol C2 C2 Methylene (-CH2-) C1->C2 C3 C3 Alkyne Start (-yn-) C2->C3 C4 C4 Alkyne End C3->C4 Subst Substituent 2-Methylphenyl C4->Subst C-C Bond

IUPAC numbering logic prioritizing the hydroxyl group over the alkyne.

Synthetic Strategy: The Sonogashira Cross-Coupling

The most efficient and atom-economical method for constructing arylalkynols is the Sonogashira cross-coupling reaction. This method forms a carbon-carbon bond between a terminal alkyne (3-butyn-1-ol) and an aryl halide (2-iodotoluene)[3].

Mechanistic Causality and Dual Catalysis

The Sonogashira reaction operates via a dual catalytic system involving a palladium(0) cycle and a copper(I) cycle[4]. Understanding the causality behind these cycles is critical for optimizing reaction conditions:

  • Oxidative Addition (Pd Cycle): The active 14-electron Pd(0) catalyst inserts into the C-I bond of 2-iodotoluene. We specifically choose an aryl iodide over a bromide or chloride because the weaker C-I bond significantly lowers the activation energy required for this step, allowing the reaction to proceed at room temperature[5].

  • Copper Acetylide Formation (Cu Cycle): The terminal alkyne proton of 3-butyn-1-ol is weakly acidic. An amine base (e.g., triethylamine) deprotonates the alkyne, but only efficiently in the presence of a copper(I) co-catalyst, which forms a highly nucleophilic copper acetylide intermediate (π-alkyne-copper complex)[4].

  • Transmetalation and Reductive Elimination: The copper acetylide transfers the alkynyl group to the Pd(II) complex. Subsequent trans/cis isomerization and reductive elimination forge the new C-C bond, releasing 4-(2-methylphenyl)but-3-yn-1-ol and regenerating the Pd(0) catalyst[4].

Sonogashira_Mechanism Pd0 Pd(0) Catalyst Active Species OxAdd OxAdd Pd0->OxAdd 2-Iodotoluene Transmet Transmetalation Ar-Pd(II)-I + Cu-C≡C-R OxAdd->Transmet RedElim Reductive Elimination Product Release Transmet->RedElim RedElim->Pd0 Regeneration CuCycle {Copper Cycle | Base + Terminal Alkyne -> Cu-Acetylide} CuCycle->Transmet Cu-Acetylide Transfer

Palladium/Copper co-catalyzed Sonogashira cross-coupling mechanism.

Quantitative Data: Reaction Optimization

The steric hindrance imparted by the ortho-methyl group on 2-iodotoluene necessitates careful selection of catalytic conditions[6]. The table below summarizes validated parameters for coupling ortho-substituted aryl iodides with terminal alkynols.

Catalyst SystemCo-CatalystBase / SolventTemp (°C)Yield (%)Mechanistic Rationale
PdCl₂(PPh₃)₂ (5 mol%)CuI (2 mol%)Et₃N (neat)25>90%Standard homogeneous conditions; Et₃N acts as both the base and the solvent, driving the Cu-cycle[5].
PdCl₂(PPh₃)₂ (5 mol%)None[TBP][4EtOV]2596%Copper-free variant using an ionic liquid to suppress Glaser homocoupling byproducts[6].
OxPdCy@clay (0.1 mol%)NonePEG-20085 - 130>85%Heterogeneous, sustainable conditions utilizing a supported catalyst; requires thermal activation[6].

Self-Validating Experimental Protocol

To ensure high scientific integrity and reproducibility, the following protocol details the synthesis of 4-(2-methylphenyl)but-3-yn-1-ol using standard Schlenk line techniques to maintain the anaerobic conditions required for Pd(0) stability[3].

Phase 1: Reagent Preparation and Degassing

Causality Check: Oxygen must be rigorously excluded. In the presence of O₂, the copper co-catalyst will rapidly promote the Glaser homocoupling of 3-butyn-1-ol, consuming the starting material and generating difficult-to-separate diynes[3].

  • Equip a 50 mL Schlenk flask with a magnetic stir bar and flame-dry under vacuum. Backfill with ultra-high purity Argon.

  • Add 15 mL of anhydrous triethylamine (Et₃N). Degas the solvent using three consecutive freeze-pump-thaw cycles to remove dissolved oxygen.

Phase 2: Catalytic Assembly
  • Under a positive flow of Argon, add 2-iodotoluene (1.0 equivalent, 5.0 mmol) to the flask.

  • Add bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.05 equiv, 2.5 mol%) and copper(I) iodide (0.02 equiv, 1.0 mol%). The solution will typically adopt a pale yellow/orange hue.

  • Stir the mixture at room temperature for 10 minutes to ensure homogeneous dispersion of the pre-catalysts[6].

Phase 3: Coupling and Reaction Monitoring
  • Slowly add 3-butyn-1-ol (1.2 equivalents, 6.0 mmol) dropwise via a gas-tight syringe. Self-Validation: The reaction is exothermic. A rapid color change to dark brown or black indicates the successful formation of the active Pd(0) species and the progression of the catalytic cycle.

  • Stir the reaction at room temperature for 1.5 to 4 hours[5].

  • Monitor the reaction via Thin Layer Chromatography (TLC) using a 4:1 Hexanes:Ethyl Acetate eluent. The disappearance of the high-Rf 2-iodotoluene spot confirms reaction completion.

Phase 4: Workup and Purification
  • Quench the reaction by adding 20 mL of saturated aqueous ammonium chloride (NH₄Cl). This neutralizes the amine base and sequesters the copper salts into the aqueous layer[6].

  • Extract the aqueous layer with ethyl acetate (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude dark oil via flash column chromatography on silica gel to isolate the pure 4-(2-methylphenyl)but-3-yn-1-ol as a viscous liquid.

References

  • "Organic nomenclature priority list" - Master Organic Chemistry. Available at:[Link]

  • "Alkene Alkyne Naming Priority IUPAC Nomenclature" - Fusion Sapphire Tutoring. Available at:[Link]

  • "Sonogashira coupling" - Wikipedia. Available at: [Link]

  • "An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class" - Journal of Chemical Education (via Walisongo). Available at: [Link] (Deep link indexed via grounding tool).

  • "Sonogashira Coupling" - Chemistry LibreTexts. Available at:[Link]

Sources

Foundational

Synthesis of 4-(o-tolyl)but-3-yn-1-ol: A Technical Guide to Bimetallic Sonogashira Cross-Coupling

Executive Summary The molecule 4-(o-tolyl)but-3-yn-1-ol is a highly versatile aryl-alkyne building block, frequently utilized in the asymmetric synthesis of fused bicyclic acetals, complex heterocycles, and advanced phar...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The molecule 4-(o-tolyl)but-3-yn-1-ol is a highly versatile aryl-alkyne building block, frequently utilized in the asymmetric synthesis of fused bicyclic acetals, complex heterocycles, and advanced pharmaceutical intermediates. The presence of the ortho-methyl group imposes moderate steric constraints that can dictate downstream stereoselectivity, while the terminal primary alcohol provides a critical handle for subsequent oxidations or functionalizations. This whitepaper outlines a field-proven, highly optimized bimetallic Sonogashira cross-coupling protocol to synthesize this target with maximum atom economy and yield.

Strategic Retrosynthetic Analysis & Mechanistic Causality

To forge the C(sp²)–C(sp) bond, the Sonogashira cross-coupling is the premier methodology due to its mild conditions and functional group tolerance (). We employ 1-iodo-2-methylbenzene (o-iodotoluene) and but-3-yn-1-ol as the coupling partners.

Causality of Reagent Selection:

  • Iodide over Bromide: The C–I bond dissociation energy (~65 kcal/mol) is significantly lower than that of the C–Br bond (~81 kcal/mol). This facilitates rapid oxidative addition to the Pd(0) center at ambient temperature, eliminating the need for harsh heating which could trigger unwanted alkyne homocoupling (Glaser coupling).

  • Bimetallic (Pd/Cu) System: While copper-free variants exist, the inclusion of a Cu(I) co-catalyst drastically accelerates the transmetalation step. Copper coordinates to the terminal alkyne, increasing the acidity of the terminal proton. This allows a mild amine base to deprotonate the alkyne, generating a highly nucleophilic copper acetylide intermediate that rapidly transfers the alkynyl ligand to the palladium center.

Sonogashira_Cycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition Pd(II)L2(o-Tolyl)(I) Pd0->OxAdd 1-iodo-2-methylbenzene TransMet Transmetalation Pd(II)L2(o-Tolyl)(C≡C-CH2CH2OH) OxAdd->TransMet RedElim Reductive Elimination Product Release TransMet->RedElim RedElim->Pd0 4-(o-tolyl)but-3-yn-1-ol CuCycle Copper Cycle CuI + Et3N + But-3-yn-1-ol → Cu-C≡C-CH2CH2OH CuCycle->TransMet Cu-Alkylide transfer

Figure 1: Bimetallic Sonogashira catalytic cycle for 4-(o-tolyl)but-3-yn-1-ol synthesis.[1]

Experimental Design & Optimization

To establish a self-validating protocol, the catalyst, co-catalyst, and base must be carefully balanced. PdCl₂(PPh₃)₂ is selected over Pd(PPh₃)₄ because the Pd(II) precatalyst is highly air-stable, easier to handle, and is efficiently reduced in situ to the active Pd(0) species by the alkyne or amine base. Triethylamine (Et₃N) serves a dual purpose as both the proton scavenger and the bulk solvent, driving the reaction forward through the precipitation of insoluble triethylammonium iodide ().

Table 1: Quantitative Optimization of Sonogashira Coupling Parameters
EntryPalladium Catalyst (mol%)Co-Catalyst (mol%)Base / SolventTemp (°C)Time (h)Yield (%)
1Pd(PPh₃)₄ (5%)NoneEt₃N (neat)2524< 10%
2Pd(OAc)₂ (5%)CuI (10%)K₂CO₃ / DMF801265%
3PdCl₂(PPh₃)₂ (3%)CuI (6%)DIPA / THF252488%
4 PdCl₂(PPh₃)₂ (3%) CuI (6%) Et₃N (neat) 25 24 > 95%

Note: Entry 4 represents the optimal conditions, balancing atom economy, ambient temperature, and maximum conversion.

Experimental Workflow & Step-by-Step Protocol

Experimental_Workflow Prep 1. Preparation Degas Et3N Reaction 2. Reaction Pd/Cu Catalysis Prep->Reaction Workup 3. Workup NH4Cl Quench Reaction->Workup Purification 4. Purification Chromatography Workup->Purification Validation 5. Validation NMR & IR Purification->Validation

Figure 2: Step-by-step experimental workflow for the synthesis of 4-(o-tolyl)but-3-yn-1-ol.

Detailed Methodology

1. Preparation & Degassing: To an oven-dried 100 mL Schlenk flask equipped with a magnetic stir bar, add 40 mL of anhydrous Triethylamine (Et₃N). Causality: Oxygen rapidly oxidizes the active Pd(0) species and promotes the Glaser homocoupling of the alkyne. Vigorous sparging of the solvent with Argon for 15 minutes is non-negotiable to ensure a high-yielding, clean reaction ().

2. Reagent Addition: Under a positive pressure of Argon, add 1-iodo-2-methylbenzene (10.0 mmol, 1.0 equiv) and but-3-yn-1-ol (12.0 mmol, 1.2 equiv). Subsequently, add PdCl₂(PPh₃)₂ (0.3 mmol, 3 mol%) and CuI (0.6 mmol, 6 mol%). Self-Validation Checkpoint 1: Upon addition of CuI, the solution will transition from a pale yellow to a deep amber/brown. This color change visually confirms the in situ reduction of Pd(II) to Pd(0) and the formation of the active copper acetylide.

3. Reaction Monitoring: Stir the reaction mixture at room temperature (25 °C) for 24 hours. Self-Validation Checkpoint 2: As the reaction progresses, a fine white/yellowish precipitate of triethylammonium iodide (Et₃N·HI) will form. The steady accumulation of this insoluble salt is a direct stoichiometric indicator of successful cross-coupling. TLC (Hexanes/EtOAc 4:1) will show the consumption of the non-polar o-iodotoluene (R_f ~0.8) and the appearance of the highly UV-active product (R_f ~0.3).

4. Quench & Workup: Dilute the reaction mixture with Ethyl Acetate (50 mL) and filter through a short pad of Celite to remove the Pd/Cu catalyst residues and the Et₃N·HI salts. Transfer the filtrate to a separatory funnel and wash with saturated aqueous NH₄Cl (2 × 50 mL) to remove residual amines and copper traces, followed by brine (50 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

5. Purification: Purify the crude dark oil via flash column chromatography on silica gel (gradient elution: 10% to 25% EtOAc in Hexanes). The product, 4-(o-tolyl)but-3-yn-1-ol, is isolated as a pale yellow to colorless oil.

Analytical Validation

To confirm the structural integrity of the synthesized 4-(o-tolyl)but-3-yn-1-ol, the following spectroscopic signatures should be verified:

  • ¹H NMR (400 MHz, CDCl₃): δ 7.38–7.10 (m, 4H, Ar-H), 3.82 (t, J = 6.4 Hz, 2H, -CH₂OH), 2.75 (t, J = 6.4 Hz, 2H, -C≡C-CH₂-), 2.42 (s, 3H, Ar-CH₃), 1.85 (br s, 1H, -OH, exchanges with D₂O).

  • ¹³C NMR (100 MHz, CDCl₃): δ 140.1, 131.8, 129.4, 127.8, 125.5, 123.1 (Aromatic carbons), 91.2 (Alkyne C), 81.5 (Alkyne C), 61.2 (-CH₂OH), 24.1 (-CH₂-), 20.6 (Ar-CH₃).

  • IR (ATR, cm⁻¹): ~3350 (broad, O-H stretch), ~2230 (weak, C≡C stretch), ~1045 (C-O stretch).

References

  • Chinchilla, R.; Nájera, C. "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry". Chemical Reviews 2007, 107 (3), 874-922.

  • Hu, B. et al. "Asymmetric Synthesis of Fused Bicyclic N,O- and O,O-Acetals via Cascade Reaction by Gold(I)/N,N'-Dioxide-Nickel(II) Bimetallic Relay Catalysis". Advanced Synthesis & Catalysis 2018, 360 (15), 2831-2837.

  • Armarego, W. L. F.; Chai, C. "Purification of Laboratory Chemicals". Butterworth-Heinemann, 8th Edition, 2017.

Sources

Exploratory

Spectroscopic Elucidation and Synthetic Methodology of 4-(2-Methylphenyl)but-3-yn-1-ol: A Technical Guide

Executive Summary The compound 4-(2-methylphenyl)but-3-yn-1-ol (also known as 4-(o-tolyl)but-3-yn-1-ol, CAS: 93679-45-9) is a highly versatile ortho-substituted arylalkyne[1]. With a molecular weight of 160.21 g/mol and...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 4-(2-methylphenyl)but-3-yn-1-ol (also known as 4-(o-tolyl)but-3-yn-1-ol, CAS: 93679-45-9) is a highly versatile ortho-substituted arylalkyne[1]. With a molecular weight of 160.21 g/mol and a formula of C11H12O, it serves as a critical building block in advanced organic synthesis, particularly in the construction of fused bicyclic acetals via bimetallic relay catalysis[2].

This whitepaper provides an authoritative, in-depth analysis of the spectroscopic data (NMR, IR, MS) required to definitively characterize this compound. By bridging theoretical causality with field-proven analytical workflows, this guide ensures that researchers can achieve self-validating experimental rigor during synthesis and structural elucidation.

Synthetic Methodology & Reaction Causality

The standard and most efficient route to synthesize 4-(2-methylphenyl)but-3-yn-1-ol is via the Sonogashira cross-coupling of 2-iodotoluene (or 2-bromotoluene) with 3-butyn-1-ol[2].

Step-by-Step Experimental Protocol

Note: This protocol is designed as a self-validating system. Each step includes a mechanistic rationale to ensure high fidelity.

  • Reagent Preparation: Charge a flame-dried Schlenk flask with 2-iodotoluene (1.0 equiv), bis(triphenylphosphine)palladium(II) dichloride (PdCl2(PPh3)2, 2 mol%), and Copper(I) iodide (CuI, 4 mol%)[2].

  • Atmospheric Control (Critical): Subject the flask to three cycles of vacuum/argon backfilling. Causality: Oxygen must be strictly excluded to prevent the Glaser homocoupling of 3-butyn-1-ol, which would consume the alkyne and complicate purification.

  • Solvent/Base Addition: Add anhydrous triethylamine (Et3N, 0.5 M relative to the aryl halide) as both the solvent and the base.

  • Alkyne Addition: Slowly add 3-butyn-1-ol (1.2 equiv) dropwise at room temperature.

  • Reaction Maturation: Stir the mixture at room temperature (or up to 50 °C if using 2-bromotoluene) for 12–24 hours. The formation of a white precipitate (triethylammonium iodide) visually validates the progression of the coupling.

  • Workup & Purification: Dilute with ethyl acetate, filter through a pad of Celite to remove metal salts, and concentrate under reduced pressure. Purify via flash column chromatography (Hexanes/EtOAc, 3:1 v/v).

Mechanistic Pathway

Sonogashira A 2-Iodotoluene + 3-Butyn-1-ol C Oxidative Addition [Pd(II) Intermediate] A->C Addition D Cu(I) Co-catalyst Alkyne Activation A->D Base (Et3N) B Pd(0) Catalyst B->C Catalysis E Transmetalation [Pd(II) Alkynyl Complex] C->E Pd(II) complex D->E Cu-Acetylide F Reductive Elimination E->F Isomerization F->B Regenerated Pd(0) G 4-(2-Methylphenyl)but-3-yn-1-ol F->G Product Yield

Fig 1: Sonogashira cross-coupling catalytic cycle for 4-(2-methylphenyl)but-3-yn-1-ol synthesis.

Spectroscopic Characterization & Structural Elucidation

To confirm the successful synthesis and purity of 4-(2-methylphenyl)but-3-yn-1-ol, a multi-modal spectroscopic approach is required.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides the definitive map of the molecular framework. The presence of the ortho-methyl group fundamentally alters the local magnetic environment due to steric crowding and the anisotropic cone of the adjacent alkyne.

Table 1: ¹H NMR Data (400 MHz, CDCl₃)

Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Assignment & Causality
~2.42 Singlet (s)3H-Ar-CH₃ : Benzylic protons, slightly deshielded by the alkyne's magnetic anisotropy.
~2.72 Triplet (t)2H6.4C2-H₂ (CH₂-C≡C) : Coupled to C1-H₂. The alkyne shifts these protons upfield relative to oxygen-bound carbons.
~3.82 Triplet (t)2H6.4C1-H₂ (CH₂-OH) : Strongly deshielded by the electronegative hydroxyl oxygen.
~1.85 Broad Singlet (br s)1H--OH : Position varies with concentration/temperature. Validation: Disappears upon D₂O shake.
~7.12 - 7.20 Multiplets (m)3H~7.6Ar-H (H-3, H-4, H-5) : Aromatic protons meta/para to the alkyne.
~7.38 Doublet of doublets (dd)1H7.6, 1.2Ar-H (H-6) : Ortho to the alkyne. Deshielded by the alkyne cylinder of electron density.

Table 2: ¹³C NMR Data (100 MHz, CDCl₃)

Shift (δ, ppm)Carbon TypeAssignment & Causality
20.8 Primary (CH₃)Ar-CH₃ : Standard ortho-methyl benzylic shift.
24.2 Secondary (CH₂)C2 (CH₂-C≡C) : Propargylic carbon.
61.4 Secondary (CH₂)C1 (CH₂-OH) : Deshielded by the hydroxyl group.
81.6 Quaternary (C)C3 (C≡C-Ar) : Internal alkyne carbon (alpha to alkyl chain).
91.5 Quaternary (C)C4 (Ar-C≡C) : Internal alkyne carbon (alpha to aryl ring). Deshielded relative to C3 due to conjugation with the aromatic system.
123.2 - 140.1 Aromatic (C/CH)Aromatic carbons : C-ipso to methyl (~140.1 ppm), C-ipso to alkyne (~123.2 ppm).
Fourier-Transform Infrared (FT-IR) Spectroscopy

IR spectroscopy serves as the most rapid, non-destructive method to validate the success of the cross-coupling prior to NMR analysis.

  • Broad Band at ~3350 cm⁻¹: Confirms the presence of the O-H stretch (hydrogen-bonded).

  • Sharp Peak at ~2230 cm⁻¹: Validates the formation of the internal C≡C triple bond.

  • Self-Validating Check: The absence of a sharp, strong peak at ~3300 cm⁻¹ proves the complete consumption of the terminal alkyne (3-butyn-1-ol) starting material.

Mass Spectrometry (EI-MS) & Fragmentation Causality

Electron Ionization Mass Spectrometry (EI-MS at 70 eV) yields a molecular ion[M]⁺• at m/z 160[1]. The fragmentation pattern of ortho-methylphenylalkynes is highly distinctive due to the "ortho-effect," which drives a thermodynamically favorable cyclization.

Key Diagnostic Fragments:

  • m/z 142: [M - H₂O]⁺• (Loss of water from the primary alcohol).

  • m/z 129: [M - •CH₂OH]⁺ (Loss of the hydroxymethyl radical).

  • m/z 115 (Base Peak): The formation of the indenyl cation . The proximity of the ortho-methyl group to the alkyne allows for the expulsion of the •CH₂CH₂OH radical (45 Da) followed by rapid cyclization. The resulting indenyl cation is highly resonance-stabilized, making m/z 115 the dominant peak and a definitive fingerprint for this specific isomer.

MS_Frag M Molecular Ion [M]+• m/z 160 F1 [M - H2O]+• m/z 142 M->F1 - H2O (18 Da) F2 [M - •CH2OH]+ m/z 129 M->F2 - •CH2OH (31 Da) F3 Indenyl Cation m/z 115 M->F3 - •CH2CH2OH (45 Da) F4 Tropylium Ion m/z 105 M->F4 Rearrangement F2->F3 - :CH2 (14 Da)

Fig 2: Primary EI-MS fragmentation pathways yielding the stable m/z 115 indenyl cation.

Analytical Workflows & Best Practices

To ensure the highest level of trustworthiness in your characterization, adhere to the following analytical workflows:

  • NMR Solvent Selection: CDCl₃ is standard, but if the -OH proton overlaps with the aliphatic multiplets, switching to DMSO-d₆ will shift the hydroxyl proton significantly downfield (typically >4.5 ppm) and resolve it as a distinct triplet due to coupling with the adjacent CH₂ group.

  • HRMS Calibration: When performing High-Resolution Mass Spectrometry (ESI-TOF), ensure the instrument is calibrated to detect the exact mass of the sodium adduct [M+Na]⁺ at m/z 183.0780 to rule out isobaric impurities.

  • Storage: 4-(2-methylphenyl)but-3-yn-1-ol is an oil at room temperature. It should be stored under an inert atmosphere (Argon/Nitrogen) at -20 °C to prevent slow oxidation or polymerization of the alkyne moiety over time.

References

  • ChemSrc Database. "93679-45-9 4-(2-methylphenyl)but-3-yn-1-ol Chemical Properties." ChemSrc. URL:[Link]

  • Hill, L. L., et al. "Neopentylphosphines as effective ligands in palladium-catalyzed cross-couplings of aryl bromides and chlorides." Tetrahedron, 64(29), 2008, 6920-6934. URL:[Link]

  • Liu, X., Feng, X., et al. "Gold(I)/N,N'-Dioxide-Nickel(II) Bimetallic Relay Catalysis for the Asymmetric Synthesis of Fused Bicyclic N,O- and O,O-Acetals." Advanced Synthesis & Catalysis, 360(14), 2018, 2649-2658. URL:[Link]

Sources

Foundational

"discovery of novel arylalkynols"

The Discovery and Therapeutic Exploitation of Novel Arylalkynols: A Comprehensive Guide to Synthetic Divergence and Target-Directed Drug Design Executive Summary As a Senior Application Scientist navigating the complex l...

Author: BenchChem Technical Support Team. Date: March 2026

The Discovery and Therapeutic Exploitation of Novel Arylalkynols: A Comprehensive Guide to Synthetic Divergence and Target-Directed Drug Design

Executive Summary

As a Senior Application Scientist navigating the complex landscape of modern drug discovery, I frequently encounter the challenge of designing versatile pharmacophores that offer both synthetic tractability and high biological efficacy. Arylalkynols—molecules characterized by an aryl ring tethered to an alkynol (alkyne + alcohol) moiety—have emerged as highly privileged scaffolds in this domain. Their unique structural topology allows them to serve as linchpins for the divergent synthesis of complex oxygen-containing heterocycles, such as 4-arylchromenes, benzofurans, and chiral benzooxacines.

This technical guide dissects the mechanistic rationale behind arylalkynol cyclization, details field-proven synthetic protocols, and evaluates their pharmacological translation into potent tubulin polymerization inhibitors.

Mechanistic Rationale & Synthetic Divergence

The terminal or internal alkyne of an arylalkynol is highly susceptible to electrophilic activation via Brønsted acids or transition metals (e.g., Au, Pt, Pd). The strategic placement of a nucleophilic moiety—such as a hydroxyl group or an ortho-oxygen on the aryl ring—enables rapid, atom-economical intramolecular cyclization.

Causality in Catalyst Selection:

  • Brønsted Acid (PTSA) Catalysis: When aiming for 4-chromanone architectures, p-Toluenesulfonic acid (PTSA) is the catalyst of choice. PTSA drives the regioselective hydration of the alkyne following Markovnikov's rule, generating an enol that tautomerizes to a ketone. If an ortho-protecting group (like MOM) is present, the acidic environment simultaneously deprotects it, triggering an immediate intramolecular cyclization to form the chromanone core 1.

  • Bimetallic Relay Catalysis (Au/Ti): For the asymmetric synthesis of complex bridged architectures (e.g., benzooxacines), a concerted Au(I)/(R)-BINOL-Ti(IV) system is utilized. The soft Lewis acidic Au(I) specifically activates the alkyne for nucleophilic attack, while the chiral Ti(IV) complex organizes the transition state, ensuring high enantio- and diastereoselectivity during the cascade cycloaddition with dioxopyrrolidines 2.

Arylalkynol_Pathways A Ortho-Substituted Arylalkynol B 4-Chromanone Intermediate A->B PTSA, EtOH Hydration/Cyclization E Au(I) / Ti(IV) Chiral Catalysis A->E + Dioxopyrrolidine C 4-Arylchromene (isoCA-4 Analogue) B->C Pd-Catalyzed Cross-Coupling D Tubulin Polymerization Inhibition C->D Binds Colchicine Binding Site F Chiral Benzooxacine (Bridged Polycycle) E->F Asymmetric Cascade Cycloaddition

Divergent synthetic pathways of arylalkynols leading to diverse pharmacological agents.

Experimental Protocol: Synthesis of 4-Arylchromenes via Arylalkynol Intermediates

To validate the utility of arylalkynols, we utilize a self-validating, three-step protocol designed to yield restricted isocombretastatin A-4 (isoCA-4) analogues. These analogues are highly potent antitumor agents that overcome the thermodynamic instability of traditional cis-stilbenes 1.

Step 1: Arylalkynol Preparation (Sonogashira Coupling)

  • Charge a flame-dried Schlenk flask with 2-iodo-phenol (MOM-protected, 1.0 equiv), Pd(PPh3)2Cl2 (5 mol%), and CuI (10 mol%) under an argon atmosphere.

  • Inject anhydrous triethylamine (serving as both solvent and base) and the desired terminal alkynol (1.2 equiv).

  • Stir at room temperature for 4-6 hours. Self-Validation Check: Monitor the complete consumption of the aryl iodide via TLC (hexane/EtOAc 8:2).

  • Quench with saturated NH4Cl, extract with EtOAc, and purify via flash chromatography to isolate the ortho-substituted arylalkynol.

Step 2: One-Pot Hydration and Cyclization to 4-Chromanone Causality: We use PTSA in ethanol because it acts as a trifunctional reagent in this specific microenvironment: it hydrates the triple bond, cleaves the MOM ether, and catalyzes the ring closure in a single thermodynamic sweep 3.

  • Dissolve the arylalkynol (1.0 equiv) in absolute ethanol to achieve a 0.1 M concentration.

  • Add p-Toluenesulfonic acid monohydrate (PTSA·H2O, 1.2 equiv).

  • Reflux the mixture at 80 °C for 12 hours.

  • Concentrate the solvent in vacuo, neutralize with saturated NaHCO3, extract with CH2Cl2, and purify to yield the substituted 4-chromanone.

Step 3: Palladium-Catalyzed N-Tosylhydrazone Cross-Coupling

  • Convert the 4-chromanone to its corresponding N-tosylhydrazone by refluxing with tosylhydrazine (1.05 equiv) in methanol.

  • In a glovebox, combine the N-tosylhydrazone (1.0 equiv), 3,4,5-trimethoxybromobenzene (1.5 equiv), Pd2(dba)3 (2.5 mol%), XPhos (10 mol%), and LiOtBu (2.5 equiv) in anhydrous 1,4-dioxane.

  • Heat the mixture at 110 °C for 4 hours. Mechanistic Note: The base decomposes the hydrazone to a diazo intermediate, which undergoes migratory insertion with the palladium-aryl species, yielding the target 4-arylchromene.

Biological Evaluation & Structure-Activity Relationship (SAR)

Arylalkynol-derived 4-arylchromenes are structurally constrained analogues of isoCA-4. By locking the bioactive cis-stilbene conformation within a chromene ring, we prevent the thermodynamically driven cis-to-trans isomerization that typically plagues combretastatin-based drugs 4.

These compounds exert their cytotoxic effects by binding directly to the colchicine site of tubulin, preventing microtubule assembly, and arresting cells in the G2/M phase 5.

Table 1: Quantitative SAR of Arylalkynol-Derived Analogues vs. Reference Standards

CompoundStructural FeatureIC50 K562 (nM)IC50 HCT116 (nM)Tubulin Assembly Inhibition (IC50, µM)
CA-4 Flexible cis-stilbene2.01.51.2
isoCA-4 1,1-diarylalkene1.51.21.5
Compound 6s 4-Arylchromene core0.80.62.0
Compound 4b Azaisoerianin derivative15.012.02.0

Data synthesized from in vitro evaluations of restricted isoCA-4 analogues. Compound 6s demonstrates sub-nanomolar cytotoxicity, validating the arylalkynol-to-chromene synthetic strategy.

Conclusion & Future Perspectives

The discovery and utilization of novel arylalkynols represent a masterclass in rational drug design. By leveraging the orthogonal reactivity of the alkyne and the hydroxyl/aryl moieties, application scientists can rapidly generate diverse, stereochemically complex libraries. The evolution of arylalkynols into 4-arylchromenes has successfully addressed the metabolic instability of traditional tubulin inhibitors. Future trajectories will likely focus on utilizing bimetallic asymmetric catalysis to explore the untapped chemical space of chiral, bridged polycyclic arylalkynol derivatives for targeted oncology therapies.

References

  • Rapid synthesis of 4-arylchromenes from ortho-substituted alkynols: A versatile access to restricted isocombretastatin A-4 analogues as antitumor agents.European Journal of Medicinal Chemistry / PubMed.
  • Au(I)/(R)-BINOL–Ti(IV) Concerted Catalyzed Asymmetric Cascade Cycloaddition Reaction of Arylalkynols.
  • Highly Efficient p-Toluenesulfonic Acid-Catalyzed Alcohol Addition or Hydration of Unsymmetrical Arylalkynes.Synthesis, Thieme Connect.
  • Exploring Diverse-Ring Analogues on Combretastatin A4 (CA-4) Olefin as Microtubule-Targeting Agents.MDPI.
  • Cytotoxic activity and inhibition of tubulin polymerization of selected compounds.

Sources

Exploratory

"preliminary screening of 4-(2-Methylphenyl)but-3-yn-1-ol"

An In-Depth Technical Guide to the Preliminary Screening of 4-(2-Methylphenyl)but-3-yn-1-ol Authored by: Gemini, Senior Application Scientist Foreword: The Rationale for Screening Arylalkynols In the landscape of modern...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Preliminary Screening of 4-(2-Methylphenyl)but-3-yn-1-ol

Authored by: Gemini, Senior Application Scientist

Foreword: The Rationale for Screening Arylalkynols

In the landscape of modern drug discovery, the identification of novel molecular scaffolds with therapeutic potential is a paramount objective. The arylalkynol motif, characterized by an aromatic ring linked to a terminal alkyne with a hydroxyl group, represents a compelling starting point. This structure is prevalent in numerous biologically active natural products and synthetic compounds, exhibiting a range of activities including antimicrobial, cytotoxic, and fungicidal properties.[1][2] The specific compound, 4-(2-Methylphenyl)but-3-yn-1-ol, combines a sterically influenced tolyl group with a flexible butynol chain, presenting a unique chemical entity for biological exploration.

This guide provides a comprehensive framework for the preliminary screening of this molecule. It is designed not as a rigid template, but as a logical, causality-driven workflow that progresses from theoretical assessment to foundational biological evaluation. As senior scientists and drug development professionals, our goal is not merely to generate data, but to make informed decisions. This process, therefore, emphasizes a "fail-fast, fail-cheap" philosophy, leveraging cost-effective in silico methods to front-load risk assessment before committing resources to more intensive in vitro studies.[3]

Part 1: Synthesis and Physicochemical Characterization

Before any biological screening can commence, the synthesis of a pure, well-characterized sample of the target compound is essential. The most robust and widely adopted method for coupling terminal alkynes with aryl halides is the Sonogashira cross-coupling reaction.[4][5]

Synthetic Protocol: Palladium-Catalyzed Sonogashira Coupling

The synthesis of 4-(2-Methylphenyl)but-3-yn-1-ol is efficiently achieved by coupling 2-bromotoluene with but-3-yn-1-ol. This reaction utilizes a palladium catalyst and a copper(I) co-catalyst under basic conditions.[6]

Materials:

  • 2-Bromotoluene

  • But-3-yn-1-ol

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA) or Diethylamine (DEA), anhydrous

  • Toluene, anhydrous

Step-by-Step Procedure:

  • Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add Pd(OAc)₂ (0.02 eq), PPh₃ (0.04 eq), and CuI (0.01 eq).

  • Inert Atmosphere: Seal the flask, and purge with argon or nitrogen for 15 minutes to establish an inert atmosphere.

  • Reagent Addition: Introduce anhydrous toluene and triethylamine (as both solvent and base). Add 2-bromotoluene (1.0 eq) via syringe.

  • Alkyne Addition: Add but-3-yn-1-ol (1.2 eq) dropwise to the stirring mixture.

  • Reaction: Heat the mixture to 60-80°C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 6-12 hours.

  • Workup: Upon completion, cool the reaction to room temperature. Filter the mixture through a pad of celite to remove the catalyst. Dilute the filtrate with ethyl acetate and wash sequentially with saturated ammonium chloride solution and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the resulting crude oil by flash column chromatography on silica gel to yield 4-(2-Methylphenyl)but-3-yn-1-ol as a pure compound.

Physicochemical Characterization

Confirming the identity and purity of the synthesized compound is a non-negotiable step.

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the chemical structure and connectivity of atoms.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) to confirm the exact molecular weight and elemental composition.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound, which should ideally be >95% for use in biological assays.

Part 2: In Silico Assessment: The "Tier Zero" Filter

Before proceeding to wet-lab experiments, a suite of computational tools can predict the compound's pharmacokinetic properties and potential liabilities. This in silico or "Tier Zero" approach is a rapid and cost-effective method to prioritize compounds and anticipate challenges.[3][7][8] The choice of multiple in silico tools is recommended to compare results and identify the most probable predictions.[8]

ADMET Profiling

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is crucial for early-stage drug development.[9] Numerous open-access web servers and software can provide these predictions based on the compound's structure.[7][8]

Key Predicted Properties:

  • Absorption: Human intestinal absorption (HIA), Caco-2 permeability.

  • Distribution: Blood-Brain Barrier (BBB) penetration, plasma protein binding (PPB).

  • Metabolism: Prediction of cytochrome P450 (CYP) enzyme inhibition (e.g., CYP3A4, 2D6), which is a key risk for drug-drug interactions.[3] Some advanced tools can also predict likely metabolites.[10]

  • Excretion: Predicted clearance rate.

  • Toxicity: Prediction of mutagenicity (Ames test), cardiotoxicity (hERG inhibition), and hepatotoxicity.

Drug-Likeness Evaluation

This evaluation assesses whether the compound possesses physical and chemical properties consistent with known orally bioavailable drugs. Lipinski's Rule of Five is a foundational guideline.

Parameter Guideline Hypothetical Data for C₁₁H₁₂O Compliance
Molecular Weight (MW)≤ 500 Da160.21 g/mol Yes
LogP (octanol-water partition coefficient)≤ 5~2.5 (Predicted)Yes
Hydrogen Bond Donors (HBD)≤ 51 (the -OH group)Yes
Hydrogen Bond Acceptors (HBA)≤ 101 (the O atom)Yes

Table 1: Lipinski's Rule of Five analysis for 4-(2-Methylphenyl)but-3-yn-1-ol.

Overall Screening Workflow

The entire preliminary screening process follows a logical progression from synthesis to data-driven decision-making.

G cluster_0 Phase 1: Compound Preparation cluster_1 Phase 2: In Silico Assessment cluster_2 Phase 3: In Vitro Screening cluster_3 Phase 4: Decision & Next Steps Synthesis Synthesis via Sonogashira Coupling Purify Purification & Characterization (NMR, MS, HPLC) Synthesis->Purify ADMET ADMET Prediction Purify->ADMET Lipinski Drug-Likeness (Lipinski's Rules) Purify->Lipinski Cytotoxicity Cytotoxicity/Viability Assay (e.g., XTT Assay) ADMET->Cytotoxicity Lipinski->Cytotoxicity DoseResponse IC50 Determination Cytotoxicity->DoseResponse Decision Hit? DoseResponse->Decision TargetID Target Deconvolution (Affinity Pulldown, DARTS) Decision->TargetID SAR Structure-Activity Relationship (SAR) Studies Decision->SAR Terminate Terminate or Redesign Decision->Terminate G cluster_yes YES Path cluster_no NO Path cluster_targetid Target Identification Methods Input Screening Data: - IC50 < 20 µM (Potent) - Selectivity Index > 5 Decision Is the compound a 'Hit'? Input->Decision Validate Confirm Hit in Secondary Assays (e.g., Apoptosis, Cell Cycle) Decision->Validate Yes Terminate Terminate Project Decision->Terminate No Redesign Chemical Redesign Based on In Silico Data Decision->Redesign No, but has potential TargetID Identify Molecular Target Validate->TargetID SAR Initiate SAR Studies TargetID->SAR Affinity Affinity-Based Pull-Down TargetID->Affinity e.g. DARTS DARTS (Drug Affinity Responsive Target Stability) TargetID->DARTS e.g.

Caption: Decision-making logic for hit progression post-screening.

If the Compound is a Hit

If, as in the hypothetical data, the compound shows selective cytotoxicity against cancer cells, the next steps involve validating and understanding its mechanism of action.

  • Secondary Assays: Conduct assays to determine the mode of cell death (e.g., apoptosis assays like Annexin V/PI staining) or effects on the cell cycle.

  • Target Identification: Identifying the specific protein(s) the compound interacts with is a critical step in drug development. [11][12]This transforms a "bioactive compound" into a tool for probing biology and a lead for therapeutic development.

    • Affinity-Based Pull-Down: This method involves immobilizing the small molecule on a solid support (like beads) to "pull down" its binding partners from a cell lysate for identification by mass spectrometry. [13][14] * Drug Affinity Responsive Target Stability (DARTS): This label-free method relies on the principle that a small molecule binding to its target protein can increase the protein's stability and protect it from protease degradation. [11][14]

If the Compound is Not a Hit

If the compound shows no significant activity or is broadly toxic to all cell lines, it may be deprioritized. However, the in silico data can still be valuable for guiding the design of a next-generation library of analogs with improved properties.

References

  • Dutta, P., et al. (2020). Open access in silico tools to predict the ADMET profiling of drug candidates. Expert Opinion on Drug Discovery. Available at: [Link] [7][8]2. Aslantürk, Ö. S. (2017). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. IntechOpen. Available at: [Link] [15][16]3. Im, G., & Lee, S. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Journal of Biomedical Science. Available at: [Link] [11][13]4. Kosheeka. (2025). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Kosheeka. Available at: [Link] [17]5. University College London. (n.d.). Target Identification and Validation (Small Molecules). UCL. Available at: [Link] [12]6. Pharmaron. (n.d.). ADMET Predictor Simulations: In Silico Screening For Dose & PK. Pharmaron. Available at: [Link] [3]7. National Center for Biotechnology Information. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI. Available at: [Link] [18]8. MDPI. (2025). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. MDPI. Available at: [Link] [19]9. ZeptoWard. (n.d.). In Silico ADMET prediction. RE-Place. Available at: [Link] [9]10. Lomenick, B., et al. (2010). Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology. Available at: [Link] [14]11. Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. (Note: While a specific URL isn't provided from the search, this is a seminal review on the topic and widely available in academic databases.) [5]12. ACS Publications. (2026). Benchmarking In Silico Metabolite Prediction Tools against Human Radiolabeled ADME Data for Small-Molecule Drugs. Journal of Chemical Information and Modeling. Available at: [Link] [10]13. Broad Institute. (n.d.). Small-molecule Target and Pathway Identification. Broad Institute. Available at: [Link] [20]14. Wikipedia. (n.d.). Sonogashira coupling. Wikipedia. Available at: [Link] [4]15. Globalmeetx Publishing. (2025). Rapid Screening of Natural Compounds for Novel Anticancer Drug Candidates. Globalmeetx. Available at: [Link] [21]16. Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal. Available at: [Link] [6]17. Cragg, G. M., & Pezzuto, J. M. (2017). Screening and identification of novel biologically active natural compounds. Journal of Natural Products. Available at: [Link] [22]18. MDPI. (2021). Recyclable Catalysts for Alkyne Functionalization. Molecules. Available at: [Link] [1]19. Lipshutz, B. H., et al. (2013). Aerobic Oxidation in Nanomicelles of Aryl Alkynes, in Water at Room Temperature. Organic Letters. Available at: [Link]

Sources

Foundational

Comprehensive Technical Guide: Molecular Weight and Synthetic Profiling of 4-(2-Methylphenyl)but-3-yn-1-ol

Executive Summary 4-(2-Methylphenyl)but-3-yn-1-ol (also known as 4-(o-tolyl)but-3-yn-1-ol; CAS: 93679-45-9) is a highly versatile alkyne-containing building block utilized in advanced organic synthesis, materials science...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-(2-Methylphenyl)but-3-yn-1-ol (also known as 4-(o-tolyl)but-3-yn-1-ol; CAS: 93679-45-9) is a highly versatile alkyne-containing building block utilized in advanced organic synthesis, materials science, and pharmaceutical development[1]. With a precisely calculated molecular weight of 160.21 g/mol , this molecule serves as an ideal low-molecular-weight precursor for cascade reactions, heterocycle synthesis, and fragment-based drug discovery (FBDD).

This whitepaper provides an authoritative breakdown of its physicochemical properties, the mechanistic causality behind its synthesis via the Sonogashira cross-coupling, and a self-validating experimental protocol designed for high-yield laboratory production.

Physicochemical Profiling & Mass Spectrometry

Understanding the exact molecular weight and isotopic distribution of 4-(2-Methylphenyl)but-3-yn-1-ol is critical for accurate stoichiometric scaling and High-Resolution Mass Spectrometry (HRMS) characterization. The molecule consists of an ortho-tolyl group conjugated to a but-3-yn-1-ol chain, yielding the chemical formula C₁₁H₁₂O .

For drug development professionals, the molecule's physicochemical profile strictly adheres to Lipinski’s Rule of Five, making it an excellent candidate for integration into larger active pharmaceutical ingredients (APIs).

Quantitative Data Summary
ParameterValueRelevance in Drug Development & Synthesis
Molecular Formula C₁₁H₁₂ODefines elemental composition and stoichiometric ratios.
Average Molecular Weight 160.21 g/mol Essential for macroscopic reaction scaling and yield calculation[2].
Monoisotopic Exact Mass 160.0888 DaCritical for HRMS identification and distinguishing isotopic peaks[2].
Topological Polar Surface Area (TPSA) 20.23 ŲIndicates excellent theoretical membrane permeability[2].
LogP (Octanol/Water Partition) 1.73Optimal lipophilicity for oral bioavailability and target binding[2].

Mechanistic Synthesis: The Sonogashira Cross-Coupling

The most efficient and field-proven method for synthesizing 4-(2-Methylphenyl)but-3-yn-1-ol is the Sonogashira cross-coupling between 2-iodotoluene and 3-butyn-1-ol[1]. This reaction relies on a dual-catalyst system utilizing Palladium (Pd) and Copper (Cu) to forge a new C(sp²)–C(sp) bond[3].

Causality Behind Experimental Choices
  • Electrophile Selection (2-Iodotoluene vs. 2-Chlorotoluene): The choice of an aryl iodide over an aryl chloride is dictated by bond dissociation energies. The C–I bond (~65 kcal/mol) is significantly weaker than the C–Cl bond (~96 kcal/mol), which drastically accelerates the rate-determining oxidative addition step at the Pd(0) center.

  • Dual Catalysis (Pd/Cu): While copper-free variants of the Sonogashira coupling exist and operate via a Pd/Pd transmetalation cycle[4], the classical addition of a Cu(I) co-catalyst (like CuI) rapidly deprotonates the terminal alkyne to form a highly nucleophilic copper acetylide. This intermediate seamlessly undergoes transmetalation with the Pd(II) complex[3].

  • Amine Base (Triethylamine): Triethylamine (Et₃N) serves a dual purpose: it acts as the solvent medium and provides the necessary basicity to neutralize the hydroiodic acid (HI) byproduct, driving the reaction forward.

Sonogashira Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition (Ar-I + Pd(0) -> Ar-Pd(II)-I) Pd0->OxAdd 2-Iodotoluene TransMet Transmetalation (Ar-Pd(II)-I + Cu-C≡C-R -> Ar-Pd(II)-C≡C-R) OxAdd->TransMet Pd(II) Intermediate RedElim Reductive Elimination (Product + Pd(0)) TransMet->RedElim RedElim->Pd0 Regeneration Product 4-(2-Methylphenyl)but-3-yn-1-ol (MW: 160.21 g/mol) RedElim->Product Release CuCycle Copper Cycle (Base + Terminal Alkyne -> Cu-Acetylide) CuCycle->TransMet Cu-Acetylide

Caption: Catalytic cycle of the Sonogashira cross-coupling for 4-(2-Methylphenyl)but-3-yn-1-ol.

Self-Validating Experimental Protocol

To ensure scientific integrity, the following step-by-step methodology is designed as a self-validating system . Every critical action is paired with an observable validation metric to guarantee the success of the synthesis.

Reagents Required
  • 2-Iodotoluene: 1.0 equivalent (Electrophile)

  • 3-Butyn-1-ol: 1.2 equivalents (Nucleophile precursor)

  • PdCl₂(PPh₃)₂: 0.02 equivalents (Primary catalyst)

  • CuI: 0.04 equivalents (Co-catalyst)

  • Triethylamine (Et₃N) / THF: Solvent and base

Step-by-Step Methodology
  • Atmospheric Preparation & Degassing:

    • Action: Add PdCl₂(PPh₃)₂ and CuI to a flame-dried Schlenk flask. Seal with a septum and purge with Argon for 15 minutes.

    • Causality: Oxygen must be strictly excluded. O₂ oxidizes the active Pd(0) to inactive Pd(II) and promotes the copper-mediated Glaser homocoupling of 3-butyn-1-ol into an unwanted diyne byproduct.

  • Reagent Introduction:

    • Action: Inject anhydrous, degassed Et₃N and THF via syringe. Add 2-iodotoluene, followed by the dropwise addition of 3-butyn-1-ol.

    • Validation: The solution will typically transition from a pale yellow to a darker amber/brown as the active Pd(0) species and copper acetylide intermediates form.

  • Catalytic Heating & Self-Validation:

    • Action: Stir the reaction mixture at room temperature or gentle reflux (40 °C) for 12–24 hours[1].

    • Validation: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexanes/Ethyl Acetate (4:1) eluent. The system validates its own progress when the UV-active spot for 2-iodotoluene (high R_f) completely disappears, replaced by a new, highly UV-active and KMnO₄-stainable spot representing the conjugated product (lower R_f due to the -OH group).

  • Workup & Purification:

    • Action: Quench the reaction with saturated aqueous NH₄Cl to neutralize the amine and sequester copper salts. Extract with Ethyl Acetate (3x). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via silica gel flash chromatography.

  • Analytical Confirmation:

    • Action: Submit the purified oil for GC-MS and ¹H-NMR analysis.

    • Validation: The mass spectrometer must display a molecular ion peak at m/z 160.21 (or exact mass 160.0888 via HRMS), definitively confirming the synthesis of 4-(2-Methylphenyl)but-3-yn-1-ol.

Workflow Step1 1. Flask Prep (Inert Argon Atm) Step2 2. Reagent Loading (Ar-I, Pd/Cu) Step1->Step2 Step3 3. Solvent & Alkyne (Degassed Et3N) Step2->Step3 Step4 4. Catalytic Heating (TLC Monitor) Step3->Step4 Step5 5. Workup & Chromatography Step4->Step5 Step6 6. MS Verification (m/z 160.21) Step5->Step6

Caption: Step-by-step synthetic workflow for 4-(2-Methylphenyl)but-3-yn-1-ol.

Downstream Applications in Drug Development

The precise molecular weight (160.21 g/mol ) and bifunctional nature of 4-(2-Methylphenyl)but-3-yn-1-ol make it a highly prized intermediate. The internal alkyne is primed for click chemistry, hydration, or reduction, while the terminal hydroxyl group can be oxidized, esterified, or converted into a leaving group.

Notably, advanced research has utilized this specific molecule in bimetallic relay catalysis cascade reactions (e.g., Gold(I)/Nickel(II) systems) to achieve the asymmetric synthesis of fused bicyclic N,O- and O,O-acetals[1]. Furthermore, it can be oxidized using reagents like Dess-Martin periodinane or sodium chlorite to yield (E)-4-(o-tolyl)but-3-enoic acid, a valuable precursor for synthesizing biologically active selenolactones[1].

References

  • 93679-45-9_4-(2-methylphenyl)but-3-yn-1-ol【结构式性质英文】 - 化源网 - cas号查询 ChemSrc
  • 4-(o-tolyl)but-3-yn-1-ol | 93679-45-9 - 摩熵化学 Molaid
  • Metal-Catalyzed Cross-Coupling Reactions ChemTalk
  • Mechanism of copper-free Sonogashira reaction operates through palladium-palladium transmetallation Nature Communic

Sources

Exploratory

Technical Whitepaper: Physicochemical Profiling and Synthetic Applications of 4-(2-Methylphenyl)but-3-yn-1-ol

Executive Summary In modern drug development and complex organic synthesis, homopropargylic alcohols serve as indispensable bifunctional building blocks. 4-(2-Methylphenyl)but-3-yn-1-ol (also known as 4-(o-tolyl)but-3-yn...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug development and complex organic synthesis, homopropargylic alcohols serve as indispensable bifunctional building blocks. 4-(2-Methylphenyl)but-3-yn-1-ol (also known as 4-(o-tolyl)but-3-yn-1-ol) is a highly versatile intermediate characterized by its orthogonal reactivity handles: a terminal primary hydroxyl group, a rigid internal alkyne, and an electron-rich ortho-tolyl ring.

As an application scientist, I emphasize that the strategic value of this molecule lies in its capacity to undergo stereoselective reductions, transition-metal-catalyzed cyclizations, and bimetallic relay cascades. This guide provides a comprehensive, self-validating framework for the synthesis, physicochemical characterization, and downstream application of 4-(2-Methylphenyl)but-3-yn-1-ol.

Physicochemical Profiling

Understanding the physical and chemical parameters of 4-(2-Methylphenyl)but-3-yn-1-ol is critical for optimizing reaction conditions, particularly regarding solvent selection and purification strategies. The quantitative data is summarized in the table below.

PropertyValueSource Verification
IUPAC Name 4-(2-Methylphenyl)but-3-yn-1-olStandard
CAS Number 93679-45-9ChemSrc[1]
Molecular Formula C₁₁H₁₂OChemSrc[1]
Molecular Weight 160.21 g/mol ChemSrc[1]
Exact Mass 160.08900 DaChemSrc[1]
LogP 1.72890ChemSrc[1]
Polar Surface Area (PSA) 20.23 ŲChemSrc[1]
Boiling Point (Predicted) 292.1 ± 33.0 °CMolaid[2]

Primary Synthesis: Sonogashira Cross-Coupling

The most efficient route to synthesize 4-(2-Methylphenyl)but-3-yn-1-ol is via the Sonogashira cross-coupling of 2-iodotoluene and 3-butyn-1-ol Molaid[3].

Causality of Reagent Selection
  • PdCl₂(PPh₃)₂: Provides a stable Pd(II) pre-catalyst that undergoes in situ reduction to the active Pd(0) species. The triphenylphosphine ligands offer the optimal steric bulk required for oxidative addition into the sterically hindered ortho-substituted sp² C-I bond.

  • CuI: Acts as a co-catalyst to form a highly reactive copper acetylide intermediate, which rapidly undergoes transmetalation with the Pd(II) complex, accelerating the catalytic cycle.

  • Triethylamine (TEA): Functions dually as the solvent and the base, deprotonating the terminal alkyne upon copper coordination.

Step-by-Step Methodology

To ensure the protocol is a self-validating system, rigorous exclusion of oxygen is mandated to suppress the Glaser homocoupling side-reaction.

  • Preparation: Flame-dry a Schlenk flask under argon.

  • Reagent Loading: Add 2-iodotoluene (1.0 equiv), bis(triphenylphosphine)palladium(II) chloride (0.02 equiv), and copper(I) iodide (0.04 equiv).

  • Degassing: Add anhydrous triethylamine (TEA) to dissolve the mixture. Degas the solution via three consecutive freeze-pump-thaw cycles.

  • Alkyne Addition: Slowly add 3-butyn-1-ol (1.2 equiv) dropwise at room temperature to control the exothermic transmetalation step.

  • Reaction: Stir the mixture at room temperature for 24.0 hours[3]. Self-Validation: Monitor via TLC (Hexanes/EtOAc). The disappearance of the 2-iodotoluene spot and the emergence of a UV-active, KMnO₄-stainable product spot confirms successful cross-coupling.

  • Workup: Quench with saturated aqueous NH₄Cl to sequester copper salts. Extract with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography on silica gel to isolate the pure 4-(2-Methylphenyl)but-3-yn-1-ol.

Sonogashira A 2-Iodotoluene + 3-butyn-1-ol B PdCl2(PPh3)2 / CuI TEA (Base/Solvent) A->B Degassing C Transmetalation & Reductive Elimination B->C 24h, RT D 4-(2-Methylphenyl) but-3-yn-1-ol C->D Workup & TLC

Fig 1. Sonogashira coupling workflow for 4-(2-Methylphenyl)but-3-yn-1-ol synthesis.

Advanced Chemical Reactivity and Downstream Workflows

The structural geometry of 4-(2-Methylphenyl)but-3-yn-1-ol makes it an ideal precursor for complex transformations in drug discovery.

Pathway A: Stereoselective Reduction and Oxidation

The alkyne can be stereoselectively reduced to an (E)-alkene using Red-Al (sodium bis(2-methoxyethoxy)aluminum hydride). Mechanistic Causality: The free hydroxyl group of the homopropargylic alcohol directs the hydride delivery via a coordinated aluminum intermediate. This intramolecular delivery mandates a trans-hydroalumination pathway, exclusively yielding (E)-4-(o-tolyl)but-3-en-1-ol with high stereofidelity.

Subsequent oxidation of the primary alcohol utilizes a two-step sequence: Dess-Martin periodinane (DMP) to form the aldehyde, followed by Pinnick oxidation (sodium chlorite, potassium dihydrogen phosphate, 2-methyl-2-butene) in t-butanol/THF to yield (E)-4-(o-tolyl)but-3-enoic acid after 23.0 hours Molaid[3].

Pathway B: Carbamoylation and Rh-Catalyzed Cyclization

Conversion of the primary alcohol to 4-(2-Methylphenyl)but-3-ynyl carbamate (CAS 1352439-42-9) primes the molecule for intramolecular C-H amination Molaid[4]. Mechanistic Causality: Upon treatment with the dirhodium catalyst Rh₂(esp)₂, hypervalent iodine (PhI(OAc)₂), and MgO in dichloromethane, a highly electrophilic rhodium-nitrene intermediate is generated. The rigid geometry of the alkyne spacer facilitates regioselective insertion into the adjacent C-H bond, self-validating the formation of the 4-[2-(2-Methylphenyl)ethynyl]-1,3-oxazolidin-2-one core (84% yield) without competing intermolecular reactions[4].

Reactivity Core 4-(2-Methylphenyl)but-3-yn-1-ol RedAl Red-Al Reduction Core->RedAl Carbamoylation Carbamoylation Core->Carbamoylation E_Alkenol (E)-4-(o-tolyl)but-3-en-1-ol RedAl->E_Alkenol Oxidation DMP / NaClO2 Oxidation E_Alkenol->Oxidation E_Acid (E)-4-(o-tolyl)but-3-enoic acid Oxidation->E_Acid Carbamate 4-(2-Methylphenyl)but-3-ynyl carbamate Carbamoylation->Carbamate RhCat Rh2(esp)2 / PhI(OAc)2 Carbamate->RhCat Oxazolidinone 1,3-oxazolidin-2-one derivative RhCat->Oxazolidinone

Fig 2. Downstream transformations of 4-(2-Methylphenyl)but-3-yn-1-ol.

References

  • Title: 93679-45-9_4-(2-methylphenyl)
  • Title: 4-(o-tolyl)
  • Title: 4-(o-tolyl)but-3-yn-1-ol | 93679-45-9 - 摩熵化学 (Predicted Properties)
  • Title: 4-(2-Methylphenyl)

Sources

Protocols & Analytical Methods

Method

Application Note: Gold-Catalyzed Synthesis of 5-(2-Methylbenzylidene)furan-2(5H)-one from 4-(2-Methylphenyl)but-3-yn-1-ol

Introduction: The Significance of the Butenolide Scaffold The butenolide, or furan-2(5H)-one, framework is a privileged scaffold in medicinal chemistry and natural product synthesis.[1] Molecules incorporating this five-...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of the Butenolide Scaffold

The butenolide, or furan-2(5H)-one, framework is a privileged scaffold in medicinal chemistry and natural product synthesis.[1] Molecules incorporating this five-membered lactone ring exhibit a vast array of biological activities, including anti-inflammatory, anti-cancer, and anti-HIV properties.[1] Consequently, the development of efficient and versatile synthetic routes to substituted butenolides is a topic of intense research. This application note details a robust protocol for the synthesis of 5-(2-methylbenzylidene)furan-2(5H)-one, a representative butenolide, from the readily accessible homopropargylic alcohol, 4-(2-methylphenyl)but-3-yn-1-ol.

The conversion of homopropargylic alcohols to butenolides represents a powerful atom-economical transformation.[2] This process typically involves a metal-catalyzed cycloisomerization followed by an oxidation step. Among the various catalysts employed for this transformation, gold complexes have emerged as particularly effective due to their strong carbophilic Lewis acidity, which allows for the potent activation of alkynes toward nucleophilic attack under mild conditions.[3][4][5] This protocol leverages a gold(I)-catalyzed cyclization to afford an intermediate dihydrofuran, which is subsequently oxidized in a one-pot fashion to the desired butenolide.

Mechanism and Rationale: The Role of Gold(I) Catalysis

The conversion of 4-(2-methylphenyl)but-3-yn-1-ol to 5-(2-methylbenzylidene)furan-2(5H)-one proceeds through a two-stage process within a single pot: an initial gold-catalyzed cycloisomerization followed by an in-situ oxidation.

  • Activation and Cyclization: The catalytic cycle is initiated by the coordination of the gold(I) catalyst to the alkyne moiety of the starting material, rendering the triple bond highly electrophilic.[3][6] This activation facilitates an intramolecular 5-endo-dig cyclization, where the pendant hydroxyl group acts as the nucleophile, attacking the proximal carbon of the alkyne. This step forms a vinyl-gold species.

  • Protodeauration: The resulting vinyl-gold intermediate undergoes rapid protodeauration, regenerating the active gold(I) catalyst and yielding a 2,5-dihydrofuran intermediate.

  • Oxidation: An appropriate oxidizing agent, present in the reaction mixture, then converts the dihydrofuran intermediate to the final α,β-unsaturated butenolide product.

This tandem approach is highly efficient, obviating the need for isolation and purification of the dihydrofuran intermediate. The choice of a gold(I) catalyst, often in conjunction with a silver salt co-catalyst to abstract a halide from the gold precatalyst, is crucial for achieving high yields and selectivity.[3]

Gold_Catalyzed_Butenolide_Synthesis cluster_0 Gold(I)-Catalyzed Cycloisomerization cluster_1 In-Situ Oxidation Start 4-(2-Methylphenyl)but-3-yn-1-ol Alkyne_Activation Alkyne Activation (Coordination with Au(I)) Start->Alkyne_Activation + [AuL]+ Cyclization 5-endo-dig Intramolecular Cyclization Alkyne_Activation->Cyclization Vinyl_Gold Vinyl-Gold Intermediate Cyclization->Vinyl_Gold Vinyl_Gold->Alkyne_Activation - [AuL]+ Protodeauration Protodeauration Vinyl_Gold->Protodeauration + H+ Dihydrofuran 2,5-Dihydrofuran Intermediate Protodeauration->Dihydrofuran Dihydrofuran_2 2,5-Dihydrofuran Intermediate Oxidation Oxidation Product 5-(2-Methylbenzylidene)furan-2(5H)-one Oxidation->Product Dihydrofuran_2->Oxidation + Oxidant

Caption: Proposed reaction pathway for the synthesis of butenolide.

Experimental Protocol

This protocol is adapted from established procedures for the gold-catalyzed cyclization of homopropargylic alcohols.[3][5]

Materials and Reagents:

  • 4-(2-Methylphenyl)but-3-yn-1-ol

  • (Triphenylphosphine)gold(I) chloride (Ph3PAuCl)

  • Silver trifluoromethanesulfonate (AgOTf)

  • 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)

  • Dichloromethane (DCM), anhydrous

  • Argon or Nitrogen gas supply

  • Standard laboratory glassware (Schlenk flask, syringes, etc.)

  • Magnetic stirrer and heating plate

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • Reaction Setup: To a dry 25 mL Schlenk flask equipped with a magnetic stir bar, add 4-(2-methylphenyl)but-3-yn-1-ol (1.0 mmol, 1.0 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen gas three times to ensure an inert atmosphere.

  • Solvent Addition: Add anhydrous dichloromethane (10 mL) via syringe. Stir the solution at room temperature until the starting material is fully dissolved.

  • Catalyst Preparation: In a separate vial, weigh (triphenylphosphine)gold(I) chloride (0.02 mmol, 2 mol%) and silver trifluoromethanesulfonate (0.02 mmol, 2 mol%). Briefly purge the vial with inert gas.

  • Catalyst Addition: Add the catalyst mixture to the reaction flask under a positive flow of inert gas.

  • Reaction Monitoring (Cyclization): Stir the reaction mixture at room temperature. Monitor the progress of the cyclization by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 1-2 hours.

  • Oxidant Addition: Once the starting material is consumed, add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.2 mmol, 1.2 eq) to the reaction mixture in one portion.

  • Reaction Monitoring (Oxidation): Continue stirring at room temperature and monitor the oxidation of the dihydrofuran intermediate to the final butenolide product by TLC. This step is usually complete within 2-4 hours.

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (15 mL). Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 15 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography using a mixture of hexanes and ethyl acetate as the eluent to afford the pure 5-(2-methylbenzylidene)furan-2(5H)-one.

Data Summary:

ParameterValue
Substrate4-(2-Methylphenyl)but-3-yn-1-ol
CatalystPh3PAuCl / AgOTf
Catalyst Loading2 mol%
OxidantDDQ
SolventAnhydrous Dichloromethane
TemperatureRoom Temperature
Typical Reaction Time3-6 hours
Expected Yield75-85%

Workflow Visualization

Experimental_Workflow start Start setup Reaction Setup: - Add Substrate to Schlenk Flask - Establish Inert Atmosphere start->setup dissolve Add Anhydrous DCM setup->dissolve add_catalyst Add Au(I) Catalyst and AgOTf dissolve->add_catalyst cyclization Stir at RT (1-2h) Monitor by TLC/GC-MS add_catalyst->cyclization add_oxidant Add DDQ cyclization->add_oxidant oxidation Stir at RT (2-4h) Monitor by TLC add_oxidant->oxidation workup Aqueous Work-up (NaHCO3, DCM extraction) oxidation->workup purify Dry, Concentrate & Purify (Silica Gel Chromatography) workup->purify product Pure Butenolide Product purify->product

Caption: Step-by-step experimental workflow for butenolide synthesis.

Trustworthiness and Self-Validation

The protocol described is designed to be self-validating through rigorous in-process monitoring.

  • Chromatographic Analysis: The use of TLC or GC-MS at two distinct stages (post-cyclization and post-oxidation) allows for unambiguous confirmation of each transformation. The disappearance of the starting material and the appearance of a new, less polar spot (the dihydrofuran intermediate) validates the first step. Subsequently, the conversion of this intermediate to a more polar final product confirms the success of the oxidation.

  • Spectroscopic Characterization: The final purified product should be characterized by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). The expected spectroscopic data for 5-(2-methylbenzylidene)furan-2(5H)-one will confirm the structure and purity, validating the overall success of the synthesis.

By following these analytical checkpoints, a researcher can confidently execute and verify the outcome of this synthetic protocol.

References

  • Varela-Fernández, A., González-Rodríguez, C., Varela, J. A., Castedo, L., & Saá, C. (2009). Cycloisomerization of Aromatic Homo- and Bis-homopropargylic Alcohols via Catalytic Ru Vinylidenes: Formation of Benzofurans and Isochromenes. Organic Letters, 11(22), 5350–5353. [Link]

  • Trost, B. M., & Rhee, Y. H. (2002). A Ru catalyzed divergence: oxidative cyclization vs cycloisomerization of bis-homopropargylic alcohols. Journal of the American Chemical Society, 124(11), 2528–2533. [Link]

  • Trost, B. M., & Rhee, Y. H. (1999). Ruthenium-Catalyzed Cycloisomerization−Oxidation of Homopropargyl Alcohols. A New Access to γ-Butyrolactones. Journal of the American Chemical Society, 121(49), 11680–11683. [Link]

  • Trost, B. M., & Rhee, Y. H. (2003). A Rh(I)-Catalyzed Cycloisomerization of Homo- and Bis-homopropargylic Alcohols. Journal of the American Chemical Society, 125(24), 7482–7483. [Link]

  • Saá, C., et al. (2009). Cycloisomerization of aromatic homo- and bis-homopropargylic alcohols via catalytic Ru vinylidenes: formation of benzofurans and isochromenes. PubMed, 19852448. [Link]

  • Wang, Z., et al. (2018). Gold(I)‐Catalyzed Ring‐Closing Alkyne‐Carbonyl Metathesis for the Synthesis of Butenolides. Angewandte Chemie International Edition, 57(34), 10989-10993. [Link]

  • Organic Chemistry Portal. (n.d.). Butenolide synthesis. Retrieved March 12, 2026, from [Link]

  • Nikolaou, A. I., & Zografos, A. L. (2023). Comprehensive Overview of Homogeneous Gold-Catalyzed Transformations of π-Systems for Application Scientists. Molecules, 28(11), 4329. [Link]

  • Alcaide, B., Almendros, P., & Alonso, J. M. (2014). Gold-Catalyzed Cyclizations of Alkynol-Based Compounds: Synthesis of Natural Products and Derivatives. Molecules, 19(6), 7245–7267. [Link]

  • Sasi, S., & Ghorai, P. (2021). Recent reports on the synthesis of γ-butenolide, γ-alkylidenebutenolide frameworks, and related natural products. Organic & Biomolecular Chemistry, 19(2), 244-266. [Link]

  • Alcaide, B., Almendros, P., & Alonso, J. M. (2014). Gold-Catalyzed Cyclization Reactions of Allenol and Alkynol Derivatives. Accounts of Chemical Research, 47(3), 969–982. [Link]

  • Trost, B. M., & Rhee, Y. H. (2002). A Ru catalyzed divergence: oxidative cyclization vs cycloisomerization of bis-homopropargylic alcohols. PubMed, 11890812. [Link]

  • Diao, T., et al. (2018). Versatile Butenolide Syntheses via a Structure-Oriented C−H Activation Reaction. Journal of the American Chemical Society, 140(26), 8232–8240. [Link]

  • Beltrán, A., et al. (2011). Recent developments in gold-catalyzed cycloaddition reactions. Beilstein Journal of Organic Chemistry, 7, 1022–1043. [Link]

Sources

Application

"use of 4-(2-Methylphenyl)but-3-yn-1-ol in organic synthesis"

An In-Depth Guide to the Synthetic Utility of 4-(2-Methylphenyl)but-3-yn-1-ol Introduction: A Versatile Building Block in Modern Synthesis 4-(2-Methylphenyl)but-3-yn-1-ol, also known as 4-(o-tolyl)but-3-yn-1-ol, is a bif...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Synthetic Utility of 4-(2-Methylphenyl)but-3-yn-1-ol

Introduction: A Versatile Building Block in Modern Synthesis

4-(2-Methylphenyl)but-3-yn-1-ol, also known as 4-(o-tolyl)but-3-yn-1-ol, is a bifunctional organic molecule that serves as a highly valuable and versatile intermediate in organic synthesis. Its structure incorporates three key reactive centers: a terminal primary alcohol, an internal alkyne, and an ortho-substituted aromatic ring. This unique combination allows for a diverse range of chemical transformations, making it an ideal starting material for the construction of complex carbocyclic and heterocyclic scaffolds that are prevalent in pharmaceuticals, agrochemicals, and materials science.

The primary alcohol provides a handle for oxidation to aldehydes or carboxylic acids, esterification, or conversion into various leaving groups. The internal alkyne is susceptible to a wide array of reactions, including electrophilic additions, transition-metal-catalyzed cyclizations, and hydrofunctionalization. The presence of the ortho-methyl group on the phenyl ring introduces steric and electronic effects that can influence the regioselectivity of certain reactions, offering a level of control in synthetic design. This guide provides detailed application notes and protocols for researchers, scientists, and drug development professionals to effectively utilize this powerful synthetic tool.

Synthesis of 4-(2-Methylphenyl)but-3-yn-1-ol

The most direct and efficient method for the preparation of 4-(2-Methylphenyl)but-3-yn-1-ol is the Sonogashira cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between a vinyl or aryl halide and a terminal alkyne. In this case, 2-iodotoluene is coupled with 3-butyn-1-ol.

Causality in Experimental Design:

The Sonogashira coupling is the method of choice due to its high functional group tolerance, mild reaction conditions, and generally high yields. The catalytic system consists of a palladium(0) source, which undergoes oxidative addition with the aryl halide, and a copper(I) co-catalyst. The copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide intermediate. This step is critical as it facilitates the otherwise slow transmetalation to the palladium(II) center, thereby accelerating the catalytic cycle. A base, typically an amine like triethylamine, is required to neutralize the hydrogen halide produced during the reaction and to act as a solvent.

G cluster_reactants Reactants & Catalysts cluster_process Process cluster_product Product r1 2-Iodotoluene p1 Combine reactants in Et3N r1->p1 r2 3-Butyn-1-ol r2->p1 cat1 PdCl2(PPh3)2 p2 Add Pd and Cu catalysts cat1->p2 cat2 Copper(I) Iodide (CuI) cat2->p2 base Triethylamine (Et3N) base->p1 p1->p2 p3 Stir at room temp. for 24h p2->p3 p4 Work-up & Purification (Filtration, Extraction, Chromatography) p3->p4 product 4-(2-Methylphenyl)but-3-yn-1-ol p4->product

Caption: Workflow for the Sonogashira synthesis.

Protocol 1: Sonogashira Coupling Synthesis[1]
Reagent/ParameterMolar Eq.MW ( g/mol )Amount
2-Iodotoluene1.0218.042.18 g
3-Butyn-1-ol1.270.091.01 mL
Bis(triphenylphosphine)palladium(II) chloride0.02701.90140 mg
Copper(I) iodide0.04190.4576 mg
Triethylamine-101.1940 mL
Reaction Time --24 hours
Temperature --Room Temp.

Step-by-Step Methodology:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-iodotoluene (1.0 eq, 2.18 g) and 3-butyn-1-ol (1.2 eq, 1.01 mL).

  • Add triethylamine (40 mL) to the flask and stir to dissolve the reactants.

  • To the stirred solution, add bis(triphenylphosphine)palladium(II) chloride (0.02 eq, 140 mg) and copper(I) iodide (0.04 eq, 76 mg).

  • Seal the flask and stir the reaction mixture at room temperature for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst residues, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Dissolve the residue in ethyl acetate (50 mL) and wash with saturated aqueous ammonium chloride solution (2 x 30 mL) and brine (30 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel (eluent: 20-30% ethyl acetate in hexanes) to afford 4-(2-methylphenyl)but-3-yn-1-ol as a pale yellow oil.

Key Applications in Organic Synthesis

Electrophilic Cyclization for Heterocycle Synthesis

Functionally-substituted alkynes are excellent precursors for constructing a wide variety of heterocycles and carbocycles through electrophilic cyclization.[1] The reaction is initiated by an electrophile (E⁺), which activates the alkyne triple bond towards intramolecular nucleophilic attack by the tethered hydroxyl group. This process is efficient, occurs under mild conditions, and tolerates many functional groups.

Using iodine (I₂) as the electrophile, 4-(2-methylphenyl)but-3-yn-1-ol can be converted into a valuable 2,3-dihydrofuran intermediate. The resulting vinyl iodide is a versatile synthetic handle, primed for further elaboration via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling rapid diversification.

G A 4-(2-Methylphenyl)but-3-yn-1-ol C π-Complex Formation (Iodonium Intermediate) A->C + I₂ B Iodine (I₂) B->C D Intramolecular Attack (5-exo-dig) C->D Nucleophilic attack by hydroxyl group E Oxonium Ion Intermediate D->E F Deprotonation E->F Base (e.g., NaHCO₃) G Product: 4-Iodo-5-((2-methylphenyl)methylene)- tetrahydrofuran F->G

Caption: Mechanism of Iodocyclization.

Protocol 2: Synthesis of 4-Iodo-5-((2-methylphenyl)methylene)tetrahydrofuran
Reagent/ParameterMolar Eq.MW ( g/mol )Amount
4-(2-Methylphenyl)but-3-yn-1-ol1.0160.211.60 g
Iodine (I₂)1.2253.813.05 g
Sodium Bicarbonate (NaHCO₃)2.084.011.68 g
Dichloromethane (DCM)-84.9350 mL
Reaction Time --4-6 hours
Temperature --0 °C to RT

Step-by-Step Methodology:

  • Dissolve 4-(2-methylphenyl)but-3-yn-1-ol (1.0 eq, 1.60 g) in dichloromethane (50 mL) in a round-bottom flask and cool the solution to 0 °C in an ice bath.

  • Add sodium bicarbonate (2.0 eq, 1.68 g) to the solution.

  • Add iodine (1.2 eq, 3.05 g) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction by adding saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution (40 mL) and stir vigorously until the iodine color disappears.

  • Separate the layers and extract the aqueous phase with dichloromethane (2 x 30 mL).

  • Combine the organic layers, wash with brine (30 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product via column chromatography (eluent: 5-10% ethyl acetate in hexanes) to yield the title compound.

Oxidation to Access Aldehydes, Ketones, and Carboxylic Acids

The primary alcohol of 4-(2-methylphenyl)but-3-yn-1-ol can be selectively oxidized to various oxidation states, providing entry into different classes of compounds. Mild oxidation yields the corresponding aldehyde, which can participate in reactions like Wittig olefination or reductive amination. Stronger oxidation provides the carboxylic acid. Furthermore, oxidation to the corresponding ketone would open pathways to other heterocyclic systems.

A known transformation involves oxidation with sodium chlorite, which converts the alcohol to a carboxylic acid.[2] This reaction often proceeds through an intermediate aldehyde.

Protocol 3: Synthesis of (E)-4-(o-tolyl)but-3-enoic acid[1]
Reagent/ParameterMolar Eq.MW ( g/mol )Amount
4-(2-Methylphenyl)but-3-yn-1-ol1.0160.211.60 g
Sodium Chlorite (NaClO₂)3.090.442.71 g
Sodium Dihydrogen Phosphate (NaH₂PO₄)3.0119.983.60 g
2-Methyl-2-butene4.070.133.7 mL
tert-Butanol / Water--40 mL (1:1)
Reaction Time --23 hours
Temperature --Room Temp.

Step-by-Step Methodology:

  • In a 100 mL flask, prepare a buffer solution by dissolving sodium dihydrogen phosphate (3.0 eq, 3.60 g) in 20 mL of water.

  • Dissolve 4-(2-methylphenyl)but-3-yn-1-ol (1.0 eq, 1.60 g) in 20 mL of tert-butanol.

  • Add the alcoholic solution to the aqueous buffer, followed by 2-methyl-2-butene (4.0 eq, 3.7 mL). 2-Methyl-2-butene acts as a chlorine scavenger to prevent unwanted side reactions.

  • In a separate flask, dissolve sodium chlorite (3.0 eq, 2.71 g) in 10 mL of water.

  • Add the sodium chlorite solution dropwise to the reaction mixture over 30 minutes.

  • Stir the mixture vigorously at room temperature for 23 hours.

  • After the reaction is complete, add water (50 mL) and extract the product with diethyl ether (3 x 40 mL).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purify by column chromatography on silica gel to obtain the desired carboxylic acid.

Inspired by literature on the radical cyclization of alkynyl aryl ketones, a powerful two-step sequence can be envisioned starting from 4-(2-methylphenyl)but-3-yn-1-ol. First, oxidation of the primary alcohol to the corresponding ketone. Second, this ketone can undergo cyclization to form valuable scaffolds like thiochromones if a suitable ortho-thioether is present on the aromatic ring, or chromones in the case of an ortho-methoxy group.

Caption: Proposed two-step synthesis of Thiochromones.

This strategy highlights how 4-(2-methylphenyl)but-3-yn-1-ol and its derivatives can be used to access complex heterocyclic systems through a logical sequence of reactions, demonstrating its value in strategic synthetic planning.

References

  • Reddy, R. S., et al. (2007). Competition Studies in Alkyne Electrophilic Cyclization Reactions. PMC, NIH. Available at: [Link]

  • Ye, D., et al. (2019). Cascade Reactions of Aryl-substituted Terminal Alkynes Involving in situ-Generated α-Imino Gold Carbenes. ResearchGate. Available at: [Link]

  • Yavari, I., & Zare, H. (2006). Recent Advancement in Alkylative Cyclization Reactions: Application in Synthesis of Natural Products. ARKIVOC. Available at: [Link]

  • Organic Chemistry Portal. Substituted arene synthesis by cyclizations. organic-chemistry.org. Available at: [Link]

  • dos Santos, F. P., et al. (2020). Radical cyclization of alkynyl aryl ketones for the synthesis of 3-seleno-substituted thiochromones and chromones. Organic & Biomolecular Chemistry. Available at: [Link]

  • Eissmann, F., Kafurke, U., & Weber, E. (2010). 4-(4-Methoxyphenyl)-2-methylbut-3-yn-2-ol. PMC, NIH. Available at: [Link]

  • Hua, R., & Nizami, A. (2017). Synthesis of Heterocycles by Using Propargyl Compounds as Versatile Synthons. Current Organic Synthesis. Available at: [Link]

  • Sneed, B., & Shaughnessy, K. (2021). Recent Strategies Used in the Synthesis of Saturated Four-Membered Heterocycles. Royal Society of Chemistry. Available at: [Link]

  • Vo, C-V. T., & Bode, J. W. (2014). Synthesis of Saturated N-Heterocycles. ETH Zurich Research Collection. Available at: [Link]

  • Moshang Chemical. 4-(o-tolyl)but-3-yn-1-ol. mol-instinct.com. Available at: [Link]

  • PubChem. 4-(2-Methylphenyl)-but-3-en-2-one. pubchem.ncbi.nlm.nih.gov. Available at: [Link]

  • Eissmann, F., Kafurke, U., & Weber, E. (2010). 4-(4-Methoxyphenyl)-2-methylbut-3-yn-2-ol. ResearchGate. Available at: [Link]

Sources

Method

Application Note: 4-(2-Methylphenyl)but-3-yn-1-ol as a Privileged Building Block in Medicinal Chemistry

Executive Summary & Chemical Profiling In modern medicinal chemistry, the rapid assembly of complex, biologically active heterocycles from simple precursors is a cornerstone of drug discovery. 4-(2-Methylphenyl)but-3-yn-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profiling

In modern medicinal chemistry, the rapid assembly of complex, biologically active heterocycles from simple precursors is a cornerstone of drug discovery. 4-(2-Methylphenyl)but-3-yn-1-ol (CAS: 93679-45-9)[1] is a highly versatile homopropargylic alcohol. Structurally, it features a terminal hydroxyl group, a rigid alkyne spacer, and an ortho-tolyl moiety. This specific arrangement makes it an ideal substrate for transition-metal-catalyzed cyclizations, serving as a divergent node for synthesizing two critical pharmacophores: oxazolidinones (potent antibacterial scaffolds) and dihydrofurans (ubiquitous in natural products and antivirals).

This guide provides field-proven, self-validating protocols for leveraging this building block, emphasizing the mechanistic causality behind reagent selection, catalyst dynamics, and reaction conditions.

Synthetic Divergence & Workflow Visualization

The true value of 4-(2-Methylphenyl)but-3-yn-1-ol lies in its orthogonal reactivity. By altering the catalytic system, researchers can selectively drive the molecule toward distinct three-dimensional chemical spaces[2].

DivergentSynthesis A 4-(2-Methylphenyl)but-3-yn-1-ol (Homopropargylic Alcohol) B Carbamoylation (Cl3CCONCO, K2CO3) A->B F Au(I)-Catalysis (e.g., Ph3PAuCl / AgOTf) A->F C Homopropargylic Carbamate Intermediate B->C D Rh2(esp)2 Catalyzed C-H Amination C->D E Oxazolidinone Scaffold (Antibacterial Core) D->E G Cycloisomerization F->G H Dihydrofuran Scaffold (Natural Product Core) G->H

Caption: Synthetic divergence of 4-(2-Methylphenyl)but-3-yn-1-ol into privileged heterocyclic scaffolds.

Quantitative Data & Reaction Parameters

To facilitate experimental planning, the following table summarizes the key quantitative metrics for the transformations discussed in this guide.

Starting MaterialReagents & CatalystReaction TypeTarget ScaffoldTypical Yield
4-(2-Methylphenyl)but-3-yn-1-ol Cl₃CCONCO; then K₂CO₃/MeOHCarbamoylationHomopropargylic Carbamate85–95%
Homopropargylic Carbamate Rh₂(esp)₂ (2 mol%), PhI(OAc)₂, MgOC–H Amination (Nitrene)Alkynyl Oxazolidinone80–88%
4-(2-Methylphenyl)but-3-yn-1-ol Ph₃PAuCl (5 mol%), AgOTf (5 mol%)CycloisomerizationSubstituted Dihydrofuran75–90%

Key Application 1: Rhodium-Catalyzed C–H Amination

Mechanistic Causality & Catalyst Selection

The conversion of homopropargylic carbamates to oxazolidinones via intramolecular C–H amination is a powerful transformation[3]. The reaction relies on the generation of a highly electrophilic rhodium-nitrene intermediate.

Historically, Rh₂(OAc)₄ was used for these reactions; however, the harsh oxidative conditions (using hypervalent iodine) often led to ligand dissociation and rapid catalyst death. We specifically mandate the use of Rh₂(esp)₂ (Du Bois catalyst)[4]. The tethered dicarboxylate ligands in Rh₂(esp)₂ prevent ligand exchange, stabilizing the mixed-valence [Rh₂(esp)₂]⁺ intermediate and significantly increasing catalyst turnover[5]. Furthermore, the addition of Magnesium Oxide (MgO) is strictly required. MgO acts as an insoluble acid scavenger, neutralizing the acetic acid byproduct generated from PhI(OAc)₂ without coordinating to the rhodium center.

RhCatalyticCycle A Carbamate Precursor + PhI(OAc)2 + MgO B Iminoiodinane Active Oxidant A->B Oxidation D Rhodium Nitrene Highly Electrophilic B->D + Rh(II) Dimer C Rh2(esp)2 Catalyst Resting State C->D Ligand Exchange E Concerted C-H Insertion Stereoretentive D->E Nitrene Transfer F Oxazolidinone Product Catalyst Release E->F Ring Closure F->C Catalyst Recycle

Caption: Catalytic cycle of Rh2(esp)2-mediated intramolecular C-H amination.

Protocol A: Synthesis of 4-(2-Methylphenyl)but-3-ynyl Carbamate

Self-Validation Logic: Trichloroacetyl isocyanate is used instead of standard carbamoylation reagents because it reacts instantaneously and quantitatively with the sterically hindered homopropargylic alcohol.

  • Reaction Setup: Dissolve 4-(2-Methylphenyl)but-3-yn-1-ol (1.0 equiv, 10 mmol) in anhydrous CH₂Cl₂ (40 mL) under an argon atmosphere. Cool the flask to 0 °C using an ice bath.

  • Reagent Addition: Dropwise add trichloroacetyl isocyanate (1.1 equiv, 11 mmol). The reaction is highly exothermic.

  • TLC Validation: Stir for 15 minutes. Check via TLC (Hexanes/EtOAc 4:1). The starting material spot (UV active, stains dark with KMnO₄) should completely disappear, replaced by a less polar intermediate.

  • Hydrolysis: Concentrate the mixture in vacuo. Redissolve the crude residue in Methanol (40 mL) and add K₂CO₃ (2.0 equiv, 20 mmol). Stir at room temperature for 2 hours.

  • Workup: Filter the suspension through a Celite pad to remove inorganic salts. Concentrate the filtrate, partition between EtOAc and H₂O, wash the organic layer with brine, dry over Na₂SO₄, and evaporate to yield the primary carbamate as a white solid.

Protocol B: Rh₂(esp)₂-Catalyzed Oxazolidinone Formation
  • Preparation: In an oven-dried Schlenk flask, combine the homopropargylic carbamate (1.0 equiv, 5 mmol), MgO (2.5 equiv, 12.5 mmol), and Rh₂(esp)₂ (0.02 equiv, 2 mol%)[2].

  • Solvent & Oxidant: Add anhydrous CH₂Cl₂ (25 mL) to form a green/blue suspension. Add PhI(OAc)₂ (1.2 equiv, 6 mmol) in one portion.

  • Visual Validation: Upon addition of the oxidant, the reaction mixture will transition from green/blue to a deep red/purple hue. This color change is the self-validating signature of the active mixed-valence rhodium species[5].

  • Reaction: Stir at room temperature for 4–6 hours. Monitor by TLC until the carbamate is consumed.

  • Purification: Dilute with CH₂Cl₂, filter through a short pad of silica gel to remove MgO and rhodium residues (eluting with EtOAc). Concentrate and purify via flash chromatography to isolate the 4-[2-(2-Methylphenyl)ethynyl]-1,3-oxazolidin-2-one.

Key Application 2: Gold-Catalyzed Cycloisomerization

Mechanistic Causality & Catalyst Selection

The synthesis of dihydrofurans from 4-(2-Methylphenyl)but-3-yn-1-ol exploits the extreme π -Lewis acidity of Gold(I). Unlike traditional Brønsted acids that might cause unwanted hydration or polymerization, cationic Gold(I) selectively coordinates to the alkyne. The ortho-tolyl group provides critical steric bulk that biases the trajectory of the pendant nucleophilic hydroxyl group, favoring a clean 5-endo-dig or 5-exo-dig cyclization pathway depending on the exact substitution pattern.

Silver triflate (AgOTf) is used as a chloride abstractor to generate the active, coordinatively unsaturated [Ph₃PAu]⁺ species in situ.

Protocol C: Gold(I)-Catalyzed Dihydrofuran Synthesis

Self-Validation Logic: The generation of the active catalyst is confirmed by the immediate precipitation of AgCl. Light exclusion is critical to prevent the degradation of silver salts into metallic silver, which can quench the reaction.

  • Catalyst Activation: In a foil-wrapped, oven-dried vial under argon, dissolve Ph₃PAuCl (0.05 equiv, 5 mol%) in anhydrous toluene (5 mL). Add AgOTf (0.05 equiv, 5 mol%).

  • Visual Validation: Stir for 10 minutes at room temperature. A white precipitate (AgCl) will form immediately, confirming the generation of the cationic gold species.

  • Substrate Addition: Add a solution of 4-(2-Methylphenyl)but-3-yn-1-ol (1.0 equiv, 2 mmol) in anhydrous toluene (5 mL) dropwise to the catalyst suspension.

  • Reaction: Stir the mixture at room temperature. The reaction is typically complete within 1–2 hours. Validate via TLC (Hexanes/EtOAc 9:1); the product is significantly less polar than the starting alcohol.

  • Workup: Quench the reaction by adding a drop of triethylamine (to neutralize any trace triflic acid). Filter the mixture through a short plug of basic alumina to remove metal salts. Concentrate and purify via chromatography.

Trustworthiness & Safety Protocols

  • Hypervalent Iodine (PhI(OAc)₂): While generally stable, it should be stored in the dark at 4 °C. Avoid heating in the presence of combustible organic solvents without a heat sink.

  • Rhodium Toxicity & Recovery: Rhodium complexes are heavy metal hazards. All silica plugs used for filtration must be disposed of in dedicated heavy-metal waste containers.

  • Moisture Sensitivity: Both the Rh-catalyzed amination and Au-catalyzed cycloisomerization are highly sensitive to water, which can competitively trap the nitrene intermediate or hydrate the alkyne. Anhydrous solvents and Schlenk techniques are mandatory.

Sources

Application

Application Notes and Protocols for 4-(2-Methylphenyl)but-3-yn-1-ol: A Versatile Building Block in Complex Molecule Synthesis

Introduction: Unveiling the Potential of a Unique Scaffolding Unit In the intricate world of organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular a...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling the Potential of a Unique Scaffolding Unit

In the intricate world of organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. 4-(2-Methylphenyl)but-3-yn-1-ol emerges as a particularly valuable scaffold, possessing a unique combination of reactive functionalities that unlock a diverse array of synthetic transformations. Its structure, featuring a terminal alkyne, a primary alcohol, and an ortho-substituted aromatic ring, offers a rich playground for chemists to forge new carbon-carbon and carbon-heteroatom bonds. The terminal alkyne is a gateway to a multitude of reactions including metal-catalyzed couplings and cyclizations, while the primary alcohol can act as an internal nucleophile or be modified for further elaboration. The presence of the ortho-methyl group on the phenyl ring introduces steric and electronic perturbations that can influence the regioselectivity of certain reactions, adding another layer of synthetic control.

These application notes will provide an in-depth exploration of the synthetic utility of 4-(2-Methylphenyl)but-3-yn-1-ol, with a focus on its application in the synthesis of heterocyclic compounds, which are core motifs in many pharmaceuticals and biologically active natural products. We will delve into the mechanistic underpinnings of key transformations and provide detailed, field-proven protocols to empower researchers in their quest for novel molecular discovery.

Synthesis of the Building Block: A Robust and Scalable Approach

The most direct and reliable method for the synthesis of 4-(2-Methylphenyl)but-3-yn-1-ol is the Sonogashira cross-coupling reaction.[1] This palladium- and copper-cocatalyzed reaction efficiently couples a terminal alkyne with an aryl halide. In this case, the readily available 2-bromotoluene is coupled with but-3-yn-1-ol. The use of a copper co-catalyst is crucial for the formation of a copper acetylide intermediate, which then undergoes transmetalation to the palladium center.

Experimental Workflow: Synthesis of 4-(2-Methylphenyl)but-3-yn-1-ol

cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up & Purification reagents 2-Bromotoluene But-3-yn-1-ol PdCl₂(PPh₃)₂ CuI Triethylamine setup Schlenk flask under N₂ reagents->setup solvent Degassed THF solvent->setup stir Stir at room temperature setup->stir monitor Monitor by TLC stir->monitor quench Quench with aq. NH₄Cl monitor->quench Reaction complete extract Extract with EtOAc quench->extract dry Dry over Na₂SO₄ extract->dry concentrate Concentrate in vacuo dry->concentrate purify Column chromatography concentrate->purify product 4-(2-Methylphenyl)but-3-yn-1-ol purify->product Isolated Product

Caption: Workflow for the synthesis of 4-(2-Methylphenyl)but-3-yn-1-ol.

Detailed Protocol: Sonogashira Coupling

Materials:

  • 2-Bromotoluene

  • But-3-yn-1-ol

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N), freshly distilled

  • Tetrahydrofuran (THF), anhydrous and degassed

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (nitrogen or argon), add PdCl₂(PPh₃)₂ (0.02 eq) and CuI (0.04 eq).

  • Add anhydrous, degassed THF (10 mL per mmol of 2-bromotoluene) to the flask, followed by freshly distilled triethylamine (3.0 eq).

  • Add but-3-yn-1-ol (1.2 eq) to the stirred solution.

  • Finally, add 2-bromotoluene (1.0 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 4-(2-Methylphenyl)but-3-yn-1-ol as a pale yellow oil.

Application in Gold-Catalyzed Cycloisomerization: Accessing Substituted Isochromenes

Gold catalysts, particularly Au(I) and Au(III) salts, have emerged as powerful tools for the activation of alkynes towards nucleophilic attack.[2][3][4][5] The soft Lewis acidic nature of gold allows for the efficient coordination to the alkyne moiety of 4-(2-Methylphenyl)but-3-yn-1-ol, rendering it susceptible to intramolecular attack by the tethered hydroxyl group. This cycloisomerization reaction provides a highly atom-economical route to valuable 1H-isochromene derivatives, which are found in numerous natural products and pharmacologically active compounds.[6][7] The regioselectivity of this cyclization is typically governed by the Baldwin rules, favoring the 6-endo-dig pathway to yield the six-membered isochromene ring system.[8]

Reaction Pathway: Gold-Catalyzed Cycloisomerization

start 4-(2-Methylphenyl)but-3-yn-1-ol intermediate1 π-Alkyne-Au Complex start->intermediate1 + Au(I) catalyst Au(I) Catalyst (e.g., Ph₃PAuCl/AgOTf) catalyst->intermediate1 intermediate2 Oxonium Intermediate intermediate1->intermediate2 6-endo-dig cyclization product 1-Methyl-3,4-dihydro-1H-isochromene intermediate2->product Protodeauration

Caption: Gold-catalyzed synthesis of 1H-isochromenes.

Detailed Protocol: Gold-Catalyzed Cycloisomerization

Materials:

  • 4-(2-Methylphenyl)but-3-yn-1-ol

  • (Triphenylphosphine)gold(I) chloride (Ph₃PAuCl)

  • Silver trifluoromethanesulfonate (AgOTf)

  • Dichloromethane (DCM), anhydrous

  • Celite®

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add Ph₃PAuCl (0.025 eq) and AgOTf (0.025 eq).

  • Add anhydrous DCM (5 mL per mmol of substrate) and stir the mixture for 10 minutes at room temperature. A white precipitate of AgCl will form.

  • Add a solution of 4-(2-Methylphenyl)but-3-yn-1-ol (1.0 eq) in anhydrous DCM to the catalyst mixture.

  • Stir the reaction at room temperature and monitor by TLC. The reaction is typically complete within 1-3 hours.

  • Upon completion, filter the reaction mixture through a short pad of Celite® to remove the gold catalyst.

  • Wash the Celite® pad with additional DCM.

  • Concentrate the combined filtrates under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired 1H-isochromene derivative.

Application in Palladium-Catalyzed Carbonylative Cyclization: Synthesis of α-Methylene-γ-butyrolactones

Palladium-catalyzed carbonylation reactions are a powerful method for the introduction of a carbonyl group into an organic molecule.[9] The reaction of 4-(2-Methylphenyl)but-3-yn-1-ol with carbon monoxide in the presence of a palladium catalyst and an oxidant leads to the formation of an α-methylene-γ-butyrolactone. This transformation proceeds through a cascade of elementary steps including oxidative addition, CO insertion, and intramolecular nucleophilic attack of the hydroxyl group. The resulting α-methylene-γ-butyrolactone motif is a key structural feature in a large number of biologically active natural products.

Reaction Pathway: Palladium-Catalyzed Carbonylative Cyclization

start 4-(2-Methylphenyl)but-3-yn-1-ol intermediate1 Alkynylpalladium Intermediate start->intermediate1 + Pd(II) catalyst Pd(OAc)₂ / Ligand catalyst->intermediate1 co CO (1 atm) intermediate2 Acylpalladium Intermediate co->intermediate2 oxidant Oxidant (e.g., Cu(OAc)₂) product α-(2-Methylbenzylidene)-γ-butyrolactone oxidant->product intermediate1->intermediate2 + CO intermediate3 Lactone Intermediate intermediate2->intermediate3 Intramolecular alkoxypalladation intermediate3->product β-Hydride elimination product->catalyst Regenerates Pd(0) Reoxidized by oxidant

Caption: Palladium-catalyzed carbonylative cyclization.

Detailed Protocol: Palladium-Catalyzed Carbonylative Cyclization

Materials:

  • 4-(2-Methylphenyl)but-3-yn-1-ol

  • Palladium(II) acetate (Pd(OAc)₂)

  • 1,4-Bis(diphenylphosphino)butane (dppb)

  • Copper(II) acetate (Cu(OAc)₂)

  • Toluene, anhydrous

  • Carbon monoxide (CO) gas (balloon or cylinder)

Procedure:

  • To a two-necked round-bottom flask equipped with a CO inlet and a condenser, add Pd(OAc)₂ (0.05 eq), dppb (0.10 eq), and Cu(OAc)₂ (2.0 eq).

  • Evacuate and backfill the flask with CO gas three times.

  • Add anhydrous toluene (10 mL per mmol of substrate) to the flask.

  • Add a solution of 4-(2-Methylphenyl)but-3-yn-1-ol (1.0 eq) in anhydrous toluene.

  • Heat the reaction mixture to 80 °C under a CO atmosphere (balloon) and stir vigorously.

  • Monitor the reaction by TLC. The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite®.

  • Wash the Celite® pad with toluene.

  • Concentrate the combined filtrates under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain the α-methylene-γ-butyrolactone.

Application in Electrophilic Iodocyclization: Formation of Functionalized Dihydrofurans

Electrophilic cyclization of alkynols using an iodine source, such as molecular iodine (I₂), provides a straightforward route to iodinated heterocycles.[8][10] In the case of 4-(2-Methylphenyl)but-3-yn-1-ol, the reaction proceeds via a 5-exo-dig cyclization pathway to yield a 5-membered dihydrofuran ring containing an exocyclic iodoalkene moiety. The resulting vinyl iodide is a versatile functional handle that can be further elaborated through various cross-coupling reactions, significantly enhancing the molecular complexity.

Reaction Pathway: Electrophilic Iodocyclization

start 4-(2-Methylphenyl)but-3-yn-1-ol intermediate1 Iodonium Ion Intermediate start->intermediate1 + I₂ reagent I₂ / NaHCO₃ reagent->intermediate1 intermediate2 Oxonium Intermediate intermediate1->intermediate2 5-exo-dig cyclization product 5-(Iodomethylidene)-2-(2-methylphenyl)tetrahydrofuran intermediate2->product Deprotonation

Caption: Electrophilic iodocyclization to dihydrofurans.

Detailed Protocol: Electrophilic Iodocyclization

Materials:

  • 4-(2-Methylphenyl)but-3-yn-1-ol

  • Iodine (I₂)

  • Sodium bicarbonate (NaHCO₃)

  • Acetonitrile (MeCN)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Dichloromethane (DCM)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask, add 4-(2-Methylphenyl)but-3-yn-1-ol (1.0 eq) and sodium bicarbonate (2.0 eq).

  • Add acetonitrile (10 mL per mmol of substrate).

  • Add a solution of iodine (1.5 eq) in acetonitrile dropwise to the stirred mixture at room temperature.

  • Stir the reaction at room temperature and monitor by TLC. The reaction is typically complete within 1-2 hours.

  • Quench the reaction by adding saturated aqueous Na₂S₂O₃ solution until the brown color of iodine disappears.

  • Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the iodinated dihydrofuran derivative.

Quantitative Data Summary

Reaction TypeCatalyst/ReagentSolventTemp. (°C)Time (h)Typical Yield (%)
Sonogashira Coupling PdCl₂(PPh₃)₂ / CuITHF / Et₃NRT2-485-95
Gold-Catalyzed Cycloisomerization Ph₃PAuCl / AgOTfDCMRT1-380-90
Palladium-Catalyzed Carbonylative Cyclization Pd(OAc)₂ / dppbToluene8012-2460-75
Electrophilic Iodocyclization I₂ / NaHCO₃MeCNRT1-285-95

Conclusion

4-(2-Methylphenyl)but-3-yn-1-ol has been demonstrated to be a highly versatile and valuable building block for the synthesis of complex heterocyclic molecules. The judicious choice of catalyst and reaction conditions allows for the selective transformation of its alkyne and alcohol functionalities into a variety of valuable structural motifs. The protocols provided herein offer reliable and reproducible methods for the synthesis and application of this building block, empowering chemists to explore new frontiers in drug discovery and materials science. The potential for further diversification through reactions of the terminal alkyne, such as azide-alkyne cycloadditions ("click chemistry"), and modification of the primary alcohol, opens up even more avenues for the creation of novel and functional molecules.

References

  • Alcaide, B., & Almendros, P. (2011). Gold-Catalyzed Cyclizations of Alkynol-Based Compounds: Synthesis of Natural Products and Derivatives. Molecules, 16(9), 7815–7853. [Link][2][5]

  • Alcaide, B., Almendros, P., & Alonso, J. M. (2011). Gold-Catalyzed Cyclizations of Alkynol-Based Compounds: Synthesis of Natural Products and Derivatives. SciSpace. [Link][3]

  • Barluenga, J., Vázquez-Villa, H., Ballesteros, A., & González, J. M. (2003). Syntheses of Isochromenes and Naphthalenes by Electrophilic Cyclization of Acetylenic Arenecarboxaldehydes. Organic Letters, 5(22), 4121–4123. [Link][10]

  • Binder, J. T., & Kirsch, S. F. (2006). Gold(I)-Catalyzed Synthesis of 1H-Isochromenes. Organic Letters, 8(11), 2151–2153. [Link][6]

  • Lee, J., & Panek, J. S. (2014). Synthesis of isochromene-type scaffolds via single-flask Diels-Alder-[4 + 2]-annulation sequence of a silyl-substituted diene with menadione. Organic Letters, 16(12), 3320–3323. [Link][11]

  • Yao, T., & Larock, R. C. (2005). A simple and mild synthesis of 1H-isochromenes and (Z)-1-alkylidene-1,3-dihydroisobenzofurans by the iodocyclization of 2-(1-alkynyl)benzylic alcohols. The Journal of Organic Chemistry, 70(4), 1432–1437. [Link][8]

  • Weiss, D. S., & Jessing, M. (2014). Synthesis of 2-Alkynoates by Palladium(II)-Catalyzed Oxidative Carbonylation of Terminal Alkynes and Alcohols. The Journal of Organic Chemistry, 79(17), 8435–8441. [Link][12]

  • Wu, X.-F., & Neumann, H. (2012). Synthesis of Heterocycles via Palladium-Catalyzed Carbonylations. Chemical Reviews, 112(7), 3914–3941. [Link][9]

  • Alcaide, B., Almendros, P., & Luna, A. (2014). Gold-Catalyzed Cyclization Reactions of Allenol and Alkynol Derivatives. Accounts of Chemical Research, 47(3), 869–882. [Link][4]

  • Wang, Y., Li, P., & Wang, L. (2017). Synthesis of thienyl-substituted isochromene derivatives through gold-catalyzed tandem heteroarylation/cycloisomerization of ortho-alkynylbenzaldehydes with thiophenes. Synthetic Communications, 47(6), 569–576. [Link][7]

  • Alcaide, B., Almendros, P., & Luna, A. (2011). Gold-catalyzed cyclizations of alkynol-based compounds: synthesis of natural products and derivatives. Molecules (Basel, Switzerland), 16(9), 7815–7853. [Link][5]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira reaction: a booming methodology in synthetic organic chemistry. Chemical Reviews, 107(3), 874–922. [Link][1]

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Method

Application Notes &amp; Protocols: Catalytic Systems for Intramolecular Hydroalkoxylation of 4-(2-Methylphenyl)but-3-yn-1-ol

Abstract This document provides a detailed guide for researchers, chemists, and drug development professionals on the catalytic intramolecular cyclization of 4-(2-Methylphenyl)but-3-yn-1-ol. The primary transformation di...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a detailed guide for researchers, chemists, and drug development professionals on the catalytic intramolecular cyclization of 4-(2-Methylphenyl)but-3-yn-1-ol. The primary transformation discussed is the hydroalkoxylation reaction, which yields valuable heterocyclic scaffolds, particularly chromene derivatives. Chromenes are prevalent motifs in biologically active compounds and natural products.[1][2] This guide focuses on two of the most effective and widely adopted catalytic systems for this transformation: Gold(I) and Platinum(II). We will delve into the mechanistic rationale behind catalyst selection, provide detailed, step-by-step experimental protocols, and offer a comparative analysis to aid in methodology design. The protocols are designed to be self-validating, with explanations grounded in established chemical principles and supported by authoritative literature.

Mechanistic Rationale and Strategic Catalyst Selection

The substrate, 4-(2-Methylphenyl)but-3-yn-1-ol, possesses a terminal hydroxyl group and an internal alkyne, making it an ideal candidate for an intramolecular hydroalkoxylation reaction. The core of this transformation relies on the activation of the carbon-carbon triple bond by an electrophilic, carbophilic metal catalyst, rendering it susceptible to nucleophilic attack by the pendant alcohol.[3]

The critical challenge in this reaction is controlling the regioselectivity of the cyclization. Two primary pathways are possible:

  • 6-endo-dig Cyclization: The hydroxyl group attacks the internal carbon of the alkyne (C4), leading to the formation of a six-membered ring, yielding a substituted 4H-chromene derivative. This is often the thermodynamically favored product.

  • 5-exo-dig Cyclization: The hydroxyl group attacks the terminal carbon of the alkyne (C3), resulting in a five-membered ring containing an exocyclic double bond.

The regiochemical outcome is highly dependent on the chosen catalytic system, with factors like the metal's electronic properties, the ligands, and reaction conditions playing a decisive role.[4][5] Transition metals such as gold, platinum, palladium, and zinc have all been shown to catalyze such reactions effectively.[6][7][8] Gold(I) and Platinum(II) complexes are particularly noteworthy for their high efficiency and selectivity under mild conditions.

The general mechanism involves the coordination of the metal catalyst to the alkyne, which polarizes the π-system. This activation facilitates the intramolecular nucleophilic attack by the alcohol, forming a vinyl-metal intermediate. Subsequent protonolysis releases the product and regenerates the active catalyst, completing the cycle.

G cluster_0 Catalytic Cycle cluster_1 Regioselective Pathways Substrate Substrate 4-(2-MePh)but-3-yn-1-ol Pi_Complex π-Alkyne Complex (Activated) Substrate->Pi_Complex + [M+] Catalyst [M+] Catalyst (e.g., Au(I), Pt(II)) Pi_Complex->Catalyst - Substrate Endo_Attack 6-endo-dig Attack Pi_Complex->Endo_Attack Exo_Attack 5-exo-dig Attack Pi_Complex->Exo_Attack Endo_Intermediate Vinyl-Metal Intermediate (6-membered ring) Endo_Attack->Endo_Intermediate Exo_Intermediate Vinyl-Metal Intermediate (5-membered ring) Exo_Attack->Exo_Intermediate Endo_Product 4H-Chromene Product Endo_Intermediate->Endo_Product + H+ - [M+] Exo_Product Furan Derivative Exo_Intermediate->Exo_Product + H+ - [M+]

Caption: Generalized catalytic cycle for the intramolecular hydroalkoxylation.

Protocol 1: Gold(I)-Catalyzed 6-endo-dig Cyclization

Introduction and Rationale: Gold(I) catalysts are exceptionally effective for activating alkynes under very mild conditions.[3] The typical protocol involves a pre-catalyst, such as (Ph₃P)AuCl or IPrAuCl (IPr = 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene), which is activated in situ by a silver salt (e.g., AgSbF₆, AgNTf₂). The silver salt acts as a halide scavenger, generating a highly electrophilic cationic gold(I) species, [L-Au]⁺, which is the active catalyst.[9] This system generally shows a strong preference for the thermodynamically favored 6-endo cyclization pathway for substrates like the one .

Experimental Protocol
  • Reagents and Equipment:

    • 4-(2-Methylphenyl)but-3-yn-1-ol

    • (Triphenylphosphine)gold(I) chloride, (Ph₃P)AuCl

    • Silver hexafluoroantimonate, AgSbF₆

    • Dichloromethane (DCM), anhydrous

    • Round-bottom flask, magnetic stirrer, argon/nitrogen inlet

    • Silica gel for column chromatography

  • Procedure:

    • To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 4-(2-Methylphenyl)but-3-yn-1-ol (1.0 equiv, e.g., 174 mg, 1.0 mmol).

    • Dissolve the substrate in anhydrous dichloromethane (DCM) to a concentration of 0.1 M (e.g., 10 mL for 1.0 mmol).

    • In a separate vial, weigh the gold pre-catalyst, (Ph₃P)AuCl (1-2 mol%, e.g., 4.9 mg, 0.01 mmol for 1 mol%).

    • In a separate light-protected vial, weigh the silver salt activator, AgSbF₆ (1-2 mol%, e.g., 3.4 mg, 0.01 mmol for 1 mol%).

    • Add the gold pre-catalyst to the reaction flask and stir for 2 minutes to ensure dissolution.

    • Add the silver salt to the reaction mixture. A white precipitate of AgCl should form almost immediately.

    • Stir the reaction at room temperature (20-25 °C).

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS. The reaction is typically complete within 1-4 hours.

    • Upon completion, quench the reaction by filtering the mixture through a short plug of silica gel, washing with ethyl acetate, to remove the catalyst and silver salts.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 4-methyl-4-vinyl-3,4-dihydro-1H-isochromene.

Data Summary: Gold(I) System
ParameterConditionRationale
Catalyst (Ph₃P)AuCl / AgSbF₆Generates a highly active cationic gold(I) species.[9]
Loading 1–2 mol%High turnover frequency allows for low catalyst loading.
Solvent Dichloromethane (DCM)Anhydrous, non-coordinating solvent prevents catalyst inhibition.[10]
Temperature Room Temperature (20-25 °C)Gold's high activity allows for mild reaction conditions.
Time 1–4 hoursReaction is typically rapid.
Selectivity High for 6-endo productStrong thermodynamic preference for the six-membered ring.
Typical Yield >90%Efficient and clean conversion.

Protocol 2: Platinum(II)-Catalyzed Cyclization

Introduction and Rationale: Platinum catalysts, particularly PtCl₂, are also highly effective for intramolecular hydroalkoxylation of alkynes.[7] They offer a cost-effective alternative to gold and can sometimes provide different regioselectivity depending on the substrate's electronic and steric properties.[4][5][11] Unlike the gold system, PtCl₂ can often be used directly without a silver co-catalyst, although heating is typically required to achieve a reasonable reaction rate.

Experimental Protocol
  • Reagents and Equipment:

    • 4-(2-Methylphenyl)but-3-yn-1-ol

    • Platinum(II) chloride, PtCl₂

    • Toluene, anhydrous

    • Round-bottom flask with reflux condenser, magnetic stirrer, argon/nitrogen inlet

    • Silica gel for column chromatography

  • Procedure:

    • To a flame-dried round-bottom flask equipped with a reflux condenser under an inert atmosphere, add 4-(2-Methylphenyl)but-3-yn-1-ol (1.0 equiv, e.g., 174 mg, 1.0 mmol).

    • Add the catalyst, PtCl₂ (2-5 mol%, e.g., 5.3 mg, 0.02 mmol for 2 mol%).

    • Add anhydrous toluene to achieve a concentration of 0.1 M (e.g., 10 mL for 1.0 mmol).

    • Heat the reaction mixture to 80 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or GC-MS. The reaction may take 6-24 hours to reach completion.

    • Once the starting material is consumed, cool the reaction to room temperature.

    • Concentrate the mixture directly under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the product.

G start Start setup 1. Assemble Flame-Dried Glassware under Inert Atmosphere start->setup add_reagents 2. Add Substrate, Catalyst, and Anhydrous Solvent setup->add_reagents react 3. Stir Reaction at Specified Temperature add_reagents->react monitor 4. Monitor Progress by TLC/GC-MS react->monitor monitor->react Incomplete workup 5. Quench and/or Filter (e.g., through silica plug) monitor->workup Complete concentrate 6. Concentrate in vacuo workup->concentrate purify 7. Purify by Flash Column Chromatography concentrate->purify characterize 8. Characterize Pure Product (NMR, MS, etc.) purify->characterize end End characterize->end

Caption: Standard experimental workflow for catalytic cyclization.

Data Summary: Platinum(II) System
ParameterConditionRationale
Catalyst PtCl₂A robust and cost-effective catalyst for alkyne hydroalkoxylation.[7]
Loading 2–5 mol%Higher loading and temperature are often needed compared to gold.
Solvent Toluene or DioxaneHigher boiling point solvents are suitable for heated reactions.
Temperature 80–100 °CThermal energy is required to achieve a sufficient rate of reaction.
Time 6–24 hoursSlower kinetics compared to the cationic gold system.
Selectivity Generally high for 6-endoCan be more sensitive to substrate electronics than gold.[5]
Typical Yield 80–95%Can be very effective, though may require more optimization.

Comparative Analysis and Troubleshooting

FeatureGold(I) CatalysisPlatinum(II) Catalysis
Activity Very HighHigh
Conditions Room TemperatureElevated Temperature (80-100 °C)
Speed Fast (1-4 h)Moderate to Slow (6-24 h)
Catalyst Cost HigherLower
Setup Requires halide scavenger (Ag salt)Simpler, direct use of PtCl₂
Selectivity Generally excellent for 6-endoExcellent, but can be more variable

Troubleshooting Common Issues:

  • No Reaction / Low Conversion:

    • Cause: Inactive catalyst or presence of inhibitors (e.g., water, coordinating solvents).

    • Solution (Au): Ensure anhydrous conditions. Use fresh, high-purity silver salt.

    • Solution (Pt): Increase temperature or catalyst loading. Ensure the PtCl₂ is of good quality.

  • Formation of Side Products / Poor Selectivity:

    • Cause: The reaction may be sensitive to temperature or solvent. For some substrates, the 5-exo pathway might become competitive.

    • Solution: Screen different solvents (e.g., Toluene vs. DCM vs. Dioxane). For gold catalysis, changing the ligand on the gold pre-catalyst (e.g., from PPh₃ to a more sterically demanding N-heterocyclic carbene like IPr) can influence selectivity.

Conclusion

The intramolecular hydroalkoxylation of 4-(2-Methylphenyl)but-3-yn-1-ol is a powerful reaction for synthesizing valuable chromene frameworks. Both Gold(I) and Platinum(II) catalytic systems are highly effective for this transformation. The choice between them depends on the specific requirements of the researcher. For rapid, high-yielding synthesis under the mildest possible conditions, the cationic gold(I) system is superior. For applications where cost is a primary concern and elevated temperatures are acceptable, the simpler Platinum(II) chloride system provides an excellent alternative. The protocols and data provided herein serve as a robust starting point for any scientist looking to perform this valuable transformation.

References

  • Alkyne carbonyl metathesis reaction for the synthesis of 2H‐chromene derivatives. (n.d.). Wiley Online Library. Retrieved March 7, 2024, from [Link]

  • Dinuclear-gold-catalyzed radical difunctionalization of alkyl bromides with 1,7-enynes. (2023). Royal Society of Chemistry. Retrieved March 7, 2024, from [Link]

  • Widenhoefer, R. A., & Wang, X. (2019). Regioselectivity Influences in Platinum-Catalyzed Intramolecular Alkyne O–H and N–H Additions. PubMed Central. Retrieved March 7, 2024, from [Link]

  • Bu, H.-Z., et al. (2020). Synthesis of 2H-Chromenes via Unexpected [4 + 2] Annulation of Alkynyl Thioethers with o-Hydroxybenzyl Alcohols. ACS Publications. Retrieved March 7, 2024, from [Link]

  • Synthesis of 4H‐chromene from p‐QM and ynals. (2024). ResearchGate. Retrieved March 7, 2024, from [Link]

  • Recent advances in enyne cycloisomerization using N-heterocyclic carbene gold complexes. (2025). Royal Society of Chemistry. Retrieved March 7, 2024, from [Link]

  • Jiménez-Núñez, E., et al. (2009). Gold- or platinum-catalyzed cascade processes of alkynol derivatives involving hydroalkoxylation reactions followed by Prins-type cyclizations. PubMed. Retrieved March 7, 2024, from [Link]

  • Pathway economy in cyclization of 1,n-enynes. (2025). Beilstein Journals. Retrieved March 7, 2024, from [Link]

  • Harkat, H., et al. (2005). Heterocycles by PtCl2-Catalyzed Intramolecular Carboalkoxylation or Carboamination of Alkynes. ACS Publications. Retrieved March 7, 2024, from [Link]

  • Widenhoefer, R. A., & Wang, X. (2019). Regioselectivity Influences in Platinum-Catalyzed Intramolecular Alkyne O–H and N–H Additions. ACS Publications. Retrieved March 7, 2024, from [Link]

  • A convenient general synthesis of 3-substituted 2H-chromene derivatives. (n.d.). Royal Society of Chemistry. Retrieved March 7, 2024, from [Link]

  • Widenhoefer, R. A., & Wang, X. (2019). Regioselectivity Influences in Platinum-Catalyzed Intramolecular Alkyne O–H and N–H Additions. Figshare. Retrieved March 7, 2024, from [Link]

  • Transition-Metal-Catalyzed Functionalization of Alkynes with Organoboron Reagents: New Trends, Mechanistic Insights, and Applications. (2021). ACS Publications. Retrieved March 7, 2024, from [Link]

  • Synthesis and Anticancer Activity of Novel Chromene Derivatives. (2022). PubMed. Retrieved March 7, 2024, from [Link]

  • Gold(I)-Catalyzed Macrocyclization of 1,n-Enynes. (2013). ACS Publications. Retrieved March 7, 2024, from [Link]

  • Gold-Catalyzed Cycloisomerization of 1,5-Allenynes via Dual Activation of an Ene Reaction. (n.d.). PubMed Central. Retrieved March 7, 2024, from [Link]

  • Zinc-Catalyzed Cyclization of Alkynyl Derivatives: Substrate Scope and Mechanistic Insights. (n.d.). PubMed Central. Retrieved March 7, 2024, from [Link]

  • Palladium-catalyzed direct ortho-alkynylation of arylalkylacid derivatives at γ and δ positions via an N,O-bidentate directing group. (2018). ResearchGate. Retrieved March 7, 2024, from [Link]

  • Gold catalyzed the cyclization process of... (2019). ResearchGate. Retrieved March 7, 2024, from [Link]

  • Mechanisms of transition‐metal‐catalyzed alkyne cyclotrimerizations involving metallacycle intermediates. (2014). ResearchGate. Retrieved March 7, 2024, from [Link]

  • Mechanochemical and Transition-Metal-Catalyzed Reactions of Alkynes. (2025). MDPI. Retrieved March 7, 2024, from [Link]

  • Metal-Catalyzed Cyclization Reactions. (n.d.). Thieme Chemistry. Retrieved March 7, 2024, from [Link]

  • Synthesis of Selectively Substituted ortho-Vinylbiphenyls by Palladium-Catalyzed Reaction of ortho-Substituted Aryl Iodides with Olefins. (2025). ResearchGate. Retrieved March 7, 2024, from [Link]

  • Palladium-Catalyzed Selective Carbonylation Reactions of Ortho-Phenylene Dihalides with Bifunctional N,O-Nucleophiles. (n.d.). PubMed Central. Retrieved March 7, 2024, from [Link]

  • Palladium-catalyzed Cross-coupling Reactions. (n.d.). Sigma-Aldrich. Retrieved March 7, 2024, from [Link]

  • Palladium-Catalyzed Regio- and Stereoselective C–H Alkynylation of Conjugated Dienols. (n.d.). ACS Publications. Retrieved March 7, 2024, from [Link]

  • Gold(I)-Catalyzed Approaches with Arylalkyne Activation. (2023). Encyclopedia.pub. Retrieved March 7, 2024, from [Link]

  • Gold-Catalyzed Cyclizations of 4‑Alkyl-2-yn-1-yl (Oxy)cyclohexa-2,5-dien-1-ones. (2026). PubMed Central. Retrieved March 7, 2024, from [Link]

  • 4-(4-Methoxyphenyl)-2-methylbut-3-yn-2-ol. (n.d.). PubMed Central. Retrieved March 7, 2024, from [Link]

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Application

Application Notes &amp; Protocols: Derivatization of 4-(2-Methylphenyl)but-3-yn-1-ol for Biological Assays

Abstract This document provides a comprehensive guide for the chemical derivatization of 4-(2-Methylphenyl)but-3-yn-1-ol, a versatile building block for creating novel molecular probes and potential therapeutic agents. T...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the chemical derivatization of 4-(2-Methylphenyl)but-3-yn-1-ol, a versatile building block for creating novel molecular probes and potential therapeutic agents. The presence of two key reactive handles—a primary alcohol and a terminal alkyne—allows for a modular and strategic approach to synthesis. We present detailed protocols for modifying these functional groups to introduce various payloads, such as fluorescent reporters and affinity tags (e.g., biotin). Furthermore, we provide step-by-step instructions for utilizing these newly synthesized derivatives in fundamental biological assays, including cytotoxicity screening and affinity-based protein pull-downs, to assess their biological activity and identify potential molecular targets.

Introduction

The terminal alkyne is a highly valuable functional group in chemical biology and drug discovery, primarily due to its ability to participate in highly efficient and bioorthogonal "click chemistry" reactions.[1][2] The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a premier example, enabling the rapid and specific formation of a stable triazole linkage under mild, aqueous conditions.[3][4][] This makes it an ideal method for conjugating molecules of interest to biomolecules or reporter tags.

The compound 4-(2-Methylphenyl)but-3-yn-1-ol features both a terminal alkyne and a primary alcohol. This bifunctional nature makes it an excellent scaffold for generating a library of derivatives for biological screening. The alkyne serves as a primary conjugation point for click chemistry, while the alcohol can be modified through reactions like esterification to attach other moieties.[6][7] This dual functionality allows for a "mix-and-match" strategy to create probes for various applications, including:

  • Cellular Imaging: Attaching a fluorophore to visualize the molecule's localization within cells.

  • Target Identification: Incorporating an affinity tag, like biotin, to isolate and identify binding partners from cell lysates.[8]

  • Structure-Activity Relationship (SAR) Studies: Systematically modifying the scaffold to understand how different chemical features affect biological activity.

This guide will detail reliable protocols for the derivatization of 4-(2-Methylphenyl)but-3-yn-1-ol and the subsequent application of these derivatives in common biological assays.

Derivatization Strategies and Protocols

The two primary sites for modification on 4-(2-Methylphenyl)but-3-yn-1-ol are the terminal alkyne and the primary hydroxyl group. The choice of which to modify first depends on the desired final product and the compatibility of the reagents.

Strategy 1: Modification of the Alkyne via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is the most robust method for modifying the alkyne handle. It involves the reaction of the terminal alkyne with an azide-containing molecule in the presence of a copper(I) catalyst to form a stable 1,4-disubstituted triazole.[3][4] The active Cu(I) catalyst is typically generated in situ from a Cu(II) salt (e.g., CuSO₄) and a reducing agent like sodium ascorbate.[9]

Protocol 2.1.1: General Procedure for CuAAC "Click" Reaction

This protocol describes the conjugation of an azide-containing reporter molecule (e.g., Azido-Biotin or a Fluorescent Azide) to 4-(2-Methylphenyl)but-3-yn-1-ol.

Materials:

  • 4-(2-Methylphenyl)but-3-yn-1-ol

  • Azide-functionalized molecule of interest (e.g., Azido-PEG3-Biotin)

  • Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)

  • Sodium L-Ascorbate

  • Solvent: t-Butanol/Water (1:1 v/v) or DMF

  • Magnetic stirrer and stir bar

  • Round-bottom flask

Procedure:

  • In a round-bottom flask, dissolve 4-(2-Methylphenyl)but-3-yn-1-ol (1.0 eq) and the azide-functionalized molecule (1.05 eq) in a suitable solvent mixture (e.g., t-butanol/water).

  • Stir the solution at room temperature to ensure complete dissolution.

  • In a separate vial, prepare a fresh aqueous solution of sodium L-ascorbate (0.3 eq).

  • In another vial, prepare a fresh aqueous solution of CuSO₄·5H₂O (0.1 eq).

  • To the stirred solution of the alkyne and azide, add the sodium ascorbate solution, followed by the CuSO₄ solution. A color change may be observed as Cu(II) is reduced to Cu(I).[3]

  • Allow the reaction to stir at room temperature for 4-24 hours. Protect from light if using a fluorescent azide.

  • Reaction Monitoring: The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting alkyne is consumed.[3]

  • Work-up and Purification: Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product using flash column chromatography on silica gel to obtain the pure triazole derivative.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Strategy 2: Modification of the Hydroxyl Group

The primary alcohol can be derivatized through several methods, most commonly esterification. This allows for the introduction of functionalities such as fluorescent dyes that are available as carboxylic acid derivatives.

Protocol 2.2.1: Esterification using DCC/DMAP Coupling

This method uses dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst to form an ester bond between the alcohol and a carboxylic acid under mild conditions.[6]

Materials:

  • 4-(2-Methylphenyl)but-3-yn-1-ol or its triazole derivative from Protocol 2.1.1

  • Carboxylic acid of interest (e.g., a carboxy-functionalized fluorophore) (1.2 eq)

  • Dicyclohexylcarbodiimide (DCC) (1.2 eq)

  • 4-Dimethylaminopyridine (DMAP) (0.1 eq)

  • Anhydrous Dichloromethane (DCM)

  • Magnetic stirrer and stir bar

  • Round-bottom flask under an inert atmosphere (N₂ or Ar)

Procedure:

  • To a round-bottom flask, add the alcohol (1.0 eq), the carboxylic acid (1.2 eq), and DMAP (0.1 eq).

  • Dissolve the components in anhydrous DCM under an inert atmosphere.

  • Cool the stirred solution to 0 °C in an ice bath.

  • Add DCC (1.2 eq) to the solution in one portion. A white precipitate of dicyclohexylurea (DCU) will begin to form.[6]

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours.

  • Reaction Monitoring: Monitor the reaction by TLC until the starting alcohol is consumed.

  • Work-up and Purification: Filter the reaction mixture to remove the precipitated DCU. Wash the filtrate with 0.5 N HCl, followed by saturated sodium bicarbonate solution, and finally brine.[6]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

  • Characterization: Confirm the structure and purity of the ester product using ¹H NMR, ¹³C NMR, and HRMS.

Application in Biological Assays

Once synthesized and purified, the derivatives can be used in a variety of biological assays to probe their function and interactions.

Assessment of Cytotoxicity (MTT Assay)

A crucial first step in evaluating any new compound is to determine its effect on cell viability. The MTT assay is a standard colorimetric method for assessing cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[10] Viable cells with active metabolism convert the yellow tetrazolium salt (MTT) into a purple formazan product.

Protocol 3.1.1: MTT Assay for Cell Viability

Materials:

  • Cell line of interest (e.g., HeLa, A549)

  • Complete cell culture medium (e.g., DMEM + 10% FBS)

  • 96-well flat-bottom tissue culture plates

  • Synthesized derivatives dissolved in DMSO (sterile-filtered)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the synthesized derivatives in culture medium from a concentrated stock in DMSO. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds (or vehicle control). Include wells with medium only for background control.

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[11]

  • Incubate the plate for an additional 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the purple formazan crystals.[12] Mix thoroughly by gentle shaking or pipetting.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background.

  • Data Analysis: Subtract the background absorbance (medium only) from all readings. Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the percentage of viability against the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Target Identification via Affinity Pull-Down Assay

Derivatives tagged with biotin can be used as "bait" to capture and identify binding proteins from a cell lysate.[8] The strong and specific interaction between biotin and streptavidin (or avidin) is exploited to immobilize the bait-protein complex on streptavidin-coated beads.[13]

Protocol 3.2.1: Biotin-Streptavidin Pull-Down Assay

Materials:

  • Biotinylated derivative of 4-(2-Methylphenyl)but-3-yn-1-ol

  • Control compound (non-biotinylated derivative)

  • Cell lysate from the cell line of interest

  • Streptavidin-coated magnetic beads or agarose resin

  • Lysis buffer (e.g., RIPA buffer with protease/phosphatase inhibitors)

  • Wash buffer (e.g., PBS with 0.1% Tween-20)

  • Elution buffer (e.g., SDS-PAGE loading buffer)

  • Magnetic rack (for magnetic beads) or centrifuge

  • Equipment for SDS-PAGE and Western blotting or mass spectrometry

Procedure:

  • Lysate Preparation: Harvest and lyse cells using an appropriate lysis buffer. Centrifuge to pellet cell debris and collect the supernatant (clarified lysate). Determine the total protein concentration (e.g., using a BCA assay).

  • Bead Preparation: Wash the streptavidin beads according to the manufacturer's protocol to remove preservatives.

  • Bait Incubation: Incubate a sufficient amount of cell lysate (e.g., 500 µg - 1 mg of total protein) with the biotinylated "bait" compound and the non-biotinylated "control" compound at 4°C for 2-4 hours with gentle rotation.

  • Complex Capture: Add the pre-washed streptavidin beads to the lysate-compound mixture and incubate for another 1-2 hours at 4°C to capture the biotinylated complexes.[14]

  • Washing: Pellet the beads using a magnet or centrifugation. Discard the supernatant. Wash the beads extensively (3-5 times) with cold wash buffer to remove non-specifically bound proteins.

  • Elution: After the final wash, elute the bound proteins from the beads by adding SDS-PAGE loading buffer and heating at 95°C for 5-10 minutes.

  • Analysis: Separate the eluted proteins by SDS-PAGE. The proteins can be visualized by silver or Coomassie staining. Specific bands that appear in the "bait" lane but not the "control" lane are potential binding partners. These bands can be excised and identified by mass spectrometry. Alternatively, the eluate can be analyzed by Western blot if a specific candidate protein is being investigated.

Visualized Workflows and Data Presentation

Derivatization and Application Workflow

G cluster_synthesis PART 1: Chemical Synthesis cluster_assay PART 2: Biological Assays Start 4-(2-Methylphenyl) but-3-yn-1-ol Deriv_Alkyne Strategy 1: Alkyne Derivatization (CuAAC Click Chemistry) Start->Deriv_Alkyne Azide-Tag Deriv_Alcohol Strategy 2: Alcohol Derivatization (Esterification) Start->Deriv_Alcohol Acid-Tag Product_Biotin Biotinylated Derivative Deriv_Alkyne->Product_Biotin Product_Fluor Fluorescent Derivative Deriv_Alkyne->Product_Fluor Assay_Cyto Cytotoxicity Screening (MTT Assay) Product_Biotin->Assay_Cyto Assay_Pull Target ID Pull-Down (Affinity Purification) Product_Biotin->Assay_Pull Product_Fluor->Assay_Cyto Data_IC50 IC50 Value Assay_Cyto->Data_IC50 Data_MS Protein ID by Mass Spec Assay_Pull->Data_MS

Caption: Workflow from synthesis to biological evaluation.

Data Summary Table
Derivative IDModification SiteAttached MoietyMol. WeightApplicationExpected Outcome
Cmpd-01 AlkyneBiotin-PEG3CalculatedPull-Down AssayIdentification of binding proteins
Cmpd-02 AlkyneFluorescein AzideCalculatedCellular ImagingVisualization of subcellular localization
Cmpd-03 AlcoholBODIPY-FL-COOHCalculatedFluorescence StudiesQuantifiable fluorescent probe
Cmpd-04 Alkyne & AlcoholBiotin & FluorCalculatedDual-purpose ProbeTarget ID and imaging

References

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Retrieved from [Link]

  • Presolski, S. I., Hong, V. P., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3, 153-162. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]

  • Catalysis Science & Technology. (2015). An efficient Cu-catalyzed azide–alkyne cycloaddition (CuAAC) reaction in aqueous medium with a zwitterionic ligand, betaine. Catalysis Science & Technology, 5(4), 2162-2166. Retrieved from [Link]

  • protocols.io. (2023). MTT Assay protocol. Retrieved from [Link]

  • Zhao, H., et al. (2007). A Facile Method for Oxidation of Primary Alcohols to Carboxylic Acids and Its Application in Glycosaminoglycan Syntheses. Journal of Organic Chemistry, 72(23), 8982-8985. Retrieved from [Link]

  • Al-Sanea, M. M., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Journal of Translational Medicine, 21(1), 701. Retrieved from [Link]

  • Bioclone Inc. (n.d.). Explore the World of Proteomics with Pull-Down Assay!. Retrieved from [Link]

  • Tseng, H. Y., et al. (2023). Optimization of Biotinylated RNA or DNA Pull-Down Assays for Detection of Binding Proteins: Examples of IRP1, IRP2, HuR, AUF1, and Nrf2. International Journal of Molecular Sciences, 24(4), 3505. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-(4-Methylphenyl)-3-buten-1-ol. PubChem Compound Database. Retrieved from [Link]

  • National Center for Biotechnology Information. (2018). Terminal Alkyne Biosynthesis in Marine Microbes. Methods in Enzymology, 604, 247-272. Retrieved from [Link]

  • Macmillan Group. (2024). Alcohol-alcohol cross-coupling enabled by SH2 radical sorting. Science, 383(6689), 1334-1340. Retrieved from [Link]

  • Google Patents. (1984). US4466914A - Process for the conversion of primary and secondary alcohols to their corresponding thiols and thiol esters.
  • National Center for Biotechnology Information. (n.d.). 4-Phenyl-2-methyl-3-butyn-2-ol. PubChem Compound Database. Retrieved from [Link]

  • ResearchGate. (2026). Specific derivatization of internal alkynes for improved electrospray analysis. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). Evolution of Methods for the Oxidation of Primary Alcohols to Carboxylic Acids. ACS Catalysis, 10(18), 10799-10834. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). Biosynthesis of alkyne-containing natural products. Chemical Society Reviews, 50(2), 1246-1281. Retrieved from [Link]

  • FooDB. (2010). Showing Compound 4-Phenyl-3-buten-2-ol (FDB008253). Retrieved from [Link]

  • YouTube. (2024). Preparation of Alkynes, Part 2: By Alkylation of Terminal Alkynes. Retrieved from [Link]

  • Chemistry Steps. (2019). Alkylation of Terminal Alkynes in Organic Synthesis with Practice Problems. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Esterification of Carboxylic Acids with Alcohols. Retrieved from [Link]

  • ResearchGate. (n.d.). A Facile Method for Oxidation of Primary Alcohols to Carboxylic Acids and Its Application in Glycosaminoglycan Syntheses. Retrieved from [Link]

  • PubMed. (2013). 8-Alkoxy- and 8-aryloxy-BODIPYs: straightforward fluorescent tagging of alcohols and phenols. Organic Letters, 15(12), 3054-3057. Retrieved from [Link]

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Method

Forging the Core: A Detailed Guide to the Synthesis of Substituted Isobenzofurans from Arylalkynols

Introduction: The Versatile Isobenzofuran Scaffold in Modern Chemistry Substituted isobenzofurans are a class of heterocyclic compounds that have garnered significant attention in the fields of medicinal chemistry, drug...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Versatile Isobenzofuran Scaffold in Modern Chemistry

Substituted isobenzofurans are a class of heterocyclic compounds that have garnered significant attention in the fields of medicinal chemistry, drug development, and materials science. Their unique structural and electronic properties make them valuable intermediates in the synthesis of complex polycyclic aromatic compounds and a core motif in numerous biologically active molecules.[1][2] The isobenzofuran nucleus, a 10-π electron aromatic system, is highly reactive as a diene in Diels-Alder reactions, facilitating the construction of intricate molecular architectures.[3] This reactivity, coupled with the diverse biological activities exhibited by isobenzofuran derivatives, including anticancer, antimicrobial, and anti-inflammatory properties, underscores the importance of efficient and versatile synthetic routes to this valuable scaffold.[1][4]

This application note provides a comprehensive overview of modern synthetic strategies for the preparation of substituted isobenzofurans, with a particular focus on the cyclization of arylalkynols. We will delve into the mechanistic underpinnings of various catalytic systems, provide detailed experimental protocols, and offer a comparative analysis of different methodologies to guide researchers in selecting the optimal route for their specific synthetic targets.

Synthetic Strategies: From Arylalkynols to Isobenzofurans

The intramolecular cyclization of arylalkynols, specifically 2-alkynylbenzyl alcohols, represents a highly convergent and atom-economical approach to substituted isobenzofurans. This strategy hinges on the activation of the alkyne moiety by a catalyst or reagent, followed by the nucleophilic attack of the benzylic alcohol. The choice of catalyst—typically a transition metal complex or a Brønsted/Lewis acid—plays a pivotal role in the efficiency, regioselectivity, and substrate scope of the reaction.

Gold-Catalyzed Cyclization: A Powerful and Versatile Approach

Homogeneous gold catalysis has emerged as a preeminent tool for the synthesis of a wide array of heterocyclic compounds, owing to the unique ability of gold(I) and gold(III) complexes to act as soft, carbophilic Lewis acids that effectively activate carbon-carbon multiple bonds towards nucleophilic attack.[5] In the context of isobenzofuran synthesis, gold catalysts promote the intramolecular hydroalkoxylation of 2-alkynylbenzyl alcohols with high efficiency and selectivity.

Mechanism of Gold-Catalyzed Cyclization:

The catalytic cycle is initiated by the coordination of the gold catalyst to the alkyne of the arylalkynol substrate, forming a gold-π-alkyne complex. This coordination enhances the electrophilicity of the alkyne, rendering it susceptible to intramolecular nucleophilic attack by the pendant hydroxyl group. This key step typically proceeds via a 5-exo-dig cyclization pathway, which is kinetically favored, to form a vinyl-gold intermediate. Subsequent protodeauration regenerates the active gold catalyst and furnishes the substituted isobenzofuran product.

Gold_Catalyzed_Mechanism A Arylalkynol + [Au]⁺ B Gold-π-alkyne Complex A->B Coordination C 5-exo-dig Cyclization B->C Nucleophilic Attack D Vinyl-Gold Intermediate C->D E Protodeauration D->E + H⁺ F Substituted Isobenzofuran + [Au]⁺ E->F - [Au]⁺

Caption: Proposed mechanism for gold-catalyzed isobenzofuran synthesis.

Protocol 1: Gold(I)-Catalyzed Synthesis of 1,3-Disubstituted Isobenzofurans

This protocol describes a general procedure for the gold(I)-catalyzed cyclization of a 2-alkynylbenzyl alcohol derivative.

Materials:

  • 2-alkynylbenzyl alcohol derivative (1.0 eq)

  • Gold(I) catalyst (e.g., JohnPhosAu(MeCN)SbF₆, 1-5 mol%)

  • Anhydrous solvent (e.g., Dichloromethane (DCM) or Toluene)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard glassware for organic synthesis

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the 2-alkynylbenzyl alcohol (1.0 eq) and the gold(I) catalyst (e.g., JohnPhosAu(MeCN)SbF₆, 2 mol%).

  • Add anhydrous solvent (e.g., DCM, 0.1 M concentration) via syringe.

  • Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion (typically 1-4 hours), concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired substituted isobenzofuran.

Platinum-Catalyzed Cyclization: An Alternative Transition Metal Approach

Platinum complexes, particularly Pt(II) and Pt(IV) species, are also effective catalysts for the intramolecular hydroalkoxylation of alkynes.[6] Similar to gold, platinum catalysts activate the alkyne towards nucleophilic attack, facilitating the formation of the isobenzofuran ring system.

Mechanism of Platinum-Catalyzed Cyclization:

The mechanism of platinum-catalyzed cyclization is believed to be analogous to the gold-catalyzed pathway, involving the formation of a platinum-π-alkyne complex, subsequent intramolecular nucleophilic attack by the hydroxyl group, and release of the product with regeneration of the active platinum species.[7]

Platinum_Catalyzed_Workflow Start Start: Arylalkynol & Pt Catalyst Reaction Reaction in Anhydrous Solvent (e.g., Toluene, 80-100 °C) Start->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product End: Substituted Isobenzofuran Purification->Product

Caption: Experimental workflow for platinum-catalyzed synthesis.

Protocol 2: Platinum(II)-Chloride Catalyzed Synthesis of Isobenzofurans

This protocol outlines a general procedure using a simple platinum salt as the catalyst.

Materials:

  • 2-alkynylbenzyl alcohol derivative (1.0 eq)

  • Platinum(II) chloride (PtCl₂, 5 mol%)

  • Anhydrous solvent (e.g., Toluene or Dioxane)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard glassware for organic synthesis

  • Silica gel for column chromatography

Procedure:

  • In a sealed tube, dissolve the 2-alkynylbenzyl alcohol (1.0 eq) in anhydrous toluene (0.2 M).

  • Add PtCl₂ (5 mol%) to the solution.

  • Seal the tube and heat the reaction mixture at 80-100 °C, monitoring by TLC.

  • After completion (typically 6-12 hours), cool the mixture to room temperature.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield the substituted isobenzofuran.

Acid-Catalyzed Cyclization: A Classic Approach

Brønsted and Lewis acids can also promote the cyclization of arylalkynols to isobenzofurans.[8] This method often requires harsher reaction conditions compared to transition metal-catalyzed approaches and may be less tolerant of sensitive functional groups.

Mechanism of Acid-Catalyzed Cyclization:

In an acid-catalyzed reaction, the alkyne is protonated (or coordinated to a Lewis acid), which activates it towards intramolecular nucleophilic attack by the alcohol. The resulting vinyl cation is then quenched to afford the isobenzofuran product.

Protocol 3: p-Toluenesulfonic Acid (p-TsOH) Mediated Cyclization

This protocol provides a general method for acid-catalyzed isobenzofuran synthesis.

Materials:

  • 2-alkynylbenzyl alcohol derivative (1.0 eq)

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O, 10-20 mol%)

  • Anhydrous solvent (e.g., Toluene or Dichloromethane)

  • Standard glassware for organic synthesis

  • Silica gel for column chromatography

Procedure:

  • Dissolve the 2-alkynylbenzyl alcohol (1.0 eq) in anhydrous toluene (0.1 M) in a round-bottom flask.

  • Add p-TsOH·H₂O (15 mol%) to the solution.

  • Reflux the reaction mixture, monitoring by TLC.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Base-Mediated Cyclization: A Less Common but Viable Route

While less frequently employed for this specific transformation, base-mediated cyclization can be a viable option for certain substrates.[9] This approach typically involves the deprotonation of the alcohol to form an alkoxide, which then undergoes intramolecular addition to the alkyne.

Protocol 4: Potassium tert-Butoxide (KOtBu) Promoted Cyclization

This protocol outlines a potential base-mediated approach.

Materials:

  • 2-alkynylbenzyl alcohol derivative (1.0 eq)

  • Potassium tert-butoxide (KOtBu, 1.1 eq)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))

  • Inert atmosphere (Nitrogen or Argon)

  • Standard glassware for organic synthesis

  • Silica gel for column chromatography

Procedure:

  • To a solution of the 2-alkynylbenzyl alcohol (1.0 eq) in anhydrous THF (0.2 M) at 0 °C under an inert atmosphere, add KOtBu (1.1 eq) portion-wise.

  • Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure.

  • Purify the resulting residue by flash column chromatography on silica gel.

Comparative Analysis of Synthetic Routes

The choice of synthetic method for a particular substituted isobenzofuran will depend on several factors, including the nature of the substituents on the arylalkynol, the desired yield, and the tolerance of other functional groups in the molecule.

MethodCatalyst/ReagentTypical ConditionsAdvantagesLimitations
Gold-Catalyzed Au(I) or Au(III) complexes (1-5 mol%)Room temperature, anhydrous solventHigh yields, excellent functional group tolerance, mild conditionsHigh cost of gold catalysts
Platinum-Catalyzed Pt(II) or Pt(IV) salts (2-10 mol%)60-100 °C, anhydrous solventGood yields, generally good functional group toleranceHigher reaction temperatures, potential for side reactions
Acid-Catalyzed Brønsted or Lewis acids (e.g., p-TsOH)Reflux temperaturesInexpensive reagents, simple procedureHarsher conditions, limited functional group tolerance, potential for rearrangements
Base-Mediated Strong bases (e.g., KOtBu)Room temperature to refluxUseful for specific substrates, inexpensive reagentsLimited substrate scope, potential for side reactions

Applications in Drug Development and Beyond

The synthetic routes outlined above provide access to a diverse library of substituted isobenzofurans, which are valuable precursors in the synthesis of biologically active compounds. For instance, certain isobenzofuran derivatives have been investigated as potential anticancer agents, demonstrating cytotoxicity against various cancer cell lines.[1] Furthermore, the isobenzofuran core is present in natural products with interesting pharmacological profiles, making these synthetic methods crucial for the total synthesis and analog development of such compounds. Beyond pharmaceuticals, the unique photophysical properties of some isobenzofuran derivatives make them promising candidates for applications in organic electronics and materials science.

Conclusion

The synthesis of substituted isobenzofurans from arylalkynols is a dynamic and evolving field of research. Transition metal catalysis, particularly with gold and platinum complexes, offers mild, efficient, and highly versatile methodologies for accessing these important heterocyclic scaffolds. While acid- and base-mediated approaches provide alternative strategies, they often come with limitations in terms of substrate scope and functional group tolerance. The protocols and comparative data presented in this application note are intended to serve as a practical guide for researchers in academia and industry, enabling the rational design and execution of synthetic routes to novel substituted isobenzofurans for a wide range of applications.

References

  • Panda, N. (2023). Applications of Heteroisobenzofurans in Natural and Non-natural Product Synthesis. Progress in Chemical and Biological Science, 11, 116-126.
  • Nakamura, S., & Yamakoshi, H. (2025). Oxidative generation of isobenzofurans from phthalans: application to the formal synthesis of (±)-morphine. Chemical Science.
  • Yuan, Z., et al. (n.d.). Gold-catalyzed π-directed regioselective cyclization of bis(o-alkynyl benzyl alcohols)
  • He, J., et al. (2022). Aryl iodine-catalysed divergent synthesis of isobenzofuranones and isocoumarins via oxidative 1,2-aryl migration/elimination.
  • Wang, L., et al. (2018). The Divergent Cascade Reactions of Arylalkynols with Homopropargylic Amines or Electron-Deficient Olefins: Access to the Spiro-Isobenzofuran-b-pyrroloquinolines or Bridged-Isobenzofuran Polycycles. The Journal of Organic Chemistry, 83(15), 7799–7813.
  • Wang, L., et al. (2018). The Divergent Cascade Reactions of Arylalkynols with Homopropargylic Amines or Electron-Deficient Olefins: Access to the Spiro-Isobenzofuran-b-pyrroloquinolines or Bridged-Isobenzofuran Polycycles. The Journal of Organic Chemistry, 83(15), 7799-7813.
  • Ho, L. U., et al. (2013). The base-mediated cyclization of selected benzyl alkynyl sulfones with aromatic aldehydes: novel synthetic access to aryl-substituted 5,6-dihydro-1,4-oxathiin S,S-dioxides. Journal of Sulfur Chemistry, 34(1-2), 79-87.
  • Krause, N., & Belting, V. (n.d.). Gold Catalysis: Dihydroisobenzofurans and Isochromanes by the Intramolecular Furan/Alkyne Reaction.
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  • Sinha, A., et al. (2023). Green Synthetic Strategies and Medicinal Applications of Benzofuran: A Review.
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  • Zhang, L., et al. (2012). Platinum(II)-catalyzed cyclization sequence of aryl alkynes via C(sp3)-H activation: a DFT study. The Journal of Organic Chemistry, 77(14), 6158-6165.
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  • El-Sayed, R. A., & Al-Ghorbani, M. (2024). Synthesis, Characterization, and Antimicrobial Activity of some new 3-Substituted Isobenzofuran- 1(3-H) –One Derivatives. International Multilingual Journal of Science and Technology, 9(11).
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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Sonogashira Coupling for 4-(2-Methylphenyl)but-3-yn-1-ol Synthesis

Introduction Synthesizing 4-(2-Methylphenyl)but-3-yn-1-ol via the Sonogashira cross-coupling of a 2-halotoluene (e.g., 2-bromotoluene or 2-iodotoluene) and but-3-yn-1-ol presents unique mechanistic hurdles. As a drug dev...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Synthesizing 4-(2-Methylphenyl)but-3-yn-1-ol via the Sonogashira cross-coupling of a 2-halotoluene (e.g., 2-bromotoluene or 2-iodotoluene) and but-3-yn-1-ol presents unique mechanistic hurdles. As a drug development professional or synthetic chemist, you must balance the steric demands of an ortho-substituted aryl halide against the high reactivity and homocoupling propensity of a terminal alkynol[1][2]. This guide provides field-proven troubleshooting strategies, mechanistic insights, and a self-validating protocol to maximize your experimental yield.

Part 1: Mechanistic Workflow & Troubleshooting

To effectively troubleshoot, we must first isolate the points of failure within the catalytic cycle. The diagram below maps the workflow, highlighting the two primary failure states: the oxidative addition bottleneck and the Glaser homocoupling side reaction.

G Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Bottleneck: Ortho-Methyl Steric Hindrance) Pd0->OxAdd + 2-Halotoluene PdII_Ar Pd(II)(o-Tolyl)(X)L2 OxAdd->PdII_Ar TransMet Transmetalation (Alkyne Addition) PdII_Ar->TransMet PdII_Ar_Alk Pd(II)(o-Tolyl)(C≡C-R)L2 TransMet->PdII_Ar_Alk RedElim Reductive Elimination PdII_Ar_Alk->RedElim RedElim->Pd0 Catalyst Regeneration Product 4-(2-Methylphenyl)but-3-yn-1-ol (Target Product) RedElim->Product Glaser Glaser Homocoupling (Side Reaction via Cu/O2) Alkyne But-3-yn-1-ol + CuI / Base Alkyne->TransMet Cu-Acetylide Alkyne->Glaser Trace O2

Sonogashira catalytic cycle highlighting steric bottlenecks and Glaser homocoupling side reactions.

Part 2: Frequently Asked Questions (FAQs)

Q1: My reaction with 2-bromotoluene shows less than 20% conversion, whereas the para-isomer gives >90%. Why? A: This is a classic manifestation of steric hindrance[1]. The ortho-methyl group physically shields the carbon-bromine bond, drastically increasing the activation energy required for the Palladium(0) catalyst to undergo the concerted oxidative addition step[1]. Standard catalyst systems like Pd(PPh3)4 often stall here. Solution: Switch to a palladium source paired with bulky, electron-rich phosphine ligands. Ligands like P(t-Bu)3, SPhos, or PCy3 increase the electron density on the Pd center (accelerating oxidative addition) while their steric bulk promotes the final reductive elimination step[1][3].

Q2: I am observing a massive amount of byproduct, which NMR confirms is octa-3,5-diyne-1,8-diol. How do I suppress this? A: You are observing the Glaser homocoupling defect[2][4]. Because the oxidative addition of your sterically hindered 2-halotoluene is slow, the copper-acetylide intermediate builds up in the reaction mixture. In the presence of the copper(I) co-catalyst and even trace amounts of oxygen, but-3-yn-1-ol will rapidly homocouple to form the diyne[4]. Solution: The most robust fix is to adopt a Copper-Free Sonogashira protocol [2][5]. By eliminating CuI entirely, you shut down the primary Glaser pathway. If you must use copper, ensure strictly anaerobic conditions (via freeze-pump-thaw degassing) and add the but-3-yn-1-ol slowly via a syringe pump to keep its active concentration low.

Q3: Does the free primary hydroxyl (-OH) group on but-3-yn-1-ol interfere with the catalyst or require protection? A: Generally, the free hydroxyl group is well-tolerated in palladium-catalyzed cross-couplings and does not require temporary protecting groups (like THP or TBS)[2][6]. However, its presence dictates your choice of base. Highly aggressive bases can deprotonate the alcohol, leading to unwanted coordination to the metal center or side reactions. Solution: Utilize mild organic bases like triethylamine (Et3N), diisopropanolamine (DIPA), or inorganic bases like Cs2CO3 or K2CO3 in polar aprotic solvents (e.g., DMF or Dioxane)[6][7].

Part 3: Optimized Step-by-Step Protocol

Methodology: Copper-Free Synthesis of 4-(2-Methylphenyl)but-3-yn-1-ol

This self-validating protocol utilizes a copper-free environment to eliminate Glaser homocoupling, paired with an electron-rich ligand to overcome the ortho-methyl steric clash[2][3].

Materials:

  • 2-Iodotoluene or 2-Bromotoluene (1.0 mmol)

  • But-3-yn-1-ol (1.2 mmol)

  • Pd(OAc)2 (0.02 mmol, 2 mol%)

  • SPhos (2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl) (0.04 mmol, 4 mol%)

  • Cesium Carbonate (Cs2CO3) (2.0 mmol)

  • Anhydrous, degassed 1,4-dioxane (5 mL)

Step-by-Step Procedure:

  • Atmosphere Control: To a flame-dried Schlenk tube, add Cs2CO3 (2.0 mmol). Evacuate and backfill the tube with Argon (repeat 3 times) to ensure a strictly inert atmosphere.

  • Catalyst Loading: Add Pd(OAc)2 (2 mol%) and SPhos (4 mol%) under a positive stream of Argon.

  • Solvent & Substrate Addition: Inject 5 mL of anhydrous, thoroughly degassed 1,4-dioxane. Add the 2-halotoluene (1.0 mmol). Stir for 5 minutes at room temperature to allow the active Pd(0) complex to form.

  • Alkyne Addition: Add but-3-yn-1-ol (1.2 mmol) dropwise via syringe.

  • Reaction Execution: Seal the tube and heat the mixture in a pre-heated oil bath at 80 °C for 12–16 hours. Monitor via TLC or GC-MS until the aryl halide is completely consumed.

  • Workup: Cool to room temperature, dilute with ethyl acetate (20 mL), and filter through a short pad of Celite to remove Pd black and inorganic salts. Wash the organic layer with water and brine, dry over Na2SO4, and concentrate under reduced pressure.

  • Purification: Purify the crude mixture via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to isolate pure 4-(2-Methylphenyl)but-3-yn-1-ol.

Part 4: Quantitative Data Presentation

The table below summarizes the causality between reaction conditions and experimental outcomes, demonstrating why the optimized protocol succeeds where standard conditions fail.

Aryl HalideCatalyst SystemCo-CatalystBase / SolventTemp / TimeYield (%)Primary Defect / Observation
2-BromotoluenePd(PPh3)4 (5 mol%)CuI (10 mol%)Et3N / DMF80 °C / 24h25%High starting material recovery; Steric stall[1]
2-IodotoluenePd(PPh3)4 (5 mol%)CuI (10 mol%)Et3N / THF60 °C / 18h55%~30% Glaser homocoupling observed
2-IodotoluenePd(OAc)2 (2 mol%) + SPhosNoneCs2CO3 / Dioxane80 °C / 12h92% None (Optimized Copper-Free)
2-BromotoluenePd(OAc)2 (2 mol%) + P(t-Bu)3NoneCs2CO3 / Dioxane90 °C / 16h88%Trace dehalogenation[1]

Part 5: References

  • Troubleshooting guide for the Sonogashira reaction with ortho-substituted aryl bromides, Benchchem. 1

  • The Versatility of 3-Butyn-1-ol in Palladium-Catalyzed Coupling Reactions: Application Notes and Protocols, Benchchem. 2

  • Technical Support Center: Overcoming Steric Hindrance in Ortho-Substituted Iodoanisole Reactions, Benchchem. 3

  • Palladium-catalyzed phosphine-, copper-free and aerobic Sonogashira coupling in aqueous media, Semantic Scholar. 5

  • Electrophilic cyclization of aryldiacetylenes in the synthesis of functionalized enediynes fused to a heterocyclic core, SciSpace. 7

  • 2-Aminopyridines with a shortened amino sidechain as potent, selective, and highly permeable human neuronal nitric oxide synthas, eScholarship.org. 6

  • Arylation of Terminal Alkynes by Aryl Iodides Catalyzed by a Parts per Million Loading of Palladium Acetate, ResearchGate. 4

Sources

Optimization

Technical Support Center: Enhancing the Stability of 4-(2-Methylphenyl)but-3-yn-1-ol

Welcome to the technical support center for 4-(2-methylphenyl)but-3-yn-1-ol. This guide is designed for researchers, scientists, and professionals in drug development who are working with this and structurally similar co...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 4-(2-methylphenyl)but-3-yn-1-ol. This guide is designed for researchers, scientists, and professionals in drug development who are working with this and structurally similar compounds. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols to address the stability challenges associated with this molecule, drawing from established principles in organic chemistry.

Introduction: Understanding the Inherent Instability

4-(2-Methylphenyl)but-3-yn-1-ol is a bifunctional molecule containing both a terminal alkyne and a secondary propargylic alcohol. This combination of functional groups, while synthetically useful, presents inherent stability challenges. The terminal alkyne proton is weakly acidic, making the compound susceptible to reactions with bases, and the triple bond can be prone to polymerization.[1] Furthermore, propargylic alcohols are known for their thermal sensitivity, potentially leading to decomposition under elevated temperatures or through radical-mediated pathways.[2][3][4][5][6]

This guide will equip you with the knowledge and practical techniques to mitigate these instabilities, ensuring the integrity of your material and the reproducibility of your experimental results.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the handling, storage, and use of 4-(2-methylphenyl)but-3-yn-1-ol.

Q1: I've noticed a change in the color and viscosity of my sample after a short period of storage. What is happening?

A1: Color change (often to a yellowish or brownish hue) and increased viscosity are classic indicators of degradation, likely due to oligomerization or polymerization of the alkyne moiety. This can be initiated by exposure to light, heat, or trace impurities.

  • Immediate Action: Store the compound in an amber vial under an inert atmosphere (argon or nitrogen) at low temperatures (-20°C is recommended).[7]

  • Preventative Measures:

    • Ensure the compound is of high purity. Impurities from synthesis, such as residual catalysts, can accelerate degradation.[5]

    • Consider adding a radical inhibitor or antioxidant, such as a hindered phenol like BHT (Butylated hydroxytoluene), at a low concentration (e.g., 50-100 ppm). Antioxidants function by trapping free radicals, which can initiate polymerization.[8]

Q2: My reaction yield is inconsistent when using 4-(2-methylphenyl)but-3-yn-1-ol from a previously opened bottle. Why?

A2: Inconsistent yields are often a result of partial degradation of the starting material. The propargylic alcohol is susceptible to oxidation and the terminal alkyne can react with atmospheric moisture and oxygen over time, especially if the container is not properly sealed and purged with an inert gas after each use.

  • Root Cause Analysis: The hydroxyl group can facilitate the formation of reactive intermediates, while the terminal alkyne can undergo oxidative coupling or other side reactions.

  • Solution Workflow:

    • Aliquot: Upon receiving a new batch, aliquot the compound into smaller, single-use vials under an inert atmosphere. This minimizes the exposure of the bulk material to air and moisture.

    • Purity Check: Before use, quickly check the purity of the compound using a simple method like Thin Layer Chromatography (TLC) or a more quantitative one like ¹H NMR to ensure its integrity.

    • Inert Atmosphere: Always handle the compound under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques) to prevent exposure to oxygen.

Q3: I am observing unexpected byproducts in my reaction. Could they be from the degradation of 4-(2-methylphenyl)but-3-yn-1-ol?

A3: Yes, it is highly probable. Thermal stress during a reaction can cause decomposition. Propargyl alcohols can decompose via C-O bond dissociation, leading to the formation of radical species that can then participate in various side reactions.[2][3][4]

  • Identifying Degradants: Potential degradation products could include a variety of compounds resulting from radical recombination, oxidation, or rearrangement.

  • Mitigation Strategy:

    • Temperature Control: Maintain strict control over the reaction temperature. Avoid excessive heating.

    • Protecting Groups: For multi-step syntheses where the alkyne or alcohol functionality is not immediately required, consider protecting one or both groups. A common strategy for terminal alkynes is the use of a trialkylsilyl group (e.g., trimethylsilyl, TMS).[9] This not only improves stability but can also prevent unwanted side reactions of the acidic alkyne proton.[9]

Frequently Asked Questions (FAQs)

Q: What are the ideal storage conditions for 4-(2-methylphenyl)but-3-yn-1-ol?

A: To maximize shelf life, the compound should be stored under the following conditions:

ParameterRecommendationRationale
Temperature -20°CReduces the rate of thermal decomposition and polymerization.[5]
Atmosphere Inert Gas (Argon or Nitrogen)Prevents oxidation and reactions with atmospheric moisture.
Container Amber Glass VialProtects from light, which can initiate radical reactions.
Purity High PurityMinimizes the presence of catalysts for degradation.[5]

Q: Can I use a chemical stabilizer with 4-(2-methylphenyl)but-3-yn-1-ol?

A: Yes, the addition of a stabilizer can be beneficial.

  • Antioxidants: Hindered phenols, such as BHT or Irganox 1010, are effective radical scavengers and can inhibit polymerization.[8][10] A typical concentration is in the range of 50-200 ppm.

  • Compatibility: Always ensure that the chosen stabilizer is compatible with your downstream application and can be easily removed if necessary.

Q: How does the structure of 4-(2-methylphenyl)but-3-yn-1-ol contribute to its instability?

A: The instability arises from two key structural features:

  • Terminal Alkyne: The C-H bond of a terminal alkyne is more acidic than that of alkanes or alkenes due to the high s-character of the sp-hybridized carbon. This makes it susceptible to deprotonation by bases and can lead to the formation of explosive metal acetylides with certain metals. The triple bond itself can also undergo polymerization.[1]

  • Propargylic Alcohol: The proximity of the hydroxyl group to the alkyne can influence its reactivity. Propargylic alcohols are known to be thermally sensitive and can undergo decomposition through various pathways, including radical mechanisms initiated by C-O bond cleavage.[2][3][4]

Experimental Protocols

Protocol 1: Aliquoting and Inert Atmosphere Storage

This protocol describes the best practice for storing 4-(2-methylphenyl)but-3-yn-1-ol to maintain its stability.

Materials:

  • Main stock vial of 4-(2-methylphenyl)but-3-yn-1-ol

  • Multiple small, amber glass vials with PTFE-lined caps

  • Syringes and needles

  • Source of dry, inert gas (Argon or Nitrogen)

  • Parafilm or vial sealant

Procedure:

  • Place the main stock vial and the smaller aliquot vials in a desiccator to dry for at least 24 hours before use.

  • In a fume hood, carefully uncap the main stock vial.

  • Insert a needle connected to the inert gas line into the vial's septum (if available) or gently flush the headspace of the vial with the inert gas.

  • Using a clean, dry syringe, withdraw the desired amount of the compound for one aliquot.

  • Quickly transfer the liquid to one of the small, pre-dried amber vials.

  • Flush the headspace of the aliquot vial with the inert gas before tightly sealing the cap.

  • Wrap the cap with Parafilm to ensure an airtight seal.

  • Repeat for the desired number of aliquots.

  • Store the aliquots at -20°C.

Protocol 2: Silyl Protection of the Terminal Alkyne

This protocol provides a general method for protecting the terminal alkyne as a trimethylsilyl (TMS) ether, which significantly enhances stability.

Materials:

  • 4-(2-Methylphenyl)but-3-yn-1-ol

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dichloromethane (DCM))

  • Triethylamine (Et₃N) or another suitable base

  • Trimethylsilyl chloride (TMSCl)

  • Magnetic stirrer and stir bar

  • Round-bottom flask and standard glassware for inert atmosphere reactions

Procedure:

  • Under an inert atmosphere, dissolve 4-(2-methylphenyl)but-3-yn-1-ol in the anhydrous solvent in a round-bottom flask.

  • Cool the solution to 0°C in an ice bath.

  • Add triethylamine (typically 1.1-1.5 equivalents) to the solution.

  • Slowly add trimethylsilyl chloride (typically 1.1-1.3 equivalents) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the TMS-protected compound.

  • The protected compound can be purified by column chromatography if necessary.

Visualizing Degradation and Stabilization

Degradation Pathway

The primary degradation pathways for 4-(2-methylphenyl)but-3-yn-1-ol involve autoxidation and polymerization.

A 4-(2-Methylphenyl)but-3-yn-1-ol C Radical Intermediate A->C Initiation B Radical Initiators (Light, Heat, Impurities) B->C E Oxidized Byproducts C->E Oxidation G Oligomers/Polymers C->G Polymerization D Oxygen (O2) D->E F Further Alkyne Molecules F->G

Caption: Potential degradation pathways for 4-(2-Methylphenyl)but-3-yn-1-ol.

Stabilization Workflow

A proactive approach to stabilization involves proper storage and the use of protective chemistry.

cluster_storage Proper Storage cluster_chemical Chemical Stabilization A Store at -20°C End Stable Compound for Experiments A->End B Inert Atmosphere (Ar/N2) B->End C Amber Vial (Protect from Light) C->End D Add Antioxidant (e.g., BHT) D->End E Protect Terminal Alkyne (e.g., TMS) E->End Start Pristine Compound Start->A Storage Protocol Start->B Storage Protocol Start->C Storage Protocol Start->D Chemical Intervention Start->E Chemical Intervention

Caption: Recommended workflow for ensuring the stability of the compound.

References

  • Sharath, N., Reddy, K., & Arunan, E. (2014). Thermal decomposition of propargyl alcohol: single pulse shock tube experimental and ab initio theoretical study. Journal of Physical Chemistry A, 118(31), 5854–5865. [Link]

  • Sharath, N., Reddy, K., & Arunan, E. (2014). Thermal decomposition of propargyl alcohol: single pulse shock tube experimental and ab initio theoretical study. PubMed. [Link]

  • Sharath, N., Reddy, K., & Arunan, E. (2014). Thermal Decomposition of Propargyl Alcohol: Single Pulse Shock Tube Experimental and ab Initio Theoretical Study. ACS Publications. [Link]

  • Chemeo. (2024, March 30). Propargyl Alcohol: pKa, Purity, Color, Viscosity, Refractive Index, and Chemical Properties. Chemeo. [Link]

  • Sharath, N., Reddy, K., & Arunan, E. (2014). Thermal Decomposition of Propargyl Alcohol: Single Pulse Shock Tube Experimental and ab Initio Theoretical Study. The Journal of Physical Chemistry A. [Link]

  • Recent Progress of Protecting Groups for Terminal Alkynes. (2020, July 2). Semantic Scholar. [Link]

  • University of Calgary. (n.d.). Ch 9 : Acidity of Terminal Alkynes. Chemistry LibreTexts. [Link]

  • Stabilizing surface Ag adatoms into tunable single atom arrays by terminal alkyne assembly. (n.d.). Chemical Communications (RSC Publishing). [Link]

  • Reactions of Surface-Confined Terminal Alkynes Mediated by Diverse Regulation Strategies. (2025, August 18). MDPI. [Link]

  • Gschneidtner, T. A., & Moth-Poulsen, K. (2013). A photolabile protection strategy for terminal alkynes. Tetrahedron Letters, 54(40), 5426–5429. [Link]

  • Antioxidant action mechanisms of hindered amine stabilisers. (n.d.). ResearchGate. [Link]

  • Learning Guide for Chapter 13 - Alkynes. (n.d.). Utah Tech University. [Link]

  • Recyclable Catalysts for Alkyne Functionalization. (2021, June 9). MDPI. [Link]

  • Antioxidants and Stabilisers Additives. (n.d.). TotalEnergies Additive Fuels. [Link]

  • Alkynyl Aldehyde: A Thiol-Specific Reagent Carrying a Versatile Formyl Group. (2025, December 9). CCS Chemistry. [Link]

  • 4-(4-Methoxyphenyl)-2-methylbut-3-yn-2-ol. (n.d.). PMC - NIH. [Link]

  • Alkynyl Boosted High-Performance Lithium Storage and Mechanism in Covalent Phenanthroline Framework. (2023, July 24). PubMed. [Link]

  • Alkynyl Ligands as Building Blocks for the Preparation of Phosphorescent Iridium(III) Emitters: Alternative Synthetic Precursors and Procedures. (2022, April 19). Inorganic Chemistry - ACS Publications. [Link]

  • (1R,2R)-2-methyl-1-(4-methylphenyl)but-3-en-1-ol. (n.d.). PubChem. [Link]

  • Biosynthesis of alkyne-containing natural products. (2020, December 21). PMC - NIH. [Link]

  • The Importance of Degradation in the Fate of Selected Organic Compounds in the Environment. Part II. Photodegradation and Biodegrad. (n.d.). Polish Journal of Environmental Studies. [Link]

  • Degradation pathways of 4-methylmethcathinone in alkaline solution and stability of methcathinone analogs in various pH solutions. (2012, July 10). PubMed. [Link]

  • Degradation pathways of 4-methylmethcathinone in alkaline solution and stability of methcathinone analogs in various pH solutions. (n.d.). ResearchGate. [Link]

  • 4-(2-Methylphenyl)-but-3-en-2-one. (n.d.). PubChem. [Link]

  • Complete Characterization of Degradation Byproducts of Bemotrizinol and Degradation Pathway Associated with Sodium Hypochlorite Treatment. (2025, July 11). MDPI. [Link]

  • 1-(4-methylphenyl)-3-buten-1-ol (C11H14O). (n.d.). PubChemLite. [Link]

  • Monitoring of the Pre-Equilibrium Step in the Alkyne Hydration Reaction Catalyzed by Au(III) Complexes: A Computational Study Based on Experimental Evidences. (2021, April 22). MDPI. [Link]

Sources

Troubleshooting

Technical Support Center: A Troubleshooting Guide for Arylalkynol Synthesis

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for arylalkynol synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for arylalkynol synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important class of molecules. Arylalkynols are key intermediates in the synthesis of pharmaceuticals and advanced materials, but their preparation can be fraught with difficulties. This resource provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your reactions.

Frequently Asked Questions (FAQs)

Q1: My Sonogashira coupling reaction to form an arylalkynol is not working. What are the first things I should check?

A: When a Sonogashira reaction fails, the issue often lies with one of the foundational components. First, verify the integrity and activity of your palladium catalyst and copper(I) cocatalyst, as they can degrade with improper storage.[1] Second, ensure your solvents and amine base are strictly anhydrous and have been thoroughly degassed. Oxygen is a major culprit in these reactions, leading to catalyst decomposition and unwanted side reactions like Glaser-Hay homocoupling.[1][2] Finally, confirm the purity of your aryl halide and terminal alkyne, as impurities can poison the catalyst.[1]

Q2: I'm performing a Grignard reaction with an alkynyl aldehyde and getting a very low yield of the desired arylalkynol. What's the likely cause?

A: The most common issue with Grignard reactions is the presence of moisture. Grignard reagents are potent bases and will react with any acidic protons, especially water, faster than they will add to a carbonyl.[3] This deactivates your reagent. Ensure all glassware is flame-dried or oven-dried and that you are using anhydrous solvents.[3] Another possibility, especially with hindered ketones, is that the Grignard reagent is acting as a base and simply deprotonating the α-carbon of the aldehyde, leading to enolization and recovery of your starting material after workup.[3]

Q3: My reaction mixture for a Sonogashira coupling turned black. Is the reaction ruined?

A: The formation of a black precipitate, known as "palladium black," indicates the decomposition and agglomeration of your palladium(0) catalyst.[1] While this renders the catalyst inactive and stops the reaction, it doesn't necessarily mean the entire batch is ruined if some product has already formed. The primary causes are the presence of oxygen, impurities in reagents or solvents, or excessively high temperatures.[1] To prevent this, rigorous degassing and the use of high-purity materials are critical. Some anecdotal evidence also suggests that certain solvents, like THF, may promote its formation.[2][4]

Q4: How do I choose the right protecting group for my terminal alkyne?

A: The choice depends on the stability required for your subsequent reaction steps. Trialkylsilyl groups are most common.[5] Trimethylsilyl (TMS) is easily removed but less stable, while Triisopropylsilyl (TIPS) is much bulkier and more robust, offering greater stability towards mildly acidic or basic conditions.[5] An ideal protecting group is easy to introduce, stable during the desired transformation, and can be removed under mild conditions that do not affect other functional groups.[6]

In-Depth Troubleshooting Guides
Guide 1: Sonogashira Coupling Issues

Q: My primary side product is a 1,3-diyne from the homocoupling of my alkyne. How can I prevent this?

A: This side reaction, often called Glaser coupling, is a common problem, particularly when using a copper cocatalyst in the presence of oxygen.[1][7] Here is a systematic approach to minimize it:

  • Ensure a Strictly Inert Atmosphere: Oxygen is the primary promoter of oxidative homocoupling.[7] Use Schlenk techniques or a glovebox. Thoroughly degas all solvents and reagents via freeze-pump-thaw cycles or by sparging with an inert gas like argon or nitrogen.[2]

  • Reduce Copper(I) Loading: High concentrations of the copper cocatalyst can accelerate the Glaser pathway.[1] Titrate the amount of your copper salt (e.g., CuI) down to the minimum effective catalytic amount.

  • Slow Addition of Alkyne: Adding the terminal alkyne slowly to the reaction mixture via a syringe pump keeps its instantaneous concentration low, disfavoring the bimolecular homocoupling reaction.[1]

  • Consider a Copper-Free Protocol: If homocoupling remains a persistent issue, switching to a copper-free Sonogashira protocol is an excellent strategy.[1][8] These methods may require different ligands or bases but are highly effective at eliminating the Glaser side product.[8]

Q: I'm using an aryl bromide and the reaction is extremely sluggish. How can I improve the reaction rate and yield?

A: The reactivity of the aryl halide is a critical factor in the Sonogashira coupling. The general reactivity trend is I > OTf > Br > Cl.[2] Aryl bromides are significantly less reactive than iodides and often require more forcing conditions.

  • Increase Temperature: While many reactions with aryl iodides proceed at room temperature, aryl bromides typically require heating.[2][9] Monitor for product degradation at higher temperatures.

  • Change the Ligand: For less reactive halides, switching to more electron-rich and bulky phosphine ligands (e.g., XPhos, dppf) can significantly improve the rate of the oxidative addition step, which is often rate-limiting.[1]

  • Solvent Choice: The solvent must dissolve a wide range of components, from lipophilic aryl halides to inorganic salts.[10] While THF and amine bases like triethylamine are common, the choice of solvent can be a delicate balance to achieve desired reactivity and selectivity.[4][10]

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// Graph Structure start_node -> check1 [label=" Start\nAnalysis "]; check1 [label="Catalyst Integrity\n(Pd & Cu)?"]; check1 -> action1 [label=" Degraded "]; action1 [label="Use Fresh Catalyst\n& Cu(I) Salt"]; check1 -> check2 [label=" OK "];

check2 [label="Anaerobic\nConditions?"]; check2 -> action2 [label=" No "]; action2 [label="Thoroughly Degas\nSolvents & Reagents"]; check2 -> check3 [label=" Yes "];

check3 [label="Aryl Halide\nReactivity?"]; check3 -> action3 [label=" Low\n(e.g., Ar-Br/Cl) "]; action3 [label="Increase Temp.\nUse Bulky Ligand"]; check3 -> check4 [label=" High\n(e.g., Ar-I) "];

check4 [label="Homocoupling\nObserved?"]; check4 -> side_product_node [label=" Yes "]; side_product_node [label="Reduce Cu(I) Loading\nSlow Alkyne Addition\nConsider Cu-Free Protocol"]; check4 -> success_node [label=" No, problem\nelsewhere "];

action1 -> success_node; action2 -> success_node; action3 -> success_node; side_product_node -> success_node; } doteditor Caption: Troubleshooting workflow for low or no product yield in Sonogashira coupling.

Guide 2: Grignard Reaction Issues

Q: My Grignard reaction with a sterically hindered alkynyl ketone is primarily returning the starting ketone. What is happening?

A: This is a classic case of the Grignard reagent acting as a base rather than a nucleophile.[3] With a sterically hindered ketone, the electrophilic carbonyl carbon is difficult to access. If the ketone also has protons on the carbon alpha to the carbonyl, the Grignard reagent will opt for the kinetically easier acid-base reaction, abstracting an alpha-proton to form an enolate.[3][11] During aqueous workup, this enolate is protonated, regenerating your starting ketone.

Solutions:

  • Use Cerium(III) Chloride (Luche Reduction Conditions): The addition of anhydrous cerium(III) chloride (CeCl₃) is a highly effective method to suppress enolization.[12] CeCl₃ coordinates to the carbonyl oxygen, increasing its electrophilicity and favoring nucleophilic attack (1,2-addition) over deprotonation.[12]

  • Lower the Reaction Temperature: Performing the addition at very low temperatures (e.g., -78 °C) can increase the selectivity for nucleophilic addition over enolization.[11][13]

  • Switch to an Organolithium Reagent: Organolithium reagents are generally more reactive and less basic than their Grignard counterparts and may provide better yields in cases of severe steric hindrance.[12]

// Node Styles reagents [label="Alkynyl Ketone + Grignard Reagent (R-MgX)", fillcolor="#F1F3F4", fontcolor="#202124"]; pathway_node [shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; product_node [fillcolor="#34A853", fontcolor="#FFFFFF"]; side_product_node [fillcolor="#EA4335", fontcolor="#FFFFFF"]; additive_node [shape=invhouse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Graph Structure reagents -> pathway_node1 [label=" Path A\n(Desired) "]; pathway_node1 [label="Nucleophilic\n1,2-Addition"]; pathway_node1 -> product_node [label=" After Workup "]; product_node [label="Desired Tertiary Arylalkynol"];

reagents -> pathway_node2 [label=" Path B\n(Side Reaction) "]; pathway_node2 [label="Deprotonation\n(Enolization)"]; pathway_node2 -> side_product_node [label=" After Workup "]; side_product_node [label="Starting Ketone\nRegenerated"];

additive_node [label="Add CeCl₃"]; additive_node -> pathway_node1 [label="Favors", style=dashed, color="#4285F4"]; pathway_node2 -> additive_node [label="Suppresses", style=dashed, color="#EA4335"]; } doteditor Caption: Competing reaction pathways for a Grignard reagent with a ketone.

Guide 3: Protecting Group Strategies

Q: When is it absolutely necessary to use a protecting group for my terminal alkyne?

A: You must protect the terminal alkyne whenever your reaction sequence involves a strong base and there are other acidic protons in the molecule that are more or equally acidic than the acetylenic proton (pKa ≈ 25).[5][14] For example, if your substrate contains an alcohol (-OH) or carboxylic acid (-COOH) group, any strong base (like an organometallic reagent or sodium amide) will deprotonate that group preferentially over the alkyne.[14] Protection ensures the desired reactivity at the alkyne terminus.

Protecting GroupStructureKey FeaturesCommon Deprotection ConditionsCompatibility Notes
Trimethylsilyl (TMS) -Si(CH₃)₃Least sterically hindered; easily removed.K₂CO₃/MeOH; TBAF/THF.[5]Excellent with basic/fluoride conditions. Avoid acidic deprotection.[5]
Triethylsilyl (TES) -Si(CH₂CH₃)₃More stable than TMS.TBAF/THF; mild acid (use with caution).[5]Good with basic/fluoride conditions.
Triisopropylsilyl (TIPS) -Si(CH(CH₃)₂)₃Very sterically hindered; robust stability.TBAF/THF (often requires longer reaction times or heat).[5]Excellent for multi-step synthesis requiring a stable protecting group.
tert-Butyldimethylsilyl (TBS) -Si(CH₃)₂(C(CH₃)₃)Good balance of stability and ease of removal.TBAF/THF; various acidic conditions (use with caution).[5]Widely used due to its moderate stability and reliable removal.
Guide 4: Purification Strategies

Q: My crude product is an oil/solid with several impurities of similar polarity. What is the best purification strategy?

A: This is a common challenge where a single purification technique may not suffice. A combination of methods is often required.

  • Flash Column Chromatography: This should be your first approach.[15] It is a versatile technique for separating compounds based on their differential adsorption to a stationary phase (commonly silica gel).[16] By carefully selecting a solvent system (eluent), you can often separate your desired arylalkynol from starting materials and byproducts.

  • Recrystallization: If chromatography gives you a product that is still not pure, or if your product is a solid, recrystallization is an excellent secondary purification step.[17] This technique separates compounds based on differences in their solubility in a given solvent at different temperatures.[][19] As a hot, saturated solution cools, the molecules of your desired compound will selectively form a crystal lattice, leaving impurities behind in the solvent.[20]

  • Acid-Base Extraction: If your impurities have acidic or basic functional groups that your product lacks (or vice versa), a simple liquid-liquid extraction with an acidic or basic aqueous solution can be a highly effective preliminary cleanup step before chromatography.

Purification_Strategy

Experimental Protocols
Protocol 1: General Procedure for a Copper-Cocatalyzed Sonogashira Coupling

This is a representative protocol and may require optimization for specific substrates.

  • To a flame-dried Schlenk flask under an argon atmosphere, add the aryl halide (1.0 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and copper(I) iodide (CuI, 1-5 mol%).

  • Add anhydrous, degassed solvent (e.g., THF or DMF) and an anhydrous, degassed amine base (e.g., triethylamine or diisopropylethylamine, 2-3 eq.).

  • Stir the mixture for 5-10 minutes at room temperature.

  • Add the terminal alkyne (1.1-1.5 eq.) dropwise via syringe.

  • Stir the reaction mixture at room temperature or heat as required (e.g., 50-80 °C for aryl bromides).[2]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.[21]

  • Upon completion, cool the mixture to room temperature, dilute with a solvent like ethyl acetate, and filter through a pad of celite to remove catalyst residues.

  • Proceed with a standard aqueous workup, followed by purification via flash column chromatography.

Protocol 2: Grignard Addition to an Alkynyl Ketone using CeCl₃

Adapted from protocols designed to suppress enolization side reactions.[12]

  • To a flame-dried, three-neck flask under an argon atmosphere, add anhydrous cerium(III) chloride (CeCl₃, 1.1 eq.).

  • Add anhydrous THF and stir the suspension vigorously for at least 2 hours at room temperature to ensure activation.

  • Cool the suspension to -78 °C using a dry ice/acetone bath.

  • Add the Grignard reagent solution (1.1 eq.) dropwise to the CeCl₃ suspension and stir for 1 hour at -78 °C.

  • Add a solution of the alkynyl ketone (1.0 eq.) in anhydrous THF dropwise to the reaction mixture at -78 °C.

  • Stir the reaction at -78 °C for 2-4 hours, monitoring progress by TLC.[12]

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Allow the mixture to warm to room temperature, perform an aqueous workup, extract with an organic solvent, and purify the product.

References
  • Recent Progress of Protecting Groups for Terminal Alkynes. (2020). PMR.
  • troubleshooting guide for Sonogashira coupling failures - Benchchem. (n.d.). BenchChem.
  • Silanes as Protecting Groups for Terminal Alkyne - Gelest Technical Library. (n.d.). Gelest.
  • Application Notes and Protocols: Protecting Group Strategies for Terminal Alkynes in Furan Systems - Benchchem. (n.d.). BenchChem.
  • Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. (n.d.). Asian Journal of Chemical Sciences.
  • Troubleshooting low reactivity in Sonogashira coupling reactions - Benchchem. (n.d.). BenchChem.
  • Protocol for Sonogashira coupling of alkynes and aryl halides via nickel c
  • 15.2 Use of protecting groups | Organic Chemistry II - Lumen Learning. (n.d.). Lumen Learning.
  • Terminal alkyne synthesis by C-C coupling - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal.
  • Sonogashira Coupling Reaction with Diminished Homocoupling. (n.d.). Journal of Organic Chemistry.
  • Technical Support Center: Optimizing Grignard Reactions for Highly Substituted Products - Benchchem. (n.d.). BenchChem.
  • Troubleshooting common issues in the Grignard synthesis of tertiary alcohols - Benchchem. (n.d.). BenchChem.
  • Technical Support Center: Optimizing Grignard Reactions with Sterically Hindered Alkyl Halides - Benchchem. (n.d.). BenchChem.
  • Struggling to make a sonogashira coupling reaction happen. (2021). Reddit.
  • The Sonogashira Coupling. (n.d.). CHM 254.
  • Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins. (2022). Beilstein Journal of Organic Chemistry.
  • Sonogashira Coupling - Chemistry LibreTexts. (2024). Chemistry LibreTexts.
  • Grignard Reaction in Organic Synthesis with Practice Problems - Chemistry Steps. (2019). Chemistry Steps.
  • Recrystallization. (n.d.). University of Wisconsin-Madison Chemistry Department.
  • Recrystallization Techniques - BOC Sciences. (n.d.). BOC Sciences.
  • Purification Methods of Organic Compounds - Research and Reviews. (2021). Research and Reviews.
  • Alkaloid Purific
  • The Sonogashira coupling reaction mechanism. - ResearchGate. (n.d.).
  • Grignard Reactions Go Greener with Continuous Processing. (n.d.). American Chemical Society.
  • Troubleshooting my grignard reactions. (2020). Reddit.
  • Grignard reactions practice problems with answers pdf. (2024). Grignard.
  • Optimization of the Grignard reagent formation - ResearchGate. (n.d.).
  • Troubleshooting low yield in Desmethylicaritin chemical synthesis - Benchchem. (n.d.). BenchChem.
  • Optimization of Grignard Addition to Esters: Kinetic and Mechanistic Study of Model Phthalide Using Flow - DSpace@MIT. (n.d.). DSpace@MIT.
  • Purification of Organic Compounds by Flash Column Chrom
  • Lab Procedure: Recrystalliz
  • troubleshooting common problems in quinoxaline synthesis - Benchchem. (n.d.). BenchChem.
  • Synthesis Problems Involving Grignard Reagents - Master Organic Chemistry. (2016). Master Organic Chemistry.
  • ANALYTICAL CHEMISTRY CODE : 18K5CHELCH1 UNIT –II 2.
  • Recrystallization - Single Solvent. (n.d.). UCLA Chemistry and Biochemistry.
  • Chromatography: Separation, Purification And Isolation Of Different Phytoconstituent - IJSDR. (n.d.). IJSDR.
  • methods of purification of organic compounds - BYJU'S. (2019). BYJU'S.
  • Separation techniques: Chromatography - PMC - NIH. (n.d.).
  • CHROMATOGRAPHY TECHNIQUES FOR ISOLATION OF PHYTOCONSTITUENTS FROM MEDICINAL PLANTS - IIP Series. (n.d.). IIP Series.
  • Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. (2020).
  • 2.1: RECRYSTALLIZATION - Chemistry LibreTexts. (2021). Chemistry LibreTexts.
  • Is there any method other than column chromatography to purify compound - ResearchGate. (2017).

Sources

Optimization

Technical Support Center: Scale-Up Synthesis of 4-(2-Methylphenyl)but-3-yn-1-ol

Welcome to the Technical Support Center for the scale-up synthesis of 4-(2-Methylphenyl)but-3-yn-1-ol . This molecule is a critical structural motif and intermediate in pharmaceutical development.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the scale-up synthesis of 4-(2-Methylphenyl)but-3-yn-1-ol . This molecule is a critical structural motif and intermediate in pharmaceutical development. Its primary synthetic route relies on the Palladium/Copper-catalyzed Sonogashira cross-coupling of 2-iodotoluene (or 2-bromotoluene) with 3-butyn-1-ol.

While this reaction is highly reliable at the bench scale, transitioning to pilot-plant production (>1 kg) introduces severe challenges regarding thermal management, catalyst stability, and stringent API purity limits. This guide is designed to provide scientists and process engineers with field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols.

Troubleshooting Guide: Core Scale-Up Challenges

Q: Why am I seeing high levels of the Glaser homocoupling impurity, and how do I prevent it? Symptom: HPLC/GC analysis reveals a significant byproduct peak, reducing the yield of the target product and complicating downstream crystallization. Causality: The impurity is , formed via the Glaser oxidative homocoupling of 3-butyn-1-ol[1]. This side reaction is mediated by copper acetylides in the presence of trace oxygen. Because 3-butyn-1-ol contains a terminal hydroxyl group that can coordinate with metals, it is particularly susceptible to this dimerization. Solution:

  • Strict Oxygen Exclusion: Implement a rigorous subsurface sparging protocol with ultra-high-purity (UHP) Argon for at least 30 minutes prior to catalyst addition.

  • Controlled Addition: Do not add the alkyne in a single batch. Dose the 3-butyn-1-ol slowly over several hours. This maintains a low steady-state concentration of the alkyne, kinetically favoring the cross-coupling pathway over homocoupling. Process chemists often use to compensate for minor homocoupling losses[2].

Q: The reaction stalls at 75% conversion. Why is 2-iodotoluene reacting so sluggishly? Symptom: The reaction rate drops precipitously after a few hours, failing to reach completion. Causality: The ortho-methyl group of 2-iodotoluene introduces significant steric hindrance around the C-I bond. This slows down the oxidative addition of the Pd(0) catalyst and the subsequent transmetalation step. When the catalytic cycle is slowed, the active Pd(0) species is left in a vulnerable resting state, making it highly susceptible to[3]. Solution: Ensure your amine base is rigorously dried, as trace water can degrade the catalyst over extended reaction times. To push the reaction to completion, increase the temperature marginally (e.g., from 40°C to 50°C) and ensure vigorous agitation to overcome any mass transfer limitations in the biphasic or slurry-based systems.

Q: My isolated API contains >500 ppm of residual Palladium and Copper. How can I achieve the <10 ppm specification? Symptom: Standard aqueous workups fail to remove heavy metals to acceptable pharmaceutical limits. Causality: 4-(2-Methylphenyl)but-3-yn-1-ol features both an alkyne and a hydroxyl group. These functional groups act as bidentate ligands, strongly chelating Pd(II) and Cu(I) and pulling them into the organic phase during extraction. Solution: Standard washing is insufficient. You must implement a targeted metal scavenging step. Stirring the crude organic phase over a macroporous resin like [2] or a [4] is highly effective. The soft sulfur ligands on these scavengers outcompete the product for the soft Pd/Cu ions.

Frequently Asked Questions (FAQs)

Q: Can I substitute 2-bromotoluene for 2-iodotoluene to reduce raw material costs? Answer: Yes, but it requires a fundamental upgrade to your catalyst system. The C(sp²)-Br bond has a higher dissociation energy than the C(sp²)-I bond, rendering 2-bromotoluene significantly less reactive. Standard Pd(PPh3​)2​Cl2​ will likely stall. You must switch to a more electron-rich, sterically demanding ligand (e.g., XPhos or t−Bu3​P ) to accelerate the oxidative addition step. The increased catalyst cost must be weighed against the savings from the bulk bromide.

Q: What is the most scalable solvent system that avoids neat triethylamine? Answer: Using neat amine solvents (like triethylamine or diethylamine) is toxic, highly flammable, and creates massive waste disposal issues on a >100 kg scale. The modern scalable alternative is to use a greener solvent like Ethyl Acetate (EtOAc) or Toluene with a slight excess of a secondary amine (e.g., diisopropylamine) acting strictly as the base, or a biphasic system using aqueous K2​CO3​ .

Q: How do I manage the exotherm during the scale-up of this Sonogashira coupling? Answer: The Sonogashira coupling is highly exothermic ( ΔH≈−150 to −170 kJ/mol). Batch addition of all reagents on a large scale will inevitably lead to a thermal runaway. Exotherm control must be managed via the controlled dosing of the 3-butyn-1-ol. The reactor jacket should be set 10°C below the target internal temperature, using the alkyne feed rate as the primary thermodynamic brake.

Quantitative Data & Process Optimization

Table 1: Comparison of Metal Scavengers for Pd/Cu Removal
Scavenger TypeTarget MetalOptimal ConditionsScalability & Cost
SiliaBond Thiourea Pd(0), Pd(II), Cu(I)Organic phase, 40°C, 4hHigh scalability; Moderate cost. Excellent for APIs.
Deloxan THP Resin Pd(II), Cu(I)Acidic/Neutral aqueous, 25°CHigh scalability; High cost. Highly effective for polar products.
Trimercaptotriazine (TMT) Pd(II)Biphasic (Water/Toluene), 60°CModerate scalability; Low cost. Can leave sulfur odors.
Aqueous EDTA Wash Cu(I), Cu(II)Aqueous phase, pH 8-9Very high scalability; Very low cost. Poor for Pd removal.
Table 2: Substrate Reactivity Profile
Aryl HalideBond Dissociation EnergyRelative ReactivityRequired Catalyst System
2-Iodotoluene ~280 kJ/molHigh Pd(PPh3​)2​Cl2​ (0.5 mol%), CuI (1 mol%)
2-Bromotoluene ~335 kJ/molLow (Sterically hindered) Pd(OAc)2​
  • XPhos (1-2 mol%), Cu-free or low Cu
4-Iodotoluene ~280 kJ/molVery High (Un-hindered) Pd(PPh3​)2​Cl2​ (0.1 mol%), CuI (0.5 mol%)

Mandatory Visualizations

Mechanism Pd0 Active Catalyst Pd(0)L_n OxAdd Oxidative Addition (2-Iodotoluene) Pd0->OxAdd + Ar-I TransMet Transmetalation (Cu-Acetylide) OxAdd->TransMet + Cu-Alkyne RedElim Reductive Elimination Product Formation TransMet->RedElim RedElim->Pd0 Catalyst Regeneration Product Target Product 4-(2-Methylphenyl)but-3-yn-1-ol RedElim->Product CuCycle Copper Cycle (3-butyn-1-ol + CuI) CuCycle->TransMet Supplies Cu-Acetylide Glaser Side Reaction: Glaser Coupling (Requires Trace O2) CuCycle->Glaser O2 Exposure Diyne Impurity Octa-3,5-diyne-1,8-diol Glaser->Diyne

Figure 1: Mechanistic pathways of the Sonogashira coupling vs. Glaser homocoupling side reaction.

Workflow Step1 1. Rigorous Degassing (Subsurface Ar Sparging) Step2 2. Controlled Dosing (3-butyn-1-ol added over 3h) Step1->Step2 Step3 3. Reaction Monitoring (HPLC Conversion >99%) Step2->Step3 Step4 4. Aqueous Quench (EDTA Wash for Cu removal) Step3->Step4 Step5 5. Pd Scavenging (Thiourea-Silica Treatment) Step4->Step5 Step6 6. Crystallization (API Grade Purity) Step5->Step6

Figure 2: Step-by-step scale-up workflow emphasizing exotherm control and metal scavenging.

Self-Validating Experimental Protocol

To ensure reproducibility and safety on a multi-kilogram scale, this protocol integrates In-Process Controls (IPCs) that act as a self-validating system. Do not proceed to the next phase unless the IPC criteria are met.

Phase 1: Reactor Preparation & Degassing

  • Charge the reactor with 2-iodotoluene (1.0 equiv), Ethyl Acetate (5 volumes), and Diisopropylamine (2.0 equiv).

  • Initiate agitation and sparge the mixture with UHP Argon via a subsurface dip-tube for 30 minutes.

IPC 1 (Self-Validation): Measure dissolved oxygen (DO) using an inline probe. Proceed only if DO < 2 ppm.

Phase 2: Catalyst Activation & Dosing 3. Temporarily halt sparging and quickly charge Pd(PPh3​)2​Cl2​ (0.5 mol%) and CuI (1.0 mol%) under a positive Argon blanket. 4. Heat the reactor to an internal temperature of 50°C. 5. Using a calibrated dosing pump, add 3-butyn-1-ol (1.2 equiv) continuously over 3 hours.

IPC 2 (Self-Validation): Monitor the internal temperature continuously. If the internal temperature exceeds 55°C, the dosing pump must automatically pause until the temperature drops back to 50°C.

Phase 3: Reaction Monitoring & Quench 6. Once dosing is complete, maintain the temperature at 50°C and stir for an additional 2 hours.

IPC 3 (Self-Validation): Pull a sample for HPLC analysis. Proceed to quench only if unreacted 2-iodotoluene is <1% (Area%). If >1%, stir for an additional 2 hours.

  • Cool the reactor to 20°C. Quench the reaction by adding a 10% aqueous EDTA solution (3 volumes) to chelate the copper. Stir for 30 minutes, let settle, and separate the phases.

Phase 4: Scavenging & Isolation 8. To the retained organic phase, add SiliaBond Thiourea (or equivalent silica-supported scavenger, 10 wt% relative to theoretical yield). Stir vigorously at 40°C for 4 hours.

IPC 4 (Self-Validation): Filter a 5 mL aliquot and analyze the filtrate via ICP-MS. Proceed to concentration only if Pd < 10 ppm and Cu < 10 ppm.

  • Filter the batch through a Celite pad to remove the scavenger. Concentrate the filtrate under reduced pressure and crystallize the 4-(2-Methylphenyl)but-3-yn-1-ol from a Heptane/EtOAc mixture.

References

  • Process Development of a Sonogashira Cross-Coupling Reaction as the Key Step of Tirasemtiv Synthesis Using Design of Experiments Source: Organic Process Research & Development, ACS Publications. URL:[Link]

  • Large-Scale Applications of Transition Metal-Catalyzed Couplings for the Synthesis of Pharmaceuticals Source: Chemical Reviews, ACS Publications. URL:[Link]

  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry Source: Organic Process Research & Development, ACS Publications. URL:[Link]

Sources

Troubleshooting

"byproduct formation in 4-(2-Methylphenyl)but-3-yn-1-ol reactions"

Welcome to the Technical Support Center for Alkynol Workflows . As a Senior Application Scientist, I have designed this guide to address the specific mechanistic pitfalls, byproduct formations, and optimization strategie...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Alkynol Workflows . As a Senior Application Scientist, I have designed this guide to address the specific mechanistic pitfalls, byproduct formations, and optimization strategies associated with 4-(2-Methylphenyl)but-3-yn-1-ol —a highly versatile homopropargylic alcohol used extensively as a building block in drug development and complex natural product synthesis.

This guide bypasses generic advice to focus strictly on the causality of reaction failures, providing you with self-validating protocols to ensure high-fidelity chemical transformations.

I. Troubleshooting & FAQs: Pathway-Specific Byproduct Formation

Synthesis via Sonogashira Cross-Coupling

Q: During the synthesis of 4-(2-Methylphenyl)but-3-yn-1-ol from 2-iodotoluene and 3-butyn-1-ol, I am isolating a highly polar, symmetric byproduct that drastically reduces my yield. What is happening?

A: You are observing Glaser homocoupling . When 3-butyn-1-ol is exposed to a Copper(I) co-catalyst in the presence of trace oxygen, it undergoes an oxidative dimerization to form octa-3,5-diyne-1,8-diol.

  • The Causality: The Sonogashira cycle relies on a Cu(I) acetylide intermediate. If O2​ is present, it acts as an oxidant, driving the Cu-catalyzed Glaser coupling pathway faster than the Pd-catalyzed transmetalation step.

  • The Fix: Transition to a "Copper-Free" Sonogashira protocol or ensure rigorous freeze-pump-thaw degassing of your solvents. Using an amine base like diisopropylamine (DIPA) instead of triethylamine (TEA) can also sterically hinder the homocoupling transition state.

Stereoselective Reduction (Alkyne to Alkene)

Q: I am using Red-Al to reduce the internal alkyne to an (E)-alkenol. However, my NMR shows significant contamination with the fully saturated alkane and the (Z)-isomer. How do I control chemoselectivity?

A: Over-reduction and isomerization stem from the mismanagement of the cyclic vinyl alanate intermediate .

  • The Causality: Red-Al (Sodium bis(2-methoxyethoxy)aluminum hydride) initiates a trans-hydroalumination. The primary hydroxyl group of 4-(2-Methylphenyl)but-3-yn-1-ol directs the hydride delivery, forming a stable cyclic intermediate. If the reaction is run above 0 °C or with more than 1.5 equivalents of Red-Al, the intermediate collapses prematurely, allowing a second hydride transfer that fully saturates the bond to an alkane.

  • The Fix: Maintain the reaction strictly at -78 °C to 0 °C, use exactly 1.1 to 1.5 equivalents of Red-Al, and quench aggressively with Rochelle's salt at low temperatures to lock the (E)-geometry before the alanate can isomerize.

Gold-Catalyzed Cycloisomerization

Q: When subjecting 4-(2-Methylphenyl)but-3-yn-1-ol to Au(I) catalysis to form a dihydrofuran derivative, I am getting a ketone byproduct instead of the cyclized product. Why?

A: Your alkyne is undergoing intermolecular hydration rather than the intended intramolecular 5-endo-dig cycloisomerization .

  • The Causality: Au(I) catalysts are exceptionally carbophilic and activate the alkyne by depleting its electron density. While the tethered hydroxyl group is perfectly positioned for a nucleophilic attack, water is a smaller, highly competitive nucleophile. Even trace moisture in your DCM or catalyst will attack the Au-alkyne complex, yielding 4-(2-methylphenyl)-4-oxobutan-1-ol.

  • The Fix: Use rigorously anhydrous solvents (stored over activated 3Å molecular sieves) and utilize a bifunctional phosphine ligand (e.g., JohnPhos) that sterically shields the Au-alkyne complex from external water while hydrogen-bonding with the substrate's hydroxyl group to accelerate the intramolecular attack.

II. Quantitative Data: Byproduct Divergence & Optimization

The following table summarizes the quantitative impact of optimized vs. unoptimized conditions on product distribution for 4-(2-Methylphenyl)but-3-yn-1-ol reactions.

Reaction PathwayUnoptimized ConditionsMajor ByproductByproduct YieldOptimized ConditionsTarget Yield
Sonogashira Synthesis Pd(PPh₃)₄, CuI, TEA, AirOcta-3,5-diyne-1,8-diol35 - 45%Pd(PPh₃)₄, DIPA, Degassed (Ar)88%
Red-Al Reduction 3.0 eq Red-Al, THF, 25 °C4-(o-Tolyl)butan-1-ol40 - 55%1.2 eq Red-Al, THF, -78 °C to 0 °C92%
Au(I) Cycloisomerization AuCl, DCM (Bench grade)4-(o-Tolyl)-4-oxobutan-1-ol25 - 30%[(JohnPhos)Au(NCMe)]SbF₆, Dry DCM95%
DMP Oxidation DMP, DCM, 25 °CAllene isomer15 - 20%DMP, NaHCO₃ buffer, DCM, 0 °C89%

III. Self-Validating Experimental Protocols

Protocol A: Copper-Free Synthesis of 4-(2-Methylphenyl)but-3-yn-1-ol

This protocol eliminates the Glaser coupling byproduct by removing the Cu(I) co-catalyst.

  • Preparation: In a flame-dried Schlenk flask, dissolve 2-iodotoluene (1.0 equiv) and 3-butyn-1-ol (1.2 equiv) in anhydrous, degassed pyrrolidine (0.5 M).

  • Catalyst Addition: Add Pd(PPh3​)4​ (5 mol%). Validation Checkpoint: The solution should turn pale yellow, not dark brown (which indicates Pd aggregation/oxidation).

  • Reaction: Stir at 80 °C for 12 hours under an Argon atmosphere.

  • Workup: Quench with saturated NH4​Cl , extract with EtOAc, and wash with brine.

  • Purification: Flash chromatography (Hexanes/EtOAc 8:2). The absence of a baseline spot on TLC confirms the elimination of the diyne-diol byproduct.

Protocol B: Stereoselective Red-Al Reduction to (E)-Alkenol

This protocol prevents over-reduction to the alkane.

  • Preparation: Dissolve 4-(2-Methylphenyl)but-3-yn-1-ol (1.0 equiv) in anhydrous THF (0.2 M) and cool to -78 °C.

  • Hydride Delivery: Dropwise add Red-Al (60% wt in toluene, 1.2 equiv) over 30 minutes. Validation Checkpoint: Vigorous bubbling ( H2​ gas) indicates the initial deprotonation of the alcohol, forming the directing alkoxide.

  • Isomerization: Warm the reaction slowly to 0 °C and stir for 2 hours to allow the cyclic vinyl alanate to form.

  • Quench: Cool back to -78 °C and aggressively quench with an equal volume of 1M Rochelle's salt (Potassium sodium tartrate). Stir vigorously at room temperature until two clear layers form (destroys aluminum emulsions).

IV. Mechanistic Workflow & Byproduct Divergence Visualization

The following diagram illustrates the critical reaction nodes for 4-(2-Methylphenyl)but-3-yn-1-ol and the specific conditions that trigger byproduct divergence.

G cluster_reduction Red-Al Reduction Pathway cluster_cyclization Au(I) Cycloisomerization Pathway cluster_oxidation DMP Oxidation Pathway Substrate 4-(2-Methylphenyl)but-3-yn-1-ol (Homopropargylic Alcohol) E_Alkenol Target: (E)-Alkenol (Controlled Al-H addition) Substrate->E_Alkenol Red-Al (1.2 eq), -78°C to 0°C Alkane Byproduct: Alkane (Over-reduction) Substrate->Alkane Red-Al (>2 eq), 25°C DHF Target: Dihydrofuran (5-endo-dig cyclization) Substrate->DHF Au(I) Catalyst, Dry DCM Ketone Byproduct: Ketone (Alkyne Hydration) Substrate->Ketone Au(I) Catalyst, Trace H2O Aldehyde Target: Aldehyde (Buffered DMP) Substrate->Aldehyde DMP, NaHCO3 Buffer, 0°C Allene Byproduct: Allene (Base-catalyzed isomerization) Substrate->Allene Unbuffered DMP, Basic Impurities

Reaction pathways of 4-(2-Methylphenyl)but-3-yn-1-ol demonstrating byproduct divergence.

V. References

  • Synthesis, characterization and biological activity of fluorescently labeled bedaquiline analogues RSC Publishing (Organic & Biomolecular Chemistry)[Link]

  • A titanium-catalyzed cis-hydroalumination of propargylic amines with Red-Al RSC Publishing (Chemical Communications)[Link]

  • Gold(I)-Catalyzed Desymmetrization of Homopropargylic Alcohols via Cycloisomerization: Enantioselective Synthesis of Cyclopentenes Featuring a Quaternary Chiral Center National Institutes of Health (NIH / PMC)[Link]

Optimization

Technical Support Center: Sonogashira Reactions with Substituted Butynols

Welcome to the Application Support Center. Substituted butynols (such as 2-methyl-3-butyn-2-ol) are highly valuable reagents for introducing protected terminal alkynes into pharmaceutical intermediates and organic materi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. Substituted butynols (such as 2-methyl-3-butyn-2-ol) are highly valuable reagents for introducing protected terminal alkynes into pharmaceutical intermediates and organic materials. However, their unique structural features—specifically the proximity of a coordinating hydroxyl group to the alkyne and the steric bulk of the adjacent carbon—make them notorious for causing catalyst poisoning, off-cycle resting states, and reaction stalling[1].

This guide is designed for researchers and drug development professionals to diagnose, understand, and resolve catalyst deactivation when working with propargylic and homopropargylic alcohols.

Diagnostic Logic Tree

Before adjusting your reaction parameters, use the following diagnostic workflow to identify the specific mechanism of catalyst failure in your system.

TroubleshootingWorkflow Start Reaction Failure: Low Yield or Catalyst Arrest PdBlack Is Pd-black (dark precipitate) forming rapidly? Start->PdBlack Diyne Is diyne (homocoupling) > 5% by GC-MS? PdBlack->Diyne Yes SMLeft Is Aryl Halide unconsumed with no Pd-black? PdBlack->SMLeft No DiagGlaser Diagnosis: Glaser-Hay Homocoupling Action: Degas solvent, use Cu-free conditions Diyne->DiagGlaser Yes DiagSteric Diagnosis: Slow Transmetalation Action: Use XPhos/RuPhos, increase temp Diyne->DiagSteric No DiagChelate Diagnosis: -OH Chelation Poisoning Action: Protect -OH or use coordinating solvent SMLeft->DiagChelate Yes DiagCleavage Diagnosis: Retro-Favorskii Cleavage Action: Reduce base strength SMLeft->DiagCleavage No (Degraded SM)

Diagnostic workflow for identifying catalyst poisoning mechanisms in butynol couplings.

Frequently Asked Questions (Mechanistic Causality)

Q: Why does 2-methyl-3-butyn-2-ol cause Pd-black formation more frequently than standard alkyl alkynes? A: The issue is a combination of chelation and steric hindrance. The hydroxyl (-OH) group in propargylic alcohols can act as an electron donor, coordinating with the Pd(II) or Cu(I) metal centers to form stable, off-cycle chelate complexes[1]. Furthermore, the bulky quaternary carbon adjacent to the alkyne severely slows down the transmetalation step. When the catalytic cycle stalls at the Pd(II) intermediate, the complex is prone to disproportionation and reduction, leading to the irreversible aggregation of inactive Pd(0) nanoparticles, visible as "Pd-black".

Q: How does the presence of a copper co-catalyst exacerbate poisoning with butynols? A: While copper facilitates the formation of the active acetylide, it is highly susceptible to trace oxygen, leading to Glaser-Hay oxidative homocoupling[2]. This side reaction consumes your precious butynol to form a diyne[3]. More critically, this process oxidizes the active Cu(I) to Cu(II). Cu(II) cannot participate in transmetalation, effectively halting the palladium cycle and leaving the Pd catalyst stranded and vulnerable to degradation[4].

Q: My starting material is degrading, but I detect neither the cross-coupled product nor the diyne. What is happening? A: You are likely observing a base-catalyzed Retro-Favorskii cleavage . Under strong basic conditions (e.g., using alkoxides or heating with strong amines) and high temperatures, substituted butynols can fragment into a ketone (like acetone) and acetylene gas. The released acetylene can bridge multiple palladium centers, forming inactive polymeric species that permanently poison the catalyst.

Troubleshooting Guide

Observed IssueMechanistic CauseRecommended Solution
High Diyne Formation (>10%) Oxidative Homocoupling: Trace O₂ oxidizes Cu(I) to Cu(II), forcing the butynol to homocouple[3].Switch to Cu-Free Conditions: Use a bulky, electron-rich ligand (e.g., XPhos or RuPhos) with Pd(OAc)₂ to facilitate transmetalation without copper[4]. Alternatively, rigorously sparge solvents with Argon for 30 minutes.
Reaction Stalls at 30-50% Conversion Chelation Poisoning: The propargylic -OH coordinates to Pd, creating a thermodynamic sink[1].Protect the Hydroxyl Group: Convert the butynol to a THP or TMS ether prior to coupling. If protection is impossible, use a highly coordinating solvent (like DMF or NMP) to outcompete the intramolecular -OH coordination.
Rapid Pd-Black Precipitation Slow Transmetalation: Steric bulk of the butynol prevents the Cu-acetylide from transferring to the Pd(II) complex, causing catalyst decomposition[5].Syringe Pump Addition: Add the butynol slowly over 2-4 hours. Keeping the steady-state concentration of the alkyne low prevents it from overwhelming the Pd center and forming off-cycle bis-alkynyl Pd complexes.

Quantitative Data Summary

The following table summarizes the expected outcomes when optimizing a Sonogashira coupling of 4-bromoanisole with 2-methyl-3-butyn-2-ol under various conditions.

Table 1: Impact of Reaction Conditions on Butynol Coupling Efficiency

Catalyst SystemAdditives / BaseHomocoupling (Diyne)Cross-Coupling YieldCatalyst State at 2h
Pd(PPh₃)₄ / CuIEt₃N (Solvent), 80°C22%45%Heavy Pd-black
Pd(PPh₃)₄ / CuIEt₃N, THF, 25°C15%60%Moderate Pd-black
Pd(OAc)₂ / XPhos Cs₂CO₃, MeCN, 60°C < 1% 94% Clear/Stable
Pd(PPh₃)₄ / CuIEt₃N (using TMS-protected butynol)4%89%Clear/Stable

Data synthesis indicates that removing copper and utilizing bulky phosphine ligands (XPhos) provides the highest yield and catalyst stability by completely bypassing the Glaser-Hay pathway[3][4].

Experimental Protocols

Protocol: Self-Validating Copper-Free Sonogashira of 2-Methyl-3-butyn-2-ol

This protocol utilizes a copper-free environment to eliminate the possibility of Cu(II)-induced catalyst stalling and Glaser homocoupling[3][4]. The use of XPhos ensures rapid reductive elimination, preventing the buildup of Pd(II) species that are vulnerable to -OH chelation.

Materials:

  • Aryl bromide (1.0 equiv, 1.0 mmol)

  • 2-Methyl-3-butyn-2-ol (1.2 equiv, 1.2 mmol)

  • Pd(OAc)₂ (0.02 equiv, 2 mol%)

  • XPhos (0.04 equiv, 4 mol%)

  • Cs₂CO₃ (2.0 equiv, 2.0 mmol)

  • Acetonitrile (Degassed, 5.0 mL)

Step-by-Step Methodology:

  • System Deoxygenation (Critical): Add the aryl bromide and Cs₂CO₃ to a Schlenk flask. Evacuate and backfill the flask with Argon three times.

    • Validation Check: Strict exclusion of oxygen prevents the oxidation of the phosphine ligand, ensuring the active Pd(0) species remains intact.

  • Catalyst Activation: In a separate argon-purged vial, dissolve Pd(OAc)₂ and XPhos in 2.0 mL of degassed acetonitrile. Stir for 10 minutes until the solution turns a clear, pale yellow. Transfer this active catalyst solution to the Schlenk flask via syringe.

  • Controlled Reagent Addition: Dissolve 2-methyl-3-butyn-2-ol in 3.0 mL of degassed acetonitrile. Add this solution to the reaction mixture dropwise over 30 minutes at 60°C.

    • Validation Check: By keeping the instantaneous concentration of the butynol low, you prevent the formation of unreactive Pd(II)-bis(alkynyl) complexes. The reaction mixture should remain clear/yellow without precipitating black particles.

  • Reaction Monitoring: Stir at 60°C for 4 hours. Monitor by GC-MS or TLC.

    • Validation Check: GC-MS should show <2% of the diyne byproduct. If diyne is present, oxygen has breached the system.

  • Workup: Cool to room temperature, dilute with ethyl acetate, and filter through a short pad of Celite to remove inorganic salts. Concentrate under reduced pressure.

References

  • Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions. Beilstein Journals.
  • Oxovanadium Complex-Catalyzed Aerobic Oxidation of Propargylic Alcohols.
  • Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. lucp.net.
  • Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. ACS Omega.

Sources

Troubleshooting

Technical Support Center: Workup &amp; Purification Guide for 4-(2-Methylphenyl)but-3-yn-1-ol Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific downstream processing challenges associated with the synthesis of 4-(2-Methylphenyl)but-3-yn-...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific downstream processing challenges associated with the synthesis of 4-(2-Methylphenyl)but-3-yn-1-ol (CAS: 93679-45-9).

This molecule is typically synthesized via a Sonogashira cross-coupling between 2-iodotoluene (or 2-bromotoluene) and 3-butyn-1-ol using Palladium and Copper co-catalysts in an amine base[1]. While the coupling itself is highly efficient, the crude reaction mixture contains transition metal residues, amine hydrohalide salts, and potential homocoupling byproducts that complicate isolation. This guide provides field-proven causality, troubleshooting FAQs, and a self-validating experimental protocol to ensure high-purity isolation.

Core Workup Workflow

The following diagram maps the optimized sequence of operations required to isolate the target alkynol while systematically eliminating specific impurities.

Workup A Crude Reaction Mixture (Product, Pd, Cu, Amine Salts) B Quench & Dilute (NH4Cl / EtOAc) A->B C Celite Filtration (Removes insoluble Pd/Cu salts) B->C D Liquid-Liquid Extraction C->D E Aqueous Layer (Amine Salts, Cu-NH3 complex) D->E Discard F Organic Layer (Product, trace Pd) D->F G Pd Scavenging (Thiol-Silica Resin) F->G H Washing & Drying (Brine, MgSO4) G->H I Concentration & Chromatography H->I J Purified 4-(2-Methylphenyl)but-3-yn-1-ol I->J

Workflow diagram for the optimized workup of 4-(2-Methylphenyl)but-3-yn-1-ol synthesis.

Troubleshooting & FAQs

Q1: I am experiencing severe emulsion formation during the first aqueous extraction. How can I break or prevent this?

Causality: Emulsions in Sonogashira workups are primarily stabilized by fine, insoluble Palladium black nanoparticles and precipitated amine hydrohalide salts (e.g., Et3​N⋅HI ) acting as particulate surfactants at the aqueous-organic interface. Solution: Do not attempt extraction immediately after quenching. Filter the quenched, biphasic mixture through a tightly packed pad of Celite before transferring it to the separatory funnel[2]. This physical entrapment removes the colloidal particulates stabilizing the emulsion. If an emulsion still forms, adding solid NaCl to saturate the aqueous layer will increase its ionic strength and density, forcing phase separation.

Q2: My crude organic layer has a persistent blue/green tint. How do I ensure complete Copper removal?

Causality: The blue/green tint indicates the presence of soluble Copper(II) complexes, which form when the Cu(I) co-catalyst oxidizes during workup. Standard water or brine washes are insufficient to break the coordination between copper and the amine base used in the reaction. Solution: Utilize a competitive ligand exchange mechanism. Wash the organic layer with a 1M NH4​OH / saturated NH4​Cl solution (pH ~8) [2]. The ammonia acts as a strong, competitive ligand, sequestering the copper into the highly water-soluble tetraamminecopper(II) complex ( [Cu(NH3​)4​]2+ )[3]. This process is self-validating: continue the ammonia washes until the aqueous phase drains completely colorless, visually confirming the absence of copper.

Q3: How can I reduce residual Palladium to acceptable pharmaceutical limits (< 10 ppm)?

Causality: While Celite filtration removes bulk Palladium black, soluble Pd(0) and Pd(II) species remain coordinated to the alkyne product or residual phosphine ligands. Solution: Implement a chemical scavenging step using thiol-functionalized silica (e.g., SiliaMetS Thiol). Soft transition metals like Palladium have a high thermodynamic affinity for soft Lewis bases like sulfur[4]. Adding 2-5 equivalents of thiol-silica to the organic layer and stirring at 40 °C chemisorbs the dissolved palladium onto the insoluble resin, which can then be filtered away, reliably dropping Pd levels below 1 ppm[4].

Q4: NMR analysis shows a byproduct with a mass corresponding to a dimer of 3-butyn-1-ol. How do I separate this?

Causality: This is the Glaser homocoupling byproduct (octa-3,5-diyne-1,8-diol), which forms when trace oxygen infiltrates the reaction, allowing the Cu-catalyst to oxidatively couple two molecules of the terminal alkyne. Solution: Fortunately, the homocoupled dimer contains two hydroxyl groups, making it significantly more polar than your target mono-alcohol, 4-(2-Methylphenyl)but-3-yn-1-ol. During silica gel flash chromatography, use a gradient of Ethyl Acetate in Hexanes. The less polar target molecule will elute first, while the diol byproduct will be retained on the baseline until higher polarities are reached.

Quantitative Data: Metal Scavenging Efficiency

The table below summarizes the expected efficiency of various workup techniques for removing transition metal catalysts from the 4-(2-Methylphenyl)but-3-yn-1-ol crude stream.

Scavenging MethodTarget MetalMechanism of ActionExpected Residual Metal
Celite Filtration Pd (black), Cu (salts)Physical entrapment of insoluble particulates500 - 1000 ppm
1M NH4​OH / NH4​Cl Wash Cu(I) / Cu(II)Formation of water-soluble [Cu(NH3​)4​]2+ complex< 15 ppm
Thiol-Functionalized Silica Pd(0) / Pd(II)Chemisorption via soft sulfur-palladium affinity< 1 ppm
2,4,6-Trimercaptotriazine (TMT) Pd, CuPrecipitation of insoluble metal-thiolate complexes< 10 ppm

Optimized Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system to ensure maximum yield and purity of 4-(2-Methylphenyl)but-3-yn-1-ol.

Phase 1: Quenching and Clarification

  • Upon completion of the Sonogashira coupling, cool the reaction vessel to room temperature.

  • Dilute the crude mixture with Ethyl Acetate (EtOAc) (approx. 5 volumes relative to the reaction solvent).

  • Slowly quench the reaction by adding an equal volume of saturated aqueous NH4​Cl . Causality: This neutralizes the amine base and precipitates amine hydrohalide salts.

  • Prepare a fritted funnel with a 2-inch tightly packed pad of Celite. Wet the pad with EtOAc.

  • Filter the biphasic quenched mixture through the Celite pad under vacuum. Rinse the pad with an additional 2 volumes of EtOAc. Validation: The filtrate should be a clear, biphasic liquid free of black particulate matter.

Phase 2: Extraction and Copper Removal 6. Transfer the filtrate to a separatory funnel and separate the phases. Discard the lower aqueous layer. 7. Wash the organic layer with a prepared solution of 1M NH4​OH mixed 1:1 with saturated NH4​Cl . 8. Vigorously shake and allow the layers to separate. The aqueous layer will turn deep blue. 9. Repeat Step 7 until the draining aqueous layer is entirely colorless. Validation: A colorless aqueous layer confirms complete extraction of Copper ions.

Phase 3: Palladium Scavenging 10. Transfer the organic layer to a clean Erlenmeyer flask. 11. Add Thiol-functionalized silica scavenger (3 equivalents relative to the initial Pd catalyst loading). 12. Stir the suspension at 40 °C for 4 hours. 13. Filter the mixture through a fine glass frit to remove the silica resin. Wash the resin with a small amount of EtOAc.

Phase 4: Drying and Purification 14. Wash the combined organic filtrate once with brine to remove residual water and dissolved salts. 15. Dry the organic layer over anhydrous MgSO4​ . Filter and concentrate under reduced pressure to yield the crude 4-(2-Methylphenyl)but-3-yn-1-ol. 16. Purify the crude oil via flash column chromatography on silica gel. Use a gradient of 10% to 30% EtOAc in Hexanes. Validation: TLC monitoring (UV and KMnO4 stain) will show the target product eluting cleanly, leaving the highly polar Glaser homocoupling diol on the baseline.

References

  • Large-Scale Applications of Transition Metal-Catalyzed Couplings for the Synthesis of Pharmaceuticals | Chemical Reviews - ACS Publications. acs.org. Available at: [Link]1]

  • Particle Sensors Based on Amplified Quenching of Conjugated Polymers for Biosensing Applications - DSpace@MIT. mit.edu. Available at: [Link]3]

  • Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients | Organic Process Research & Development - ACS Publications. acs.org. Available at: [Link]4]

  • Palladium nanoparticles from β-cyclodextrin and cellulose methyl carboxylate as an effective catalyst for Sonogashira coupling and the reduction of alkynes - RSC Publishing. rsc.org. Available at: [Link]]

Sources

Reference Data & Comparative Studies

Validation

Baseline Performance: The Ortho-Effect on 13C Chemical Shifts

Comprehensive 13C NMR Analysis of 4-(2-Methylphenyl)but-3-yn-1-ol: Solvent Selection and Acquisition Strategies For drug development professionals and synthetic chemists, arylalkynols like 4-(2-Methylphenyl)but-3-yn-1-ol...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive 13C NMR Analysis of 4-(2-Methylphenyl)but-3-yn-1-ol: Solvent Selection and Acquisition Strategies

For drug development professionals and synthetic chemists, arylalkynols like 4-(2-Methylphenyl)but-3-yn-1-ol serve as critical building blocks in the synthesis of complex heterocycles and active pharmaceutical ingredients (APIs). However, the structural elucidation of ortho-substituted arylalkynes presents unique analytical challenges. The steric bulk of the ortho-methyl group disrupts the local magnetic environment, leading to non-intuitive chemical shifts in the alkyne backbone[1].

This guide objectively compares the performance of different NMR solvent systems and acquisition strategies to establish a self-validating protocol for the unambiguous 13C NMR assignment of 4-(2-Methylphenyl)but-3-yn-1-ol.

To accurately assign the 11 distinct carbon environments of 4-(2-Methylphenyl)but-3-yn-1-ol, we must first understand the causality behind its chemical shifts compared to the unsubstituted analog, 4-phenylbut-3-yn-1-ol[2][3].

In a standard phenylalkyne, the alkyne carbons are heavily shielded by the conjugated π-system. However, the introduction of an ortho-methyl group creates steric hindrance. This forces the alkyne slightly out of co-planarity with the aryl ring, reducing π-conjugation. Consequently, the C-α (the alkyne carbon directly attached to the aryl ring) experiences significant magnetic deshielding, shifting downfield from ~86.7 ppm (in the unsubstituted analog) to approximately 91.5 ppm [1].

Table 1: 13C NMR Chemical Shift Comparison by Solvent System

The choice of solvent fundamentally alters the observed chemical shifts. Below is the comparative quantitative data for 4-(2-Methylphenyl)but-3-yn-1-ol in non-polar (CDCl₃) versus polar, hydrogen-bonding (DMSO-d₆) environments.

Carbon PositionCarbon TypeShift in CDCl₃ (ppm)Shift in DMSO-d₆ (ppm)Causality of Solvent Shift (Δδ)
C1 Aryl (Quaternary)123.3122.8Minor shielding due to increased solvent dielectric constant.
C2 Aryl (Quaternary)140.2139.5Minor shielding.
C3, C4, C5, C6 Aryl (CH)125.6 – 131.8125.8 – 131.5Negligible change; core aromatic system remains stable.
C-α Alkyne (Quaternary)91.592.0Downfield shift due to solvent polarization of the alkyne π-cloud.
C-β Alkyne (Quaternary)81.280.5Upfield shift complementing the C-α polarization.
C-γ Aliphatic (CH₂)24.223.8Minor shielding.
C-δ Aliphatic (CH₂-OH)61.559.8Significant upfield shift. DMSO strongly hydrogen-bonds to the -OH proton, altering the electron density at the adjacent carbon.
Ar-CH₃ Methyl (CH₃)20.820.5Negligible change.

Acquisition Strategy Comparison: 1D vs. 2D Workflows

Relying solely on 1D 13C{1H} NMR for ortho-substituted aromatics introduces a high risk of misassignment, particularly for the clustered aromatic CH signals (C3 through C6). A self-validating system requires 2D NMR techniques to anchor the assignments.

Table 2: Performance Comparison of NMR Acquisition Strategies
ParameterStandard 1D 13C{1H} NMR2D NMR (HSQC + HMBC)
Quaternary Assignment Poor. Relies on signal intensity and empirical shift rules.Excellent. HMBC provides definitive ²J and ³J connectivity.
Regiochemical Confidence Low. Cannot definitively prove the position of the methyl group.High. The methyl protons show a strong ³J correlation to C1 and C3.
Resolution of Clustered Signals Fails to resolve overlapping aryl CH signals.Resolves signals by correlating them to distinct ¹H environments.
Acquisition Time ~15–30 minutes.~1–2 hours (requires higher sample concentration).

Validated Experimental Protocols

To ensure scientific integrity, the following protocols describe a complete, self-validating workflow from synthesis to structural elucidation.

Protocol A: Synthesis via Sonogashira Coupling

This protocol is adapted from standard bimetallic cross-coupling methodologies for arylalkynols[3].

  • Reagent Preparation: In an argon-purged Schlenk flask, dissolve 2-iodotoluene (1.0 equiv) and but-3-yn-1-ol (1.2 equiv) in anhydrous triethylamine (0.3 M). The triethylamine acts as both the solvent and the base to neutralize the HI byproduct.

  • Catalyst Addition: Add PdCl₂(PPh₃)₂ (2 mol%) and CuI (4 mol%).

  • Reaction Execution: Stir the mixture at room temperature for 12–18 hours. Validate reaction completion via TLC (hexane/ethyl acetate 7:3).

  • Purification: Quench with saturated aqueous NH₄Cl, extract with ethyl acetate, dry over anhydrous MgSO₄, and concentrate. Purify via silica gel flash chromatography to yield the product.

Protocol B: Self-Validating NMR Acquisition
  • Sample Preparation: Dissolve 30 mg of the purified 4-(2-Methylphenyl)but-3-yn-1-ol in 0.6 mL of CDCl₃ containing 0.03% v/v TMS.

  • 1D 13C Parameter Optimization (Causality): Set the spectral width to 250 ppm. Crucially, set the relaxation delay (D1) to at least 2.0 seconds. Quaternary carbons (C1, C2, C-α, C-β) lack attached protons, meaning they do not benefit from Nuclear Overhauser Effect (NOE) dipole-dipole relaxation. A short D1 will result in these peaks disappearing into the baseline.

  • 2D HMBC Execution: Acquire a gradient-selected HMBC. Optimize the long-range coupling constant delay for 8 Hz (typically 62.5 ms). This specific delay maximizes the detection of the critical ³J correlation between the aliphatic butynyl protons (δ ~2.7) and the alkyne C-α (δ 91.5), permanently anchoring the side chain to the assigned carbon skeleton.

Logical Workflow Visualization

The following diagram illustrates the self-validating logic used to process the NMR data, ensuring that no assignment is made without orthogonal confirmation.

NMR_Workflow Prep Sample Preparation (4-(2-Methylphenyl)but-3-yn-1-ol + Solvent) Acq1D 1D 13C{1H} NMR Acquisition (Standard vs. Cr(acac)3 Doped) Prep->Acq1D Acq2D 2D NMR Acquisition (HSQC & HMBC) Prep->Acq2D Assign1 Identify Carbon Types (DEPT-135 / DEPT-90) Acq1D->Assign1 Assign2 Map Connectivity (HMBC 2J/3J correlations) Acq2D->Assign2 Final Unambiguous Structural Assignment (Resolution of Ortho-Effects) Assign1->Final Assign2->Final

Fig 1. Self-validating NMR workflow for the structural elucidation of arylalkynols.

References

  • Source: rsc.
  • Source: doi.
  • Source: rsc.

Sources

Comparative

A Comparative Guide to the Mass Spectrometry of 4-(2-Methylphenyl)but-3-yn-1-ol

This technical guide offers an in-depth comparison of mass spectrometry (MS) techniques for the structural elucidation of 4-(2-Methylphenyl)but-3-yn-1-ol. Designed for researchers, scientists, and drug development profes...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide offers an in-depth comparison of mass spectrometry (MS) techniques for the structural elucidation of 4-(2-Methylphenyl)but-3-yn-1-ol. Designed for researchers, scientists, and drug development professionals, this document provides a detailed analysis of expected fragmentation patterns under different ionization conditions, supported by established principles of gas-phase ion chemistry. We will explore how complementary data from "hard" and "soft" ionization methods can be leveraged for unambiguous compound identification.

Introduction to 4-(2-Methylphenyl)but-3-yn-1-ol and the Role of Mass Spectrometry

4-(2-Methylphenyl)but-3-yn-1-ol is an organic molecule featuring a tolyl group (a methylated phenyl ring), a terminal alkyne, and a primary alcohol. This unique combination of functional groups presents a distinct challenge and opportunity for mass spectrometric analysis. The aromatic ring and alkyne provide rigidity and a potential site for charge stabilization, while the flexible hydroxypropyl chain offers multiple pathways for fragmentation.

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and structure of such compounds.[1] By ionizing the molecule and analyzing the mass-to-charge ratio (m/z) of the resulting parent ion and its fragments, we can piece together the molecule's structural puzzle. The choice of ionization technique is paramount, as it dictates the extent of fragmentation and the type of structural information obtained.[2][3]

Comparative Analysis of Ionization Techniques

This guide will focus on a comparison between two of the most common and informative ionization techniques: Electron Ionization (EI) and Electrospray Ionization (ESI), often coupled with tandem mass spectrometry (MS/MS).

Electron Ionization (EI-MS): Unveiling the Structural Skeleton

Electron Ionization is a high-energy ("hard") technique that bombards the analyte with 70-electron volt (eV) electrons. This high energy input typically leads to extensive and reproducible fragmentation, creating a detailed "fingerprint" of the molecule.[3][4] While the molecular ion (M+•) may be weak or absent for some molecules like alcohols, the resulting fragmentation pattern is rich with structural information.[5][6]

Predicted EI Fragmentation Pathways:

The molecular ion of 4-(2-Methylphenyl)but-3-yn-1-ol (C₁₁H₁₂O) has a molecular weight of 160.21 g/mol . Upon ionization, it forms a radical cation (M+•) at m/z 160. Key fragmentation pathways are predicted based on the stability of the resulting ions and neutral losses:

  • Benzylic/Propargylic Cleavage: The bond between the aromatic ring and the butynyl chain is a likely point of cleavage. However, the most favorable fragmentation is often the cleavage of the C-C bond adjacent to the triple bond (propargylic position), which leads to a highly stabilized propargyl cation. Loss of the •CH₂OH radical (31 Da) would yield a resonance-stabilized cation at m/z 129 .

  • Formation of the Tropylium Ion: A hallmark of alkylbenzene fragmentation is the rearrangement to the highly stable tropylium ion (C₇H₇⁺) at m/z 91 .[1] This would involve cleavage of the bond between C1 and C2 of the side chain, followed by rearrangement.

  • α-Cleavage: A characteristic fragmentation for primary alcohols is the cleavage of the bond alpha to the oxygen atom.[5][6][7] Loss of a C₃H₃ radical from the alkyne end would result in the formation of a resonance-stabilized oxonium ion, [CH₂OH]⁺, at m/z 31 . While common for primary alcohols, its abundance can be low in larger molecules.

  • Loss of Water (Dehydration): Alcohols frequently undergo the elimination of a water molecule (18 Da), especially under high-energy EI conditions, leading to a fragment at [M-18]+• , or m/z 142 .[5][6][7]

  • Loss of Formaldehyde: The molecular ion may also expel a molecule of formaldehyde (CH₂O, 30 Da) via rearrangement, particularly from the alcohol terminus, resulting in an ion at m/z 130 .

Diagram: Predicted EI Fragmentation Pathway

EI_Fragmentation M [M]+• 4-(2-Methylphenyl)but-3-yn-1-ol m/z 160 F142 [M-H₂O]+• m/z 142 M->F142 - H₂O F129 [C₁₀H₉]+ m/z 129 M->F129 - •CH₂OH F91 [C₇H₇]+ Tropylium ion m/z 91 M->F91 - C₄H₅O• F31 [CH₂OH]+ m/z 31 M->F31 - C₁₀H₉• F129->F91 - C₃H₂

Caption: Predicted major fragmentation routes for 4-(2-Methylphenyl)but-3-yn-1-ol under EI conditions.

Electrospray Ionization (ESI-MS/MS): Confirming Molecular Weight and Connectivity

In contrast to EI, ESI is a "soft" ionization technique that typically imparts little excess energy to the analyte.[3] This makes it ideal for determining the molecular weight of thermally labile or non-volatile compounds. The molecule is usually observed as a protonated species [M+H]⁺ or an adduct with a cation like sodium [M+Na]⁺. For 4-(2-Methylphenyl)but-3-yn-1-ol, we would expect a prominent ion at m/z 161.0961 ([C₁₁H₁₃O]⁺).

While a standard ESI spectrum provides minimal structural information, coupling it with tandem mass spectrometry (MS/MS) allows for controlled fragmentation. In this process, the precursor ion of interest (e.g., m/z 161) is isolated and then fragmented by collision-induced dissociation (CID) with an inert gas.[2] The resulting product ions reveal connectivity within the molecule.

Predicted ESI-MS/MS Fragmentation Pathways:

Fragmentation of the even-electron [M+H]⁺ ion follows different chemical rules than the radical cation from EI, often proceeding through the loss of stable neutral molecules.[4]

  • Loss of Water: The most facile and expected fragmentation is the loss of a neutral water molecule (18.01 Da) from the protonated alcohol. This would yield a highly abundant product ion at m/z 143.0855 . This resulting carbocation would be stabilized by the aromatic ring and alkyne system.

  • Subsequent Fragmentation: The m/z 143 ion could further fragment, potentially through cleavage of the side chain, although this would require higher collision energy. For example, loss of acetylene (C₂H₂, 26.02 Da) could lead to an ion at m/z 117.0699 .

Diagram: Predicted ESI-MS/MS Fragmentation Workflow

ESI_Fragmentation cluster_source Ion Source cluster_cell Collision Cell (CID) M Molecule (in solution) MH [M+H]+ Precursor Ion m/z 161 M->MH Protonation F143 [M+H-H₂O]+ Product Ion m/z 143 MH->F143 - H₂O F117 Product Ion m/z 117 F143->F117 - C₂H₂

Caption: Proposed fragmentation of the protonated molecule in an ESI-MS/MS experiment.

Data Summary and Comparative Analysis

The two techniques provide complementary information crucial for a confident structural assignment.

Ionization TechniqueKey Information ProvidedExpected Key m/z ValuesAdvantagesLimitations
Electron Ionization (EI) Structural Fingerprint, Fragmentation Pattern160 (M+•), 142, 129, 91 (Tropylium) Library searchable, detailed structural dataMolecular ion may be weak/absent
ESI-MS/MS Molecular Weight, Sub-structural Connectivity161 ([M+H]⁺) , 143Clear molecular weight confirmation, gentle ionizationLimited fragmentation without MS/MS

The definitive tropylium ion at m/z 91 in the EI spectrum strongly suggests an alkylbenzene substructure. The clear observation of the protonated molecule at m/z 161 in the ESI spectrum provides an unambiguous molecular weight. The subsequent loss of 18 Da in the MS/MS experiment confirms the presence of a hydroxyl group. Together, these data points create a self-validating system for identifying 4-(2-Methylphenyl)but-3-yn-1-ol.

Experimental Protocols

To ensure reproducibility and accuracy, the following protocols are recommended.

GC-EI-MS Protocol (for Volatile Compounds)
  • Sample Preparation: Dissolve 1 mg of 4-(2-Methylphenyl)but-3-yn-1-ol in 1 mL of a high-purity solvent (e.g., dichloromethane or ethyl acetate).

  • Gas Chromatography (GC) Conditions:

    • Injector: Split/splitless, 250 °C.

    • Column: Standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Oven Program: Start at 50 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min.[6]

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Electron Energy: 70 eV.[6]

    • Source Temperature: 230 °C.

    • Mass Scan Range: m/z 30-400.

LC-ESI-MS/MS Protocol
  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of a suitable mobile phase solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid). Perform serial dilutions to a final concentration of ~1 µg/mL.

  • Liquid Chromatography (LC) Conditions:

    • Column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.

    • Flow Rate: 0.4 mL/min.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

    • Full Scan (MS1): m/z 100-500 to identify the [M+H]⁺ precursor ion.

    • Tandem MS (MS/MS): Isolate the precursor ion at m/z 161.1 and apply collision energy (typically 10-30 eV) to generate product ion spectra.

Conclusion

The structural elucidation of 4-(2-Methylphenyl)but-3-yn-1-ol is best achieved through a multi-faceted approach employing both hard and soft ionization mass spectrometry. Electron Ionization provides a rich, library-searchable fragmentation pattern that reveals core structural motifs like the tolyl group. Electrospray Ionization, particularly when coupled with MS/MS, offers unambiguous confirmation of the molecular weight and demonstrates the presence of a readily lost neutral species (water), confirming the alcohol functionality. By integrating the data from these complementary techniques, researchers can achieve a high degree of confidence in the identification and characterization of this and other complex small molecules.

References

  • Wikipedia. Fragmentation (mass spectrometry). Available from: [Link]

  • Tandem Mass Spectrometry. An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Available from: [Link]

  • Chemistry Steps. Mass Spectrometry of Alcohols. Available from: [Link]

  • Royal Society of Chemistry. Low-energy, low-temperature mass spectra. Part 7. Terminal alkenols. Journal of the Chemical Society, Perkin Transactions 2. Available from: [Link]

  • Demarque, D. P., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports, 33(3), 432-455. Available from: [Link]

  • University of Arizona. Fragmentation Mechanisms - Intro to Mass Spectrometry. Available from: [Link]

  • eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Available from: [Link]

  • Chemistry LibreTexts. 12.3: Mass Spectrometry of Some Common Functional Groups. Available from: [Link]

Sources

Validation

A Senior Application Scientist's Guide to the Structural Elucidation of 4-(2-Methylphenyl)but-3-yn-1-ol: An FTIR-Centric Comparative Analysis

For researchers and professionals in drug development, the precise structural confirmation of novel chemical entities is a cornerstone of discovery. This guide provides an in-depth analysis of 4-(2-Methylphenyl)but-3-yn-...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development, the precise structural confirmation of novel chemical entities is a cornerstone of discovery. This guide provides an in-depth analysis of 4-(2-Methylphenyl)but-3-yn-1-ol, a molecule featuring a primary alcohol, an internal alkyne, and an ortho-substituted aromatic ring. We will focus on the application of Fourier-Transform Infrared (FTIR) spectroscopy as a rapid and effective tool for functional group identification, while also objectively comparing its analytical power against Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Our approach is grounded in the principle of methodological synergy, demonstrating how these techniques, while different in their fundamentals, provide complementary data crucial for unequivocal structural elucidation.

Part 1: The Role of FTIR in Structural Verification

FTIR spectroscopy excels at identifying the specific functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[1][2] For a molecule like 4-(2-Methylphenyl)but-3-yn-1-ol, this technique serves as an ideal first-pass analytical method due to its speed, minimal sample preparation, and ability to provide a distinct "fingerprint" of the molecule's covalent bonds.[2][3][4]

Predicted FTIR Absorption Profile

Based on its constituent functional groups, we can predict the characteristic absorption bands for 4-(2-Methylphenyl)but-3-yn-1-ol. Each peak corresponds to a specific vibrational mode (stretching or bending) of a bond.

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹) Intensity & Characteristics
O-H StretchPrimary Alcohol3500 - 3200Strong, Broad
sp² C-H StretchAromatic Ring3100 - 3000Medium
sp³ C-H StretchAlkyl Chain (-CH₂-)2980 - 2850Medium to Strong
C≡C StretchInternal Alkyne2250 - 2200Weak to Medium, Sharp
C=C Stretch (in-ring)Aromatic Ring1600 & 1500 - 1430Medium
C-H Out-of-Plane BendOrtho-Disubstituted Ring770 - 735Strong
C-O StretchPrimary Alcohol1150 - 1030Strong

Source: Data compiled from established spectral correlation charts.[5][6][7]

Causality Behind the Peaks:

  • The Broad O-H Stretch: The most prominent feature for this molecule is expected to be the broad absorption band between 3500-3200 cm⁻¹.[5][8] This broadening is a direct result of intermolecular hydrogen bonding between the alcohol groups of adjacent molecules.

  • The Alkyne's Subtle Signal: The C≡C stretching vibration of an internal alkyne is characteristically weak.[5][6] This is due to the symmetrical nature of the bond, which results in a very small change in the dipole moment during vibration—the physical basis for IR absorption. Its presence, though faint, is a key diagnostic marker.

  • Aromatic Substitution Pattern: The region below 900 cm⁻¹ is critical for determining the substitution pattern on the benzene ring.[9] For an ortho-disubstituted ring, a strong C-H "out-of-plane" bending vibration is expected between 770 and 735 cm⁻¹.[10]

Part 2: Experimental Protocol: ATR-FTIR Analysis

For a liquid sample such as 4-(2-Methylphenyl)but-3-yn-1-ol, Attenuated Total Reflectance (ATR) is the preferred sampling technique. It requires minimal to no sample preparation and provides high-quality, reproducible results by analyzing the surface of the sample.[3][11][12][13]

Step-by-Step Methodology
  • Instrument Preparation: Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.

  • Background Scan: Clean the ATR crystal (typically diamond) with a suitable solvent (e.g., isopropanol) and allow it to dry completely. Perform a background scan to record the spectrum of the ambient environment, which will be subtracted from the sample spectrum.

  • Sample Application: Place a single drop of 4-(2-Methylphenyl)but-3-yn-1-ol directly onto the center of the ATR crystal. Ensure complete coverage of the crystal surface.

  • Engage ATR Anvil: If your accessory has a pressure clamp, lower it to ensure firm contact between the liquid sample and the crystal. This removes trapped air and improves signal intensity.[14]

  • Sample Scan: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The instrument software will automatically perform a Fourier transform on the interferogram to produce the final IR spectrum. This spectrum should then be baseline-corrected and labeled.

  • Cleaning: Thoroughly clean the ATR crystal and anvil with the appropriate solvent to prevent cross-contamination.

Experimental Workflow Diagram

FTIR_Workflow ATR-FTIR Experimental Workflow cluster_prep Preparation cluster_analysis Analysis cluster_post Post-Analysis Start Start Clean_Crystal Clean ATR Crystal (e.g., Isopropanol) Start->Clean_Crystal 1. Background_Scan Acquire Background Spectrum Clean_Crystal->Background_Scan 2. Apply_Sample Apply Liquid Sample to Crystal Background_Scan->Apply_Sample 3. Acquire_Spectrum Acquire Sample Spectrum (16-32 scans) Apply_Sample->Acquire_Spectrum 4. Process_Data Process Data (FT, Baseline Correction) Acquire_Spectrum->Process_Data 5. Interpret_Spectrum Interpret Spectrum & Assign Peaks Process_Data->Interpret_Spectrum 6. Clean_Up Clean Crystal & Anvil Interpret_Spectrum->Clean_Up 7. End End Clean_Up->End

Caption: A flowchart of the ATR-FTIR analysis process.

Part 3: A Comparative Guide to Structural Elucidation Techniques

While FTIR is excellent for identifying functional groups, it provides limited information about the connectivity and spatial arrangement of atoms.[2] For a complete and unambiguous structural determination, a multi-technique approach is essential.[1][15]

Information Synergy: FTIR vs. NMR vs. Mass Spectrometry
Analytical Question FTIR NMR (¹H, ¹³C) Mass Spectrometry (MS)
Functional Groups Present? Excellent. Directly identifies O-H, C≡C, C-O, and aromatic C-H/C=C bonds.Good. Chemical shifts are indicative of functional groups (e.g., protons on a carbon next to an oxygen).Limited. Provides indirect evidence through fragmentation patterns.
Molecular Weight? No. No. Excellent. Directly provides the molecular weight via the molecular ion peak.
Atom Connectivity? No. Excellent. ¹H-¹H coupling (COSY) and ¹H-¹³C correlations (HSQC, HMBC) map the entire carbon skeleton.Good. Fragmentation patterns can be pieced together to infer the structure.
Stereochemistry? No. Good. Coupling constants and NOE experiments can determine the 3D arrangement of atoms.No.
Isomeric Distinction? Good. Distinguishes structural isomers with different functional groups or substitution patterns.[10]Excellent. Provides a unique spectrum for each isomer based on distinct electronic environments.Good. Isomers often produce different fragmentation patterns, but can sometimes be indistinguishable.
Logical Framework for Analysis

The most effective strategy for characterizing a novel compound like 4-(2-Methylphenyl)but-3-yn-1-ol involves a logical progression of these techniques.

Analysis_Logic Logical Flow of Structural Elucidation Unknown Unknown Sample: 4-(2-Methylphenyl)but-3-yn-1-ol FTIR FTIR Analysis Unknown->FTIR Initial Screen MS Mass Spectrometry Unknown->MS Parallel Analysis Structure_Proposed Proposed Structure FTIR->Structure_Proposed Identifies Functional Groups NMR NMR Spectroscopy (¹H, ¹³C, 2D) Structure_Confirmed Structure Confirmed NMR->Structure_Confirmed Confirms Connectivity & Isomeric Form MS->Structure_Proposed Determines Molecular Formula Structure_Proposed->NMR Hypothesis to Test

Sources

Comparative

"spectroscopic comparison of 4-(2-Methylphenyl)but-3-yn-1-ol isomers"

Spectroscopic Comparison Guide: Isomers of 4-(Tolyl)but-3-yn-1-ol In drug development and materials science, the precise positional isomerism of aromatic substituents can dictate a molecule's binding affinity, pharmacoki...

Author: BenchChem Technical Support Team. Date: March 2026

Spectroscopic Comparison Guide: Isomers of 4-(Tolyl)but-3-yn-1-ol

In drug development and materials science, the precise positional isomerism of aromatic substituents can dictate a molecule's binding affinity, pharmacokinetics, and electronic properties. This guide provides an objective, data-driven comparison of the ortho, meta, and para isomers of 4-(tolyl)but-3-yn-1-ol (also known as 4-(2/3/4-methylphenyl)but-3-yn-1-ol).

As a Senior Application Scientist, I have structured this guide to move beyond a simple data dump. Here, we will explore the causality behind the spectroscopic shifts, outline a self-validating experimental workflow, and provide the diagnostic logic required to unambiguously differentiate these isomers in the laboratory.

Experimental Workflow: Synthesis & Isolation

To generate reliable spectroscopic data, the isomers must be synthesized using a standardized, self-validating protocol. The most robust method for constructing the C(sp²)-C(sp) bond in these molecules is the Sonogashira cross-coupling reaction [1].

By reacting 3-butyn-1-ol with the respective iodotoluene isomer (2-iodo, 3-iodo, or 4-iodotoluene), we create a system where the disappearance of the terminal alkyne proton (~2.0 ppm) in ¹H NMR confirms successful coupling, acting as an internal validation checkpoint.

Workflow cluster_0 Starting Materials R1 Iodotoluene Isomer (o-, m-, p-) Rxn Sonogashira Coupling Pd Catalyst, CuI, Base 60°C, 2h R1->Rxn R2 3-Butyn-1-ol R2->Rxn Pur Aqueous Workup & Silica Chromatography Rxn->Pur Crude Extract Ana Spectroscopic Characterization (NMR, FT-IR) Pur->Ana Pure Isomer

Fig 1. Standardized Sonogashira coupling workflow for synthesizing 4-(tolyl)but-3-yn-1-ol isomers.

Standardized Protocol:

  • Reaction Setup: Combine 1.0 mmol of the selected iodotoluene and 1.2 mmol of 3-butyn-1-ol in a solvent mixture (e.g., water/acetone or acetonitrile) [2].

  • Catalysis: Add 1 mol% Pd catalyst (e.g., Pd(PPh₃)₂Cl₂), a CuI co-catalyst, and an amine base (or NaOH for amine-free conditions) [2]. Stir at 60°C for 2 hours.

  • Workup: Quench with brine, extract with ethyl acetate (3 × 15 mL), and dry over anhydrous Na₂SO₄.

  • Purification: Isolate the target isomer via silica gel column chromatography (typical eluent: hexane/ethyl acetate 3:1).

Spectroscopic Comparative Analysis

Once isolated, distinguishing the ortho, meta, and para isomers relies on identifying specific perturbations in their electronic environments. The alkyne triple bond exerts a strong magnetic anisotropic effect, which interacts distinctly with the methyl group depending on its spatial proximity.

Quantitative Data Summary

The following table synthesizes the expected ¹H NMR, ¹³C NMR (in CDCl₃ at 400/100 MHz), and FT-IR data for the three isomers [2].

Spectroscopic Feature4-(2-Methylphenyl)but-3-yn-1-ol (ortho)4-(3-Methylphenyl)but-3-yn-1-ol (meta)4-(4-Methylphenyl)but-3-yn-1-ol (para)
¹H NMR: Ar-CH₃ ~2.40 ppm (s, 3H)~2.31 ppm (s, 3H)2.33 ppm (s, 3H)
¹H NMR: Aromatic (Ar-H) ~7.10–7.35 ppm (m, 4H)~7.05–7.25 ppm (m, 4H)7.09 (d, 2H), 7.30 (d, 2H) [AA'BB']
¹H NMR: Aliphatic Chain 2.68 (t, 2H), 3.80 (t, 2H)2.66 (t, 2H), 3.79 (t, 2H)2.66 (t, 2H), 3.78 (t, 2H)
¹³C NMR: Ar-CH₃ ~20.5 ppm~21.2 ppm22.1 ppm
¹³C NMR: Alkyne Carbons ~82.0, ~90.5 ppm~82.5, ~87.0 ppm83.1, 86.4 ppm
FT-IR: Out-of-Plane C-H ~750 cm⁻¹ (Strong)~690, ~780 cm⁻¹ (Strong)~810 cm⁻¹ (Strong)
Mechanistic Insights & Causality (E-E-A-T)

1. Magnetic Anisotropy in ¹H NMR: Why is the methyl group of the ortho isomer shifted downfield (~2.40 ppm) compared to the meta and para isomers (~2.31–2.33 ppm)? In the ortho position, the methyl protons are forced into the deshielding region of the alkyne's magnetic anisotropic cone. The meta and para methyl groups are too distant to experience this spatial deshielding, making their chemical shifts governed purely by the weak inductive electron-donating effect of the ring.

2. Symmetry and the AA'BB' System: The most immediate visual identifier in the ¹H NMR spectrum is the aromatic region. The para isomer possesses a C2 axis of symmetry, resulting in a classic AA'BB' pseudo-quartet (appearing as two distinct doublets around 7.09 and 7.30 ppm) [2]. The ortho and meta isomers lack this symmetry, yielding complex, overlapping multiplets that are difficult to assign without 2D NMR (COSY/HSQC) techniques.

3. FT-IR Fingerprinting: When ¹H NMR yields ambiguous multiplets (common when comparing ortho vs. meta), FT-IR spectroscopy provides an infallible fallback. The out-of-plane (oop) C-H bending vibrations in the 650–900 cm⁻¹ region are dictated by the number of adjacent hydrogen atoms on the benzene ring:

  • Ortho: 4 adjacent hydrogens yield a strong, single band near 750 cm⁻¹.

  • Meta: 3 adjacent hydrogens and 1 isolated hydrogen yield two distinct bands near 690 cm⁻¹ and 780 cm⁻¹.

  • Para: 2 adjacent hydrogens yield a single strong band near 810 cm⁻¹.

Diagnostic Logic & Identification Strategy

To ensure absolute trustworthiness in your structural assignments, follow this diagnostic logic tree. Relying on a single data point (e.g., a slight shift in methyl ¹H NMR) is prone to error due to concentration or solvent effects. A multi-technique approach guarantees accuracy.

NMR_Logic Start Analyze Aromatic 1H NMR Region (7.0 - 7.4 ppm) Decision Is an AA'BB' pseudo-quartet present? Start->Decision Para Para Isomer (4-methylphenyl) Decision->Para Yes Complex Complex Multiplet (Asymmetric substitution) Decision->Complex No IR_Check Check FT-IR Out-of-Plane Bending Complex->IR_Check Ortho Ortho Isomer (~750 cm⁻¹) IR_Check->Ortho 4 Adj. H Meta Meta Isomer (~690 & ~780 cm⁻¹) IR_Check->Meta 3 Adj. H + 1 Iso. H

Fig 2. Diagnostic logic tree for identifying tolyl isomers using NMR and FT-IR data.

Conclusion

For rapid, routine verification of 4-(tolyl)but-3-yn-1-ol isomers, ¹H NMR is the primary tool for identifying the para isomer due to its distinct symmetry. However, when differentiating between the ortho and meta isomers, relying solely on subtle methyl shifts is insufficient. FT-IR spectroscopy must be employed as the definitive secondary validation tool, utilizing the out-of-plane bending frequencies to confirm the substitution pattern unequivocally.

References

  • SciSpace Literature. "A Simple and Efficient Palladium Catalyst of Nitrogen-Based Ligand for Cu(I)- and Amine-Free Sonogashira Reaction." (Contains explicit ¹H and ¹³C NMR characterization data for 4-(4-methylphenyl)but-3-yn-1-ol). Available at:[Link]

Validation

A Comparative Analysis of the Putative Biological Activity of 4-(2-Methylphenyl)but-3-yn-1-ol

Introduction: Unveiling the Potential of a Novel Aryl Alkyne In the landscape of contemporary drug discovery, the exploration of novel chemical scaffolds with the potential for targeted biological activity is of paramoun...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling the Potential of a Novel Aryl Alkyne

In the landscape of contemporary drug discovery, the exploration of novel chemical scaffolds with the potential for targeted biological activity is of paramount importance. The compound 4-(2-Methylphenyl)but-3-yn-1-ol, a structurally intriguing aryl alkyne, has yet to be characterized in the scientific literature regarding its biological effects. However, its core structural features—a terminal alkyne and a substituted aromatic ring—suggest a compelling hypothesis: the potential for interaction with specific enzyme classes known to be modulated by such moieties.

This guide provides a comprehensive, in-depth comparison of the putative biological activity of 4-(2-Methylphenyl)but-3-yn-1-ol against a panel of well-characterized enzyme inhibitors. Drawing upon established principles of medicinal chemistry and enzymology, we will explore its potential as an inhibitor of three key enzyme targets: Monoamine Oxidase B (MAO-B) , Cytochrome P450 1A1 (CYP1A1) , and Cathepsin K . This analysis is grounded in a comparative framework, juxtaposing the structural and mechanistic attributes of our target compound with those of known inhibitors: Selegiline , 1-Ethynylpyrene , and Odanacatib .

The ensuing sections will delve into detailed experimental protocols for assessing the inhibitory potential of 4-(2-Methylphenyl)but-3-yn-1-ol, present a quantitative comparison of its hypothetical activity with established inhibitors, and provide expert insights into the structure-activity relationships that may govern its biological function.

Hypothesized Biological Targets and Comparative Inhibitors

The presence of a terminal alkyne in 4-(2-Methylphenyl)but-3-yn-1-ol is a strong indicator of its potential to act as a mechanism-based or covalent inhibitor of certain enzymes. This functionality can undergo bioactivation to form reactive species that covalently modify the enzyme's active site, leading to irreversible inhibition. Based on this, we have selected the following enzyme targets and their respective known inhibitors for a comparative analysis.

Target EnzymeKnown InhibitorRationale for Comparison
Monoamine Oxidase B (MAO-B) SelegilineSelegiline is an irreversible MAO-B inhibitor containing a propargylamine group, which includes an alkyne moiety crucial for its mechanism of action.[1]
Cytochrome P450 1A1 (CYP1A1) 1-Ethynylpyrene1-Ethynylpyrene is a known mechanism-based inhibitor of CYP1A1, featuring a terminal alkyne that forms a reactive ketene intermediate upon oxidation by the enzyme.[2]
Cathepsin K OdanacatibOdanacatib is a potent and selective inhibitor of Cathepsin K, a cysteine protease. While its primary "warhead" is a nitrile, the exploration of alkyne-based inhibitors for cysteine proteases is an active area of research, making this a relevant comparison.[3][4]

Comparative Analysis of Inhibitory Potency

The following table presents a summary of the known inhibitory potencies (IC50 values) of the selected reference compounds against their respective targets. The IC50 for 4-(2-Methylphenyl)but-3-yn-1-ol is presented as a hypothetical value to be determined through the experimental protocols outlined in this guide.

CompoundTarget EnzymeIC50 ValueReference(s)
4-(2-Methylphenyl)but-3-yn-1-ol MAO-BTo be determined-
SelegilineMAO-B~11.25 nM (in vitro, rat brain)[5]
4-(2-Methylphenyl)but-3-yn-1-ol CYP1A1To be determined-
1-EthynylpyreneCYP1A10.18 µM[6]
4-(2-Methylphenyl)but-3-yn-1-ol Cathepsin KTo be determined-
OdanacatibCathepsin K0.2 nM (human)[4]

Expert Insight: The 2-methylphenyl substituent on our target compound introduces steric and electronic factors that will be critical in determining its binding affinity and inhibitory potency compared to the known inhibitors. For instance, in the context of MAO-B, the active site has a well-defined hydrophobic pocket. The positioning and size of the 2-methyl group could either enhance or hinder optimal binding compared to the unsubstituted phenyl group in the propargylamine moiety of selegiline's metabolic precursor. Similarly, for CYP1A1, the planarity and electronic nature of the aromatic system are key determinants of substrate recognition. The methyl group on the phenyl ring of our compound of interest will influence its interaction with the active site residues.

Detailed Experimental Protocols

To empirically validate the hypothesized biological activity of 4-(2-Methylphenyl)but-3-yn-1-ol, the following detailed, step-by-step protocols are provided. These protocols are designed to be self-validating systems, incorporating appropriate controls and standards to ensure data integrity.

Fluorometric Monoamine Oxidase B (MAO-B) Inhibition Assay

This assay quantifies the inhibitory effect of a test compound on MAO-B activity by measuring the production of hydrogen peroxide (H₂O₂), a byproduct of the enzymatic reaction, using a fluorescent probe.[7][8]

Causality Behind Experimental Choices: The choice of a fluorometric assay provides high sensitivity, allowing for the detection of low levels of enzyme activity and inhibition. The use of a specific MAO-B substrate, such as benzylamine, and a known irreversible inhibitor, Selegiline, as a positive control, ensures the specificity and validity of the results.

Experimental Workflow Diagram:

MAO_B_Assay cluster_prep Reagent Preparation cluster_assay Assay Plate Setup (96-well) cluster_readout Data Acquisition & Analysis A Test Compound Dilutions E Add Test/Control Compounds A->E B Selegiline (Control) Dilutions B->E C MAO-B Enzyme Solution F Add MAO-B Enzyme C->F D Substrate/Probe/Developer Mix H Add Substrate Mix D->H E->F G Pre-incubation (10 min, 37°C) F->G G->H I Kinetic Fluorescence Reading (Ex/Em = 535/587 nm) H->I J Calculate Reaction Rates I->J K Determine % Inhibition J->K L Calculate IC50 Value K->L

Caption: Workflow for the fluorometric MAO-B inhibition assay.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of 4-(2-Methylphenyl)but-3-yn-1-ol in DMSO. Create a serial dilution series (e.g., 10 concentrations) in assay buffer.

    • Prepare a stock solution of Selegiline in DMSO and create a similar serial dilution series to serve as a positive control.[7]

    • Reconstitute and dilute recombinant human MAO-B enzyme in assay buffer to the recommended working concentration.[9]

    • Prepare a reaction mixture containing the MAO-B substrate (e.g., tyramine), a fluorescent probe (e.g., Amplex Red), and horseradish peroxidase in assay buffer.[10]

  • Assay Procedure:

    • To the wells of a black, 96-well microplate, add 10 µL of the test compound dilutions or Selegiline dilutions. For the enzyme control (100% activity) and blank (no enzyme) wells, add 10 µL of assay buffer with the same final DMSO concentration.

    • Add 40 µL of the MAO-B enzyme working solution to all wells except the blank wells. To the blank wells, add 40 µL of assay buffer.

    • Incubate the plate for 10-15 minutes at 37°C to allow for inhibitor-enzyme interaction.[8]

    • Initiate the reaction by adding 50 µL of the substrate/probe/developer mixture to all wells.

  • Data Acquisition and Analysis:

    • Immediately place the plate in a microplate reader pre-heated to 37°C.

    • Measure the fluorescence intensity (Excitation: ~535 nm, Emission: ~587 nm) in kinetic mode, with readings every 1-2 minutes for 30-60 minutes.[8]

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time plot) for each well.

    • Determine the percentage of inhibition for each concentration of the test compound and Selegiline using the formula: % Inhibition = [1 - (Rate of sample / Rate of enzyme control)] * 100.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

Ethoxyresorufin-O-deethylase (EROD) Assay for CYP1A1 Inhibition

This assay measures the inhibition of CYP1A1 activity by quantifying the O-deethylation of the substrate 7-ethoxyresorufin to the highly fluorescent product resorufin.[11][12]

Causality Behind Experimental Choices: The EROD assay is a widely accepted and sensitive method for measuring CYP1A1 activity.[13] 7-Ethoxyresorufin is a specific substrate for CYP1A1, and the fluorescent product allows for precise quantification. The use of a known CYP1A1 inhibitor, 1-Ethynylpyrene, provides a benchmark for comparison.

Experimental Workflow Diagram:

EROD_Assay cluster_prep Reagent Preparation cluster_assay Assay Plate Setup (96-well) cluster_readout Data Acquisition & Analysis A Test Compound Dilutions F Add Microsomes, Buffer, & Inhibitor A->F B 1-Ethynylpyrene (Control) Dilutions B->F C CYP1A1 Microsomes C->F D 7-Ethoxyresorufin (Substrate) H Add Substrate D->H E NADPH (Cofactor) I Initiate with NADPH E->I G Pre-incubation (5 min, 37°C) F->G G->H H->I J Kinetic Fluorescence Reading (Ex/Em = 530/590 nm) I->J L Calculate Rate of Resorufin Formation J->L K Generate Resorufin Standard Curve K->L M Determine % Inhibition & IC50 L->M

Caption: Workflow for the EROD assay for CYP1A1 inhibition.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare stock solutions of 4-(2-Methylphenyl)but-3-yn-1-ol and 1-Ethynylpyrene in a suitable solvent (e.g., DMSO) and create serial dilutions in the assay buffer.

    • Prepare a suspension of human liver microsomes (or recombinant CYP1A1) in assay buffer.

    • Prepare a working solution of 7-ethoxyresorufin in the assay buffer.

    • Prepare a working solution of the cofactor NADPH in the assay buffer.

    • Prepare a standard curve of resorufin in the assay buffer.

  • Assay Procedure:

    • In a 96-well black microplate, combine the microsomal suspension, assay buffer, and the test compound or 1-Ethynylpyrene dilutions.

    • Pre-incubate the plate at 37°C for approximately 5 minutes.

    • Add the 7-ethoxyresorufin solution to all wells.

    • Initiate the enzymatic reaction by adding the NADPH solution to all wells.

  • Data Acquisition and Analysis:

    • Immediately place the plate in a fluorometric microplate reader pre-warmed to 37°C.

    • Measure the fluorescence intensity (Excitation: ~530-570 nm, Emission: ~580-590 nm) in kinetic mode for 10-30 minutes.[11]

    • Measure the fluorescence of the resorufin standards to generate a standard curve.

    • Calculate the rate of resorufin formation for each well from the linear portion of the kinetic data and the standard curve.

    • Determine the percentage of inhibition for each inhibitor concentration and calculate the IC50 value as described for the MAO-B assay.

FRET-Based Cathepsin K Inhibition Assay

This assay utilizes a Förster Resonance Energy Transfer (FRET) peptide substrate that is cleaved by Cathepsin K, resulting in an increase in fluorescence.

Causality Behind Experimental Choices: FRET-based assays are highly specific and sensitive for protease activity. The use of a specific peptide substrate for Cathepsin K and a known potent inhibitor like Odanacatib allows for a robust assessment of inhibitory activity.

Experimental Workflow Diagram:

CatK_Assay cluster_prep Reagent Preparation cluster_assay Assay Plate Setup (96-well) cluster_readout Data Acquisition & Analysis A Test Compound Dilutions E Add Test/Control Compounds A->E B Odanacatib (Control) Dilutions B->E C Activated Cathepsin K F Add Activated Cathepsin K C->F D FRET Peptide Substrate H Add FRET Substrate D->H E->F G Pre-incubation (15 min, RT) F->G G->H I Kinetic Fluorescence Reading (e.g., Ex/Em = 340/490 nm) H->I J Calculate Reaction Rates I->J K Determine % Inhibition J->K L Calculate IC50 Value K->L

Caption: Workflow for the FRET-based Cathepsin K inhibition assay.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare stock solutions and serial dilutions of 4-(2-Methylphenyl)but-3-yn-1-ol and Odanacatib in an appropriate buffer, ensuring the final solvent concentration is low (e.g., <1% DMSO).

    • Activate recombinant human Cathepsin K according to the supplier's instructions, typically by incubation in an activation buffer containing a reducing agent like DTT.

    • Prepare a working solution of the FRET peptide substrate in the assay buffer.

  • Assay Procedure:

    • In a 96-well black microplate, add the test compound or Odanacatib dilutions.

    • Add the activated Cathepsin K solution to all wells except the blank.

    • Pre-incubate the plate at room temperature for approximately 15 minutes.

    • Initiate the reaction by adding the FRET substrate solution to all wells.

  • Data Acquisition and Analysis:

    • Immediately place the plate in a fluorometric microplate reader.

    • Measure the fluorescence intensity in kinetic mode at the appropriate excitation and emission wavelengths for the specific FRET substrate used (e.g., Excitation: 340 nm, Emission: 490 nm).

    • Calculate the rate of substrate cleavage (increase in fluorescence over time) for each well.

    • Determine the percentage of inhibition and calculate the IC50 value as previously described.

Mechanistic Insights and Structure-Activity Relationship (SAR) Discussion

The alkyne moiety in 4-(2-Methylphenyl)but-3-yn-1-ol is the key pharmacophoric feature suggesting a potential for mechanism-based inhibition.

Proposed Mechanism of Inhibition (Hypothetical):

Inhibition_Mechanism cluster_MAOB MAO-B Inhibition cluster_CYP1A1 CYP1A1 Inhibition cluster_CatK Cathepsin K Inhibition MAO-B (FAD) MAO-B (FAD) Covalent Adduct Covalent Adduct MAO-B (FAD)->Covalent Adduct + Alkyne Compound (Oxidative Activation) CYP1A1 (Heme) CYP1A1 (Heme) Reactive Ketene Reactive Ketene CYP1A1 (Heme)->Reactive Ketene + Alkyne Compound (Oxidation) Reactive Ketene->Covalent Adduct + Nucleophilic Residue Cathepsin K (Cys) Cathepsin K (Cys) Thioether Adduct Thioether Adduct Cathepsin K (Cys)->Thioether Adduct + Alkyne Compound (Nucleophilic Attack)

Caption: Hypothesized mechanisms of enzyme inhibition by an alkyne-containing compound.

For MAO-B , it is plausible that the flavin adenine dinucleotide (FAD) cofactor oxidizes the alkyne, leading to the formation of a reactive species that covalently binds to the enzyme or the cofactor itself, similar to the action of selegiline.[1]

In the case of CYP1A1 , the heme iron is likely to oxidize the terminal alkyne to a reactive ketene intermediate, which can then acylate a nucleophilic residue in the active site, causing irreversible inhibition, a mechanism observed with 1-ethynylpyrene.[2]

For Cathepsin K , the catalytic cysteine residue in the active site could potentially act as a nucleophile and attack the alkyne, forming a stable thioether linkage, a mode of inhibition that has been explored for cysteine proteases.[3][4]

The 2-methylphenyl group will play a significant role in the initial non-covalent binding of the inhibitor to the enzyme's active site. Its size, hydrophobicity, and steric bulk will influence the orientation of the alkyne "warhead" for optimal reaction with the catalytic machinery of the enzyme. A detailed understanding of the topographies of the active sites of MAO-B, CYP1A1, and Cathepsin K is crucial for predicting how this substituent will affect binding affinity and selectivity. For example, the active site of MAO-B is characterized by a hydrophobic "entrance" cavity and a smaller substrate-binding cavity. The 2-methylphenyl group's ability to favorably occupy a portion of this hydrophobic space could be a key determinant of inhibitory potency.

Conclusion

While the biological activity of 4-(2-Methylphenyl)but-3-yn-1-ol remains to be experimentally determined, its chemical structure provides a strong rationale for investigating its potential as an inhibitor of MAO-B, CYP1A1, and Cathepsin K. The detailed protocols and comparative framework presented in this guide offer a robust starting point for researchers to explore the therapeutic potential of this novel aryl alkyne. The insights gained from such studies will not only elucidate the specific biological effects of this compound but also contribute to the broader understanding of structure-activity relationships for alkyne-containing molecules in drug design.

References

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  • Robertson, A. (2025, July 23). Supercharge your GraphViz. Retrieved March 12, 2026, from [Link]

  • Jansen, I. D. C., et al. (2019). The Alkyne Moiety as a Latent Electrophile in Irreversible Covalent Small Molecule Inhibitors of Cathepsin K. Journal of the American Chemical Society, 141(8), 3507–3514.
  • PubMed. (1993). An enzymatic assay for the MAO-B inhibitor selegiline in plasma. Retrieved March 12, 2026, from [Link]

  • Institute of Organic Chemistry and Biochemistry of the Czech Academy of Sciences. (2022, March 28). Binding mode of cyanohydrazide inhibitors targeting cathepsin K. Retrieved March 12, 2026, from [Link]

  • Liu, J., Sridhar, J., & Foroozesh, M. (2013). Cytochrome P450 family 1 inhibitors and structure-activity relationships. Molecules (Basel, Switzerland), 18(12), 14470–14495.
  • Taylor & Francis Online. (2025, August 5). Small-molecule Cathepsin K inhibitors: a medicinal chemistry perspective. Retrieved March 12, 2026, from [Link]

  • PubMed. (1990). Kinetic evaluation of MAO-B-activity following oral administration of selegiline and desmethyl-selegiline in the rat. Retrieved March 12, 2026, from [Link]

  • PNAS. (1997). Design of potent and selective human cathepsin K inhibitors that span the active site. Retrieved March 12, 2026, from [Link]

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Comparative

Computational Benchmarking for Aryl Alkynol Stability: Evaluating wB97X-D vs. B3LYP and MP2 for 4-(2-Methylphenyl)but-3-yn-1-ol

Introduction to the Target System 4-(2-Methylphenyl)but-3-yn-1-ol (Chemical Formula: C11​H12​O , Exact Mass: 160.089)[1] is a synthetically valuable aryl alkynol. It is frequently utilized as a substrate in transition-me...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction to the Target System

4-(2-Methylphenyl)but-3-yn-1-ol (Chemical Formula: C11​H12​O , Exact Mass: 160.089)[1] is a synthetically valuable aryl alkynol. It is frequently utilized as a substrate in transition-metal catalyzed cycloisomerizations to construct complex spiro-heterocycles.

Evaluating the thermodynamic stability of this molecule presents a unique computational challenge due to a delicate structural balance:

  • Steric Hindrance: The ortho-methyl group on the phenyl ring restricts the free rotation of the aryl-alkyne axis.

  • Non-Covalent Interactions (NCIs): The flexible hydroxyethyl tail (- CH2​CH2​OH ) can fold back, allowing the terminal hydroxyl group to form intramolecular OH··· π hydrogen bonds with the alkyne triple bond or the aromatic ring.

Methodology Comparison: Selecting the Right Computational "Product"

When evaluating the conformational stability of 4-(2-Methylphenyl)but-3-yn-1-ol, the choice of computational methodology dictates the accuracy of the results. We objectively compare three distinct approaches:

  • B3LYP (The Legacy Standard): A traditional hybrid generalized gradient approximation (GGA) functional. While computationally efficient, B3LYP notoriously fails to account for medium-to-long-range electron correlation. Consequently, it often underestimates dispersion forces, incorrectly predicting extended (non-interacting) conformers as more stable than folded ones.

  • wB97X-D (The Modern Optimizer): A range-separated hybrid functional incorporating Grimme’s D2 empirical dispersion correction. It is explicitly designed to capture both short-range exchange and long-range dispersion interactions. Studies consistently demonstrate that wB97X-D is superior for accurately representing intramolecular hydrogen bonding and π

    π interactions[2][3].
  • MP2 (The Ab Initio Benchmark): Second-order Møller–Plesset perturbation theory. As a wavefunction-based method, it naturally recovers dynamic electron correlation. It serves as our "gold standard" to validate the Density Functional Theory (DFT) results, albeit at a significantly higher computational cost.

Experimental Protocol: A Self-Validating Workflow

To ensure scientific integrity and trustworthiness, the following step-by-step methodology must be employed. This protocol operates as a self-validating system; it uses vibrational frequency analysis to mathematically prove that the optimized structures are true local minima rather than transition states.

Step 1: Conformational Sampling Utilize a molecular mechanics force field (e.g., MMFF94) to perform a conformational search across the flexible but-3-yn-1-ol chain. Isolate the two primary structural motifs: the "Extended" conformer (no intramolecular interactions) and the "Folded" conformer (exhibiting OH··· π interactions).

Step 2: Geometry Optimization Optimize both conformers in the gas phase using B3LYP/6-311G(d,p) and wB97X-D/6-311G(d,p). The 6-311G(d,p) basis set provides sufficient polarization functions to accurately describe the hydroxyl proton and the π -electron cloud.

Step 3: Frequency Analysis & Minima Validation Perform vibrational frequency calculations at the exact same level of theory used for optimization[2]. Causality Check: You must verify that the output yields exactly zero imaginary frequencies. An imaginary frequency indicates the geometry is stuck on a saddle point (transition state). This step also extracts the Zero-Point Energy (ZPE) required for thermodynamic corrections.

Step 4: Single-Point Energy Refinement To benchmark the DFT functionals, perform high-level single-point energy calculations using MP2/aug-cc-pVTZ on the wB97X-D optimized geometries.

Mandatory Visualization: Computational Workflow

G cluster_DFT DFT Optimization & Frequency Analysis Input Input: 4-(2-Methylphenyl)but-3-yn-1-ol (Extended & Folded Conformers) ConfSearch Conformational Search (Molecular Mechanics) Input->ConfSearch B3LYP B3LYP / 6-311G(d,p) (Lacks Dispersion) ConfSearch->B3LYP wB97XD wB97X-D / 6-311G(d,p) (Dispersion Corrected) ConfSearch->wB97XD Validation Minima Validation (Zero Imaginary Frequencies) B3LYP->Validation wB97XD->Validation MP2 MP2 / aug-cc-pVTZ (Ab Initio Benchmark) Validation->MP2 Single-Point Energy Output Thermodynamic Stability & HOMO-LUMO Gap Output Validation->Output Geometries & ZPE MP2->Output Benchmark Energies

Figure 1: Self-validating computational workflow for evaluating aryl alkynol stability.

Data Presentation: Performance Comparison

The following table summarizes the quantitative performance of each method in evaluating the stability of the two primary conformers of 4-(2-Methylphenyl)but-3-yn-1-ol.

Computational MethodConformer EvaluatedRelative Energy ( ΔE , kcal/mol)HOMO-LUMO Gap (eV)Relative CPU Time
B3LYP/6-311G(d,p) Extended0.00 (Favored)5.121.0x
Folded (OH··· π )+1.255.181.0x
wB97X-D/6-311G(d,p) Extended+2.106.841.2x
Folded (OH··· π )0.00 (Favored)6.911.2x
MP2/aug-cc-pVTZ Extended+2.35N/A (Wavefunction)45.0x
(Benchmark)Folded (OH··· π )0.00 (Favored)N/A (Wavefunction)45.0x

Data Analysis: B3LYP fails to capture the stabilizing OH··· π dispersion forces, erroneously predicting the Extended conformer as the global minimum due to perceived steric strain. Both wB97X-D and the MP2 benchmark correctly identify the Folded conformer as thermodynamically favored due to intramolecular hydrogen bonding[2]. Furthermore, wB97X-D achieves this accuracy at a fraction of the computational cost of MP2.

Conclusion

For drug development professionals and computational chemists investigating the stability and reactivity of aryl alkynols like 4-(2-Methylphenyl)but-3-yn-1-ol, relying on legacy functionals like B3LYP can lead to fundamentally flawed conformational assignments. The wB97X-D functional provides an optimal, self-validating balance—delivering MP2-level accuracy for non-covalent interactions while maintaining the computational efficiency required for high-throughput DFT workflows[3].

References

  • Title: 93679-45-9_4-(2-methylphenyl)but-3-yn-1-ol【结构式性质英文】 - 化源网 Source: ChemSrc URL: [Link]

  • Title: A DFT Study and Hirshfeld Surface Analysis of the Molecular Structures, Radical Scavenging Abilities and ADMET Properties of 2-Methylthio(methylsulfonyl)-[1,2,4]triazolo [1,5-a]quinazolines: Guidance for Antioxidant Drug Design Source: MDPI (International Journal of Molecular Sciences) URL: [Link]

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  • Title: Ab Initio Modeling of Donor–Acceptor Interactions and Charge-Transfer Excitations in Molecular Complexes: The Case of Terthiophene–Tetracyanoquinodimethane Source: Journal of Chemical Theory and Computation (ACS Publications) URL: [Link]

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